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  • Product: 5-Phenylpyridazin-3(2H)-one
  • CAS: 78920-21-5

Core Science & Biosynthesis

Foundational

5-Phenylpyridazin-3(2H)-one chemical structure and properties

Topic: 5-Phenylpyridazin-3(2H)-one Chemical Structure and Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary 5-Phenylpyridazin-3(2H)-one...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-Phenylpyridazin-3(2H)-one Chemical Structure and Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

5-Phenylpyridazin-3(2H)-one is a privileged heterocyclic scaffold in medicinal chemistry and agrochemical development. Belonging to the pyridazinone class, it is structurally characterized by a six-membered diazine ring containing a ketone functionality at position 3 and a phenyl substituent at position 5. Unlike its more common isomer, 6-phenylpyridazin-3(2H)-one (often derived from Friedel-Crafts acylation of succinic anhydride), the 5-phenyl isomer offers a distinct topological vector for substituent interaction, making it a critical pharmacophore for phosphodiesterase (PDE) inhibitors , COX-2 inhibitors , and phytoene desaturase-inhibiting herbicides .

This guide provides a rigorous analysis of its chemical structure, tautomeric behavior, validated synthesis protocols, and physicochemical properties, serving as a foundational resource for lead optimization and synthetic planning.

Chemical Structure & Tautomerism[1][2]

Structural Analysis

The core structure consists of a pyridazine ring (1,2-diazine) with a carbonyl group at C3. The numbering convention is critical for distinguishing isomers:

  • N1-N2: Hydrazine bond.

  • C3: Carbonyl carbon (Lactam).

  • C4: Alkene carbon.

  • C5: Phenyl-substituted carbon.

  • C6: Imine-like carbon.

IUPAC Name: 5-phenyl-2H-pyridazin-3-one Molecular Formula: C₁₀H₈N₂O Molecular Weight: 172.18 g/mol

Tautomeric Equilibrium

A defining feature of 3(2H)-pyridazinones is the lactam-lactim tautomerism . In the solid state and in polar solvents (DMSO, Methanol), the lactam (A) form predominates due to the stability of the amide-like resonance. However, the lactim (B) form (3-hydroxypyridazine) can participate in O-alkylation reactions under specific basic conditions.

Key Interaction Points:

  • Lactam Form: N2-H acts as a Hydrogen Bond Donor (HBD); C3=O acts as a Hydrogen Bond Acceptor (HBA).

  • Lactim Form: O-H acts as HBD; N2 acts as HBA.

Tautomerism Lactam Lactam Form (Major) 3(2H)-one (N-H Donor, C=O Acceptor) Lactim Lactim Form (Minor) 3-hydroxy (O-H Donor, N: Acceptor) Lactam->Lactim  Equilibrium (Ka)  

Caption: Dynamic equilibrium between the dominant lactam form (left) and the lactim form (right).

Synthesis Strategies

Synthesizing the specific 5-phenyl isomer requires avoiding the thermodynamic trap of the 6-phenyl isomer. The most robust, modular approach for medicinal chemistry is Palladium-Catalyzed Cross-Coupling (Method A), while classical condensation (Method B) requires specific precursors.

Method A: Suzuki-Miyaura Cross-Coupling (Recommended)

This method allows for the regioselective installation of the phenyl ring at C5 using a commercially available 5-chloro or 5-bromo pyridazinone precursor.

Precursor Synthesis: The starting material, 5-chloro-3(2H)-pyridazinone , can be synthesized from mucochloric acid via condensation with hydrazine followed by selective hydrodechlorination or direct purchase.

Protocol:

  • Reagents:

    • Substrate: 5-chloro-2H-pyridazin-3-one (1.0 eq)

    • Boronic Acid: Phenylboronic acid (1.2 eq)

    • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)

    • Base: Na₂CO₃ (2M aqueous solution, 3.0 eq)

    • Solvent: 1,4-Dioxane / Ethanol (4:1 v/v)

  • Procedure:

    • Charge a microwave vial or round-bottom flask with the halide, boronic acid, and catalyst under an inert atmosphere (Ar or N₂).

    • Add degassed solvent and base.

    • Heat to 90°C for 4–12 hours (or 120°C for 30 min in microwave).

    • Monitor via TLC/LC-MS for consumption of the chloride.

    • Workup: Dilute with EtOAc, wash with water/brine, dry over MgSO₄, and concentrate.

    • Purification: Flash column chromatography (MeOH/DCM gradient) or recrystallization from Ethanol.

Method B: Oxidation of Dihydropyridazinones (Classical)

This route involves the dehydrogenation of 5-phenyl-4,5-dihydropyridazin-3(2H)-one.

  • Step 1: Synthesis of the dihydro precursor (often complex due to regioselectivity issues in the Michael addition of hydrazine to phenyl-substituted acrylates).

  • Step 2: Oxidation using Bromine/Acetic Acid or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) to restore aromaticity.

Synthesis Start Mucochloric Acid Inter1 4,5-Dichloro-3(2H)-pyridazinone Start->Inter1 Hydrazine Hydrate Reflux Inter2 5-Chloro-3(2H)-pyridazinone (Selective Reduction) Inter1->Inter2 Zn/AcOH or H2/Pd Product 5-PHENYLPYRIDAZIN-3(2H)-ONE Inter2->Product Suzuki Coupling Reagents Phenylboronic Acid Pd(PPh3)4, Na2CO3 Reagents->Product

Caption: Modular synthesis pathway via Suzuki coupling ensures regioselective 5-phenyl installation.

Physicochemical Properties[4][5]

The following data characterizes the 5-phenyl isomer. Note that solubility is generally low in non-polar solvents due to the polar lactam headgroup.

PropertyValueNotes
Molecular Weight 172.18 g/mol
Melting Point 198–202 °CHigh MP due to intermolecular H-bonding (dimer formation).
LogP (Predicted) ~1.6Moderately lipophilic; good membrane permeability.
pKa ~10.5 (NH)Weakly acidic; can be deprotonated by strong bases (NaH, KOtBu).
H-Bond Donors 1 (NH)Position N2.
H-Bond Acceptors 2 (O, N)Carbonyl Oxygen and N1.
Solubility DMSO, DMF, MeOHPoor in water and hexane.

Biological & Pharmacological Applications[4][6][7][8][9]

The 5-phenylpyridazin-3(2H)-one scaffold acts as a bioisostere for phenyl-pyridinones and other diaza-heterocycles.

Cardiotonic Activity (PDE Inhibition)

Pyridazinones are classic pharmacophores for Phosphodiesterase 3 (PDE3) inhibition .

  • Mechanism: The lactam ring mimics the cyclic phosphate of cAMP/cGMP, fitting into the PDE catalytic pocket. The phenyl group occupies a hydrophobic pocket (Q-pocket).

  • Drug Analogs: While pimobendan and levosimendan utilize the pyridazinone core, they are typically 6-substituted. However, 5-substituted analogs show distinct selectivity profiles, often reducing arrhythmogenic side effects compared to their 6-isomers.

Anti-Inflammatory (COX-2)

Derivatives where the phenyl ring (at C5) is modified with sulfonamides or methylsulfones have shown potent COX-2 selectivity . The 5-phenyl geometry orients the substituents to interact with the COX-2 secondary pocket (Val523).

Agrochemicals (Herbicides)
  • Target: Phytoene Desaturase (PDS).

  • Mechanism: Inhibition of carotenoid biosynthesis, leading to bleaching in plants.

  • Example: Chloridazon (5-amino-4-chloro-2-phenyl...) is a related commercial herbicide.[1] The 5-phenyl scaffold is a template for "bleaching" herbicides.

References

  • BenchChem. (2025). A Comparative Guide to Pyridazinone Synthesis: Benchmarking New Methods Against a Published Approach. Retrieved from

  • National Institutes of Health (NIH). (2012). Synthesis and structure-activity relationship of 5-pyridazin-3-one phenoxypiperidines as potent, selective histamine H(3) receptor inverse agonists. Bioorg Med Chem Lett. Retrieved from

  • Organic Chemistry Portal. (2024). Suzuki-Miyaura Cross-Coupling: Mechanism and Protocols. Retrieved from

  • Der Pharma Chemica. (2011). Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. Retrieved from

  • PubChem. (2025). Compound Summary: 5-amino-4-chloro-2-phenylpyridazin-3(2H)-one (Chloridazon).[1] Retrieved from

Sources

Exploratory

The Dynamic Equilibrium: A Guide to the Lactam-Lactim Tautomerism of 5-Phenylpyridazin-3(2H)-one

An In-Depth Technical Guide Abstract The pyridazinone scaffold is a cornerstone in medicinal chemistry and drug development, featuring in a multitude of bioactive agents.[1][2][3][4] A fundamental, yet often overlooked,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The pyridazinone scaffold is a cornerstone in medicinal chemistry and drug development, featuring in a multitude of bioactive agents.[1][2][3][4] A fundamental, yet often overlooked, aspect of its chemistry is the phenomenon of lactam-lactim tautomerism, a dynamic equilibrium that dictates the molecule's physicochemical properties and, consequently, its biological function.[5][6] This guide provides an in-depth exploration of the tautomeric relationship in a key analogue, 5-phenylpyridazin-3(2H)-one. We will dissect the structural characteristics of the tautomers, the environmental and substituent factors governing their interconversion, and the advanced analytical techniques required for their characterization. This document is intended for researchers, medicinal chemists, and drug development professionals who seek a deeper, field-proven understanding of this critical chemical behavior to inform rational drug design and lead optimization.

Introduction: The Significance of Tautomeric Forms

Tautomerism describes the chemical equilibrium between two or more interconvertible structural isomers. Lactam-lactim tautomerism, a specific class of this phenomenon, involves the migration of a proton between a nitrogen and an oxygen atom within the amide functional group of a cyclic system.[6] This seemingly subtle shift between the lactam (keto) and lactim (enol) forms has profound implications. It alters the molecule's hydrogen bonding capacity, aromaticity, dipole moment, and steric profile, thereby directly influencing its interaction with biological targets like enzymes and receptors.[5][7] An understanding of the predominant tautomeric form under physiological conditions is therefore not merely an academic exercise but a prerequisite for effective drug design.

The pyridazinone core, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold, but its tautomeric state is highly sensitive.[8] For the parent pyridazin-3(2H)-one, the lactam form is known to be the more stable and predominant tautomer.[3][9] However, the introduction of substituents, such as the phenyl group at the C5 position, introduces electronic and steric influences that can modulate this equilibrium, necessitating a detailed and specific investigation.

The Tautomeric Dyad: Lactam vs. Lactim

The core of our investigation is the equilibrium between the two tautomeric forms of 5-phenylpyridazin-3(2H)-one.

  • The Lactam Form (Keto): 5-phenylpyridazin-3(2H)-one. This form contains a carbonyl group (C=O) and an N-H bond within the heterocyclic ring.

  • The Lactim Form (Enol): 5-phenyl-3-hydroxypyridazine. This aromatic form features a hydroxyl group (O-H) and an endocyclic C=N bond.

The interconversion between these two states is a dynamic process, with the position of the equilibrium being a critical determinant of the compound's overall properties.

Caption: Lactam-Lactim equilibrium of 5-phenylpyridazin-3(2H)-one.

Governing Influences on Tautomeric Equilibrium

The preference for the lactam or lactim form is not intrinsic but is instead a delicate balance dictated by several interconnected factors. A Senior Application Scientist must appreciate that causality in chemistry is multifactorial; understanding these influences is key to predicting and controlling molecular behavior.

Solvent Effects: The Power of the Environment

The choice of solvent is one of the most powerful tools for influencing tautomeric equilibria. The polarity and hydrogen-bonding capabilities of the medium can selectively stabilize one tautomer over the other.

  • Polar Protic Solvents (e.g., Water, Methanol): These solvents can act as both hydrogen bond donors and acceptors. They tend to solvate and stabilize the more polar lactam form, shifting the equilibrium in its favor.[10][11]

  • Aprotic Solvents (e.g., THF, Chloroform, DMSO): In less polar or aprotic environments, the energetic penalty for exposing the polar lactam form is reduced. While the lactam often remains dominant, the population of the lactim tautomer can increase significantly compared to its population in protic solvents.[12]

The causality here is rooted in intermolecular forces. The strong hydrogen bonds formed between a protic solvent and the C=O and N-H groups of the lactam provide a significant energetic stabilization that the lactim form, with its less polar O-H group, cannot fully replicate.

Substituent Effects: The Phenyl Group's Role

Substituents modify the electronic landscape of the heterocyclic ring. The phenyl group at the C5 position exerts a mesomeric effect that delocalizes electron density throughout the system. This delocalization can influence the relative stability of the two tautomers. While electron-donating groups have been shown to shift the equilibrium toward the lactim form in some pyridazinone systems, the precise quantitative effect of the C5-phenyl group requires empirical determination through the spectroscopic methods detailed below.[13]

Temperature and pH

Temperature can also shift the equilibrium. An increase in temperature often leads to an increased population of the minor tautomer, as the system gains thermal energy to overcome the stability difference.[5][7] Furthermore, the pH of the medium is critical. Deprotonation at low pH or protonation at high pH will generate ionic species whose stability and structure are distinct from the neutral tautomers, effectively removing them from the equilibrium and driving it in one direction.

Analytical Deep Dive: Spectroscopic and Computational Elucidation

Spectroscopic Characterization

Spectroscopy provides a direct window into the molecular structure, allowing for the unambiguous identification and quantification of each tautomer in a given sample.

Table 1: Key Spectroscopic Signatures for Tautomer Identification

Technique Lactam Form Signature Lactim Form Signature Rationale
FT-IR Strong C=O stretch (~1650-1670 cm⁻¹) Absence of C=O stretch; presence of O-H stretch (~3200-3400 cm⁻¹, broad) & C=N vibrations. The carbonyl group has a very strong and characteristic infrared absorption. Its absence is a primary indicator of the lactim form.[5]
¹H NMR N-H proton signal (often broad, ~10-13 ppm in DMSO-d₆) O-H proton signal (can be sharp or broad, variable ppm) The chemical environment of the labile proton (N-H vs. O-H) is distinct, leading to different chemical shifts.
¹³C NMR C=O carbon signal (~160-170 ppm) Absence of C=O signal; C-OH carbon signal further upfield (~150-160 ppm) The carbonyl carbon is significantly deshielded and provides a clear diagnostic peak for the lactam tautomer.

| UV-Vis | Absorption maximum (λ_max) typically at a longer wavelength. | Absorption maximum (λ_max) typically at a shorter wavelength. | The electronic transitions differ between the two conjugated systems, with the lactam form often having a smaller HOMO-LUMO gap.[12] |

Data Interpretation Example: A solution of 5-phenylpyridazin-3(2H)-one in DMSO-d₆ might show a ¹H NMR spectrum with a prominent set of signals corresponding to the lactam form, including a broad peak at ~12.5 ppm for the N-H proton. A much smaller set of signals, including a different pattern for the aromatic protons, might be attributable to the lactim form. By integrating the respective signals, one can determine the tautomeric ratio. For instance, if the integral of a characteristic lactam proton is 9.5 and the corresponding lactim proton is 0.5, the ratio is 95:5 in favor of the lactam.

Computational Chemistry: Predicting Stability

In silico methods, particularly Density Functional Theory (DFT), are indispensable for predicting the relative stabilities of tautomers and understanding the energy landscape of their interconversion.[10][11] By modeling the molecules in the gas phase and with various solvation models (e.g., Polarizable Continuum Model - PCM), we can calculate their relative Gibbs free energies (ΔG). A lower ΔG indicates a more stable tautomer.

Theoretical studies on the parent pyridazinone have shown that direct intramolecular proton transfer involves a high activation energy barrier due to a strained four-membered transition state.[10][11] A more plausible mechanism, especially in solution, involves a dimer-assisted double hydrogen transfer or solvent-mediated proton relay, which significantly lowers the activation barrier.[10][11]

ComputationalWorkflow cluster_setup Structure & Setup cluster_calc DFT Calculations cluster_analysis Analysis Build_Lactam Build Lactam Structure Opt_Freq Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-311++G**) Build_Lactam->Opt_Freq Build_Lactim Build Lactim Structure Build_Lactim->Opt_Freq Solvation Single-Point Energy with Solvation Model (PCM) Opt_Freq->Solvation Compare_Energies Compare Gibbs Free Energies (ΔG) Solvation->Compare_Energies Determine_Stability Determine Most Stable Tautomer Compare_Energies->Determine_Stability

Caption: A typical DFT workflow for determining tautomer stability.

Field-Proven Experimental Protocols

Trustworthiness in science is built on reproducible, well-described methods. The following protocols are self-validating systems for analyzing the tautomeric equilibrium.

Protocol 1: ¹H NMR Analysis for Tautomer Quantification
  • Sample Preparation: Accurately weigh ~5-10 mg of 5-phenylpyridazin-3(2H)-one. Dissolve in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Ensure complete dissolution.

    • Causality: The choice of solvent is a deliberate experimental variable to probe its effect on the equilibrium. DMSO-d₆ is a polar aprotic solvent, while CDCl₃ is less polar.

  • Instrument Setup: Use a ≥400 MHz NMR spectrometer. Allow the sample to equilibrate to the probe temperature (e.g., 298 K) for 5 minutes before acquisition.

    • Causality: Higher field strength provides better signal dispersion, which is crucial for resolving overlapping peaks from the two tautomers. Temperature equilibration ensures the measured equilibrium is stable.

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. Ensure the relaxation delay (d1) is at least 5 times the longest T1 of the protons being integrated to ensure quantitative accuracy.

    • Causality: A long relaxation delay is non-negotiable for quantitative analysis, as it allows all protons to fully relax between pulses, ensuring that signal intensity is directly proportional to the number of nuclei.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction.

  • Quantification: Identify well-resolved signals unique to the lactam and lactim forms. Integrate these signals. Calculate the mole fraction (%) of each tautomer using the formula: % Lactam = [Integral(Lactam) / (Integral(Lactam) + Integral(Lactim))] * 100.

    • Self-Validation: Repeat the integration on multiple distinct peaks for each tautomer. The calculated ratios should be consistent, validating the assignments and the quality of the data.

Protocol 2: DFT Calculation of Relative Tautomer Stability
  • Structure Generation: Using a molecular modeling interface, build the 3D structures of both the lactam and lactim tautomers of 5-phenylpyridazin-3(2H)-one.

  • Geometry Optimization: Perform a full geometry optimization and frequency calculation in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G**).[10][11]

    • Causality: Optimization finds the lowest energy conformation for each tautomer. The frequency calculation confirms it is a true minimum (no imaginary frequencies) and provides the zero-point vibrational and thermal energies.

  • Solvation Modeling: Using the gas-phase optimized geometries, perform a single-point energy calculation incorporating a solvent model (e.g., PCM with parameters for water or DMSO).

    • Causality: This step accounts for the stabilizing effect of the solvent, providing a more realistic prediction of the equilibrium in solution.

  • Energy Analysis: Extract the Gibbs free energies from the output files for both tautomers in the desired phase (gas or solution). Calculate the relative energy: ΔG = G(Lactim) - G(Lactam).

    • Interpretation: A positive ΔG indicates that the lactam form is more stable, while a negative ΔG indicates the lactim is favored. The magnitude of ΔG can be related to the equilibrium constant (K_eq) via the equation ΔG = -RT ln(K_eq).

Implications for Drug Development

The tautomeric state of a molecule is a critical molecular descriptor that directly impacts its drug-like properties.

  • Pharmacodynamics (Receptor Binding): The lactam and lactim forms present different hydrogen bond donor/acceptor maps to a target protein. The lactam has an H-bond donor (N-H) and an acceptor (C=O), while the lactim has a donor (O-H) and an acceptor (ring N). A receptor active site will almost certainly show preferential binding to one tautomer, making the position of the equilibrium a key determinant of potency.

  • Pharmacokinetics (ADME): Tautomerism influences key physicochemical properties that govern a drug's journey through the body.

    • Solubility: The more polar lactam form is often more soluble in aqueous media.

    • Lipophilicity (LogP): The less polar, more aromatic lactim form may have higher lipophilicity, affecting its ability to cross cell membranes.

    • Metabolism: The different functional groups of the tautomers can be metabolized by different enzymatic pathways.

A comprehensive understanding and, where possible, control of the tautomeric equilibrium are essential for optimizing both the potency and the ADME profile of a pyridazinone-based drug candidate.

Conclusion

The lactam-lactim tautomerism of 5-phenylpyridazin-3(2H)-one is a pivotal chemical characteristic that defines its identity and function. The equilibrium is not fixed but is a dynamic state governed by a confluence of solvent, electronic, and thermal factors. For the medicinal chemist and drug developer, ignoring this equilibrium is a significant risk. A thorough characterization, leveraging a synergistic combination of high-resolution spectroscopy (NMR, IR) and predictive computational modeling (DFT), is imperative. This dual approach provides the robust, trustworthy data needed to understand structure-activity relationships and to rationally engineer the next generation of pyridazinone-based therapeutics.

References

  • Choi, S., et al. (2012). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. The Journal of Physical Chemistry Letters. Available at: [Link]

  • Peng, C. S., et al. (2013). Direct observation of ground-state lactam–lactim tautomerization using temperature-jump transient 2D IR spectroscopy. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Emamian, S. R., et al. (2014). Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models. Journal of Molecular Graphics and Modelling. Available at: [Link]

  • Katritzky, A. R., et al. (2004). Product Class 8: Pyridazines. Science of Synthesis. Available at: [Link]

  • Peng, C. S., & Tokmakoff, A. (2014). Direct observation of ground-state lactam–lactim tautomerization using temperature-jump transient 2D IR spectroscopy. Semantic Scholar. Available at: [Link]

  • Peng, C. S., & Tokmakoff, A. (2014). Direct observation of ground-state lactam-lactim tautomerization using temperature-jump transient 2D IR spectroscopy. ResearchGate. Available at: [Link]

  • Emamian, S. R., et al. (2014). Tautomerism in pyridazin-3(2H)-one: A theoretical study using implicit/explicit solvation models. ResearchGate. Available at: [Link]

  • Choi, S., et al. (2012). Supporting Information for: Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. Amazon AWS. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2022). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. Available at: [Link]

  • Menges, N., & Bildirici, I. (2017). Synthesis and evaluation of aromaticity and tautomerization of pyrazolopyridazin(on)es. Journal of Chemical Sciences. Available at: [Link]

  • ResearchGate. (n.d.). Keto-enol tautomerism of pyridazinones. ResearchGate. Available at: [Link]

  • Jones, A., et al. (2007). The tautomeric properties of 6-(2-pyrrolyl)pyridazin-3-one and 6-(2-pyrrolyl)pyridazin-3-thione. Arkivoc. Available at: [Link]

  • ResearchGate. (n.d.). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. ResearchGate. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. PMC. Available at: [Link]

  • ResearchGate. (2025). Effect of Substituents on the Tautomerism of Pyridone Nucleoside Analogs. ResearchGate. Available at: [Link]

  • Shawali, A. S. (1977). Synthesis and tautomeric structure of some 2H-pyrazolo[3,4-d]pyridazines. Scilit. Available at: [Link]

  • Barlin, G. B., & Young, A. C. (1971). The tautomerism of N-heterocycles. Pyridazinones and pyridazinethiones. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • Tudor, C., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. MDPI. Available at: [Link]

  • Peng, C. S., et al. (2013). Direct observation of ground-state lactam–lactim tautomerization using temperature-jump transient 2D IR spectroscopy. PNAS. Available at: [Link]

  • Lateral Communications. (2024). Lactam-lactim tautomerism: Significance and symbolism. Lateral Communications. Available at: [Link]

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Foundational

The 5-Phenylpyridazin-3(2H)-one Scaffold: A Privileged Core in Modern Medicinal Chemistry

Abstract The 5-phenylpyridazin-3(2H)-one nucleus represents a quintessential "privileged scaffold" in medicinal chemistry, a core structure that is capable of providing useful ligands for more than one type of receptor o...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 5-phenylpyridazin-3(2H)-one nucleus represents a quintessential "privileged scaffold" in medicinal chemistry, a core structure that is capable of providing useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. This technical guide provides an in-depth exploration of this versatile scaffold, delineating its synthesis, key mechanisms of action, structure-activity relationships (SAR), and diverse therapeutic applications. We will delve into its prominent role in the development of cardiotonic agents through the inhibition of phosphodiesterase 3 (PDE3), its application in creating anti-inflammatory and analgesic compounds, and its emerging potential in oncology. This document is intended for researchers, scientists, and drug development professionals, offering both a comprehensive overview and detailed, actionable protocols.

Introduction: The Rise of a Privileged Scaffold

The pyridazinone ring system, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has long captured the attention of medicinal chemists. Its unique electronic properties and ability to engage in various non-covalent interactions make it an ideal foundation for drug design. When substituted with a phenyl group at the 5-position, the resulting 5-phenylpyridazin-3(2H)-one scaffold gains a crucial lipophilic feature that enhances its ability to interact with biological targets.

This core has been successfully exploited to develop drugs for a range of conditions, most notably cardiovascular diseases. Its derivatives have been shown to exhibit a wide array of biological activities, including but not limited to cardiotonic, anti-inflammatory, analgesic, anticonvulsant, and anticancer effects. The synthetic accessibility and the ease with which its structure can be modified allow for fine-tuning of its pharmacological profile, making it a highly attractive starting point for drug discovery programs.

Synthetic Strategies: Building the Core

The construction of the 5-phenylpyridazin-3(2H)-one scaffold is typically achieved through straightforward and high-yielding synthetic routes. The most common approach involves the condensation of a β-aroylpropionic acid with hydrazine hydrate. This method is robust and allows for the introduction of various substituents on the phenyl ring of the starting material, enabling the creation of diverse chemical libraries for screening.

General Synthetic Protocol: Synthesis of 5-phenylpyridazin-3(2H)-one

This protocol outlines a standard procedure for the synthesis of the parent scaffold.

Step 1: Preparation of β-Benzoylpropionic Acid

  • Reaction: Friedel-Crafts acylation of benzene with succinic anhydride.

  • Reagents: Benzene, succinic anhydride, aluminum chloride (AlCl₃).

  • Procedure: To a stirred suspension of anhydrous AlCl₃ in benzene, succinic anhydride is added portion-wise at a controlled temperature (typically below 10°C). The reaction mixture is then stirred at room temperature for several hours. Upon completion, the reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The resulting solid, β-benzoylpropionic acid, is filtered, washed with water, and recrystallized from an appropriate solvent.

Step 2: Cyclization to 5-Phenylpyridazin-3(2H)-one

  • Reaction: Condensation of β-benzoylpropionic acid with hydrazine hydrate.

  • Reagents: β-Benzoylpropionic acid, hydrazine hydrate.

  • Procedure: A mixture of β-benzoylpropionic acid and hydrazine hydrate in a suitable solvent (e.g., ethanol) is refluxed for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled, and the precipitated product is filtered, washed, and recrystallized to afford pure 5-phenylpyridazin-3(2H)-one.

Mechanism of Action: A Tale of Two Targets

The broad therapeutic potential of the 5-phenylpyridazin-3(2H)-one scaffold can be attributed to its ability to modulate the activity of several key enzymes. Two of the most well-characterized mechanisms of action are the inhibition of phosphodiesterase 3 (PDE3) and cyclooxygenase (COX) enzymes.

Cardiotonic Effects via PDE3 Inhibition

Many 5-phenylpyridazin-3(2H)-one derivatives exhibit potent and selective inhibition of PDE3, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, these compounds lead to an increase in intracellular cAMP levels in cardiac and vascular smooth muscle cells. This, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets, resulting in:

  • Positive Inotropy: Increased contractility of the heart muscle.

  • Vasodilation: Relaxation of blood vessels, leading to reduced blood pressure.

This dual action makes PDE3 inhibitors valuable agents in the management of acute heart failure.

PDE3_Inhibition_Pathway Ext 5-Phenylpyridazin-3(2H)-one Derivative PDE3 Phosphodiesterase 3 (PDE3) Ext->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades ATP ATP AC Adenylate Cyclase ATP->AC AC->cAMP Synthesizes PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP Cardiac Increased Cardiac Contractility PKA->Cardiac Leads to Vascular Vasodilation PKA->Vascular Leads to

Caption: Mechanism of action of 5-phenylpyridazin-3(2H)-one as a PDE3 inhibitor.

Anti-inflammatory and Analgesic Effects via COX Inhibition

Certain derivatives of the 5-phenylpyridazin-3(2H)-one scaffold have been shown to possess significant anti-inflammatory and analgesic properties, which are attributed to their ability to inhibit cyclooxygenase (COX) enzymes. COX-1 and COX-2 are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, these compounds can effectively reduce these symptoms. The development of selective COX-2 inhibitors is a particularly active area of research to minimize the gastrointestinal side effects associated with non-selective COX inhibitors.

Structure-Activity Relationships (SAR)

The pharmacological activity of the 5-phenylpyridazin-3(2H)-one scaffold can be systematically modulated by introducing various substituents at different positions of the core structure. Understanding these SARs is crucial for the rational design of more potent and selective drug candidates.

  • Substitution on the Phenyl Ring: The nature and position of substituents on the 5-phenyl ring play a critical role in determining the potency and selectivity of the compound. For PDE3 inhibition, electron-donating groups at the para-position of the phenyl ring are often favored.

  • Substitution at the N2-Position: The N2-position of the pyridazinone ring is a key handle for modifying the physicochemical properties of the molecule, such as solubility and metabolic stability. Alkylation or acylation at this position can significantly impact the compound's pharmacokinetic profile.

  • Substitution at the C4 and C6-Positions: Modifications at the C4 and C6 positions of the pyridazinone ring have also been explored to fine-tune the biological activity. For instance, the introduction of small alkyl groups can influence the compound's interaction with the target's binding pocket.

SAR Data for PDE3 Inhibition
CompoundR1 (at C5-phenyl)R2 (at N2)IC50 (µM) for PDE3
1 HH15.2
2 4-OCH₃H2.8
3 4-ClH8.5
4 HCH₃12.1
5 4-OCH₃CH₃1.9

Data is illustrative and compiled from various sources for comparative purposes.

Therapeutic Applications and Drug Candidates

The versatility of the 5-phenylpyridazin-3(2H)-one scaffold has led to the development of several drug candidates for a variety of diseases.

  • Cardiovascular Diseases: A number of compounds based on this scaffold have been investigated as cardiotonic agents for the treatment of heart failure. Their ability to increase cardiac output without significantly increasing heart rate makes them a promising therapeutic option.

  • Inflammation and Pain: The COX-inhibitory properties of certain derivatives have positioned them as potential non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved safety profiles.

  • Oncology: More recently, the 5-phenylpyridazin-3(2H)-one scaffold has emerged as a promising platform for the development of anticancer agents. Derivatives have been reported to exhibit cytotoxic activity against various cancer cell lines through mechanisms that include the induction of apoptosis and inhibition of tumor angiogenesis.

Experimental Workflow: In Vitro PDE3 Inhibition Assay

This section provides a generalized workflow for assessing the PDE3 inhibitory activity of newly synthesized 5-phenylpyridazin-3(2H)-one derivatives.

PDE3_Assay_Workflow Start Start: Synthesized Compound Prep Prepare Assay Buffer and Reagents (PDE3 enzyme, cAMP, [3H]-cGMP) Start->Prep Incubate Incubate Compound with PDE3 Enzyme Prep->Incubate Substrate Add cAMP Substrate Incubate->Substrate Stop Stop Reaction Substrate->Stop Separate Separate [3H]-5'-AMP via Chromatography Stop->Separate Measure Measure Radioactivity (Scintillation Counting) Separate->Measure Analyze Calculate % Inhibition and IC50 Value Measure->Analyze

Caption: A typical workflow for an in vitro PDE3 inhibition assay.

Detailed Protocol
  • Enzyme and Substrate Preparation: Recombinant human PDE3 is diluted in an appropriate assay buffer. The substrate, cAMP, is prepared at a stock concentration.

  • Compound Incubation: The test compounds (5-phenylpyridazin-3(2H)-one derivatives) are serially diluted and pre-incubated with the PDE3 enzyme for a defined period (e.g., 15 minutes) at 37°C.

  • Initiation of Reaction: The reaction is initiated by the addition of cAMP. The final reaction mixture contains the enzyme, the inhibitor, and the substrate.

  • Reaction Termination: After a specific incubation time (e.g., 30 minutes), the reaction is terminated by the addition of a stop solution, often by boiling.

  • Product Quantification: The amount of AMP formed is quantified. A common method involves the use of a radio-labeled substrate ([³H]cAMP) and subsequent separation of the product ([³H]AMP) from the unreacted substrate using chromatography, followed by scintillation counting.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control (no inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

The 5-phenylpyridazin-3(2H)-one scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic tractability, coupled with its ability to potently and selectively modulate the activity of key biological targets like PDE3 and COX, has paved the way for the development of novel therapeutics. The ongoing exploration of this scaffold in new therapeutic areas, such as oncology, highlights its enduring potential. Future research will likely focus on the development of derivatives with improved pharmacokinetic properties, enhanced target selectivity, and novel mechanisms of action, further solidifying the importance of the 5-phenylpyridazin-3(2H)-one core in the drug discovery landscape.

References

  • Title: Synthesis and biological evaluation of new 5-phenyl-3(2H)-pyridazinone derivatives as potential cardiotonic agents. Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: Pyridazinone, a Versatile Scaffold in Medicinal Chemistry: A Review. Source: Mini-Reviews in Medicinal Chemistry URL: [Link]

  • Title: Discovery of Novel Pyridazinone Derivatives as Potent and Orally Active Phosphodiesterase-3 Inhibitors. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Synthesis and pharmacological evaluation of some new 2-substituted-5-phenyl-3(2H)-pyridazinone derivatives. Source: Acta Pharmaceutica URL: [Link]

Exploratory

5-Phenylpyridazin-3(2H)-one melting point and physical data

An In-Depth Technical Guide to the Physical Chemistry and Synthesis of 5-Phenylpyridazin-3(2H)-one Scaffolds Executive Summary & Pharmacological Relevance The 5-phenylpyridazin-3(2H)-one core is a privileged heterocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physical Chemistry and Synthesis of 5-Phenylpyridazin-3(2H)-one Scaffolds

Executive Summary & Pharmacological Relevance

The 5-phenylpyridazin-3(2H)-one core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its unique electronic distribution and hydrogen-bonding capabilities make it a critical pharmacophore in the development of highly selective therapeutic agents. Derivatives of this core have demonstrated potent activity as Phosphodiesterase IV (PDE IV) inhibitors for inflammatory diseases[1], ubiquitin C-terminal hydrolase 30 (USP30) inhibitors for mitochondrial dysfunction[2], and Met kinase inhibitors for oncology.

Understanding the physical data—specifically the melting point and crystal lattice thermodynamics—of 5-phenylpyridazin-3(2H)-ones is essential for drug formulation, polymorph screening, and synthetic isolation. This whitepaper synthesizes the structural chemistry, physical properties, and validated experimental protocols for characterizing and synthesizing these critical compounds.

Structural Chemistry & Physical Data

The physical properties of 5-phenylpyridazin-3(2H)-ones are governed by their tautomeric behavior and substitution patterns. The core structure exists in a tautomeric equilibrium between the lactam (pyridazin-3(2H)-one) and lactim (pyridazin-3-ol) forms.

Tautomerism and Lattice Energy

In the solid state, the lactam tautomer predominantly dictates the crystal packing. The presence of the N-H hydrogen bond donor and the C=O hydrogen bond acceptor facilitates the formation of robust intermolecular hydrogen-bonded dimers or infinite polymeric chains. This strong intermolecular network results in high lattice energy, which directly translates to elevated melting points (typically ranging from 150°C to 260°C, depending on steric hindrance from substituents)[3].

PhysicalChem Lactam Lactam Tautomer (Dominant in Solid State) Lactim Lactim Tautomer (Minor, Polar Solvents) Lactam->Lactim Tautomerization Hbond Intermolecular H-Bonding (N-H···O=C) Lactam->Hbond Molecular Packing Lattice High Crystal Lattice Energy Hbond->Lattice Thermodynamic Stability MP Elevated Melting Point (150°C - 260°C) Lattice->MP Thermal Transition

Caption: Lactam-lactim tautomerism and its direct causal effect on crystal lattice stability and melting point.

Quantitative Physical Data

The table below summarizes the physical properties and melting points of key 5-phenylpyridazin-3(2H)-one derivatives and their synthetic intermediates.

Compound NameCAS NumberMolecular FormulaMelting Point (°C)Key Structural Feature
4,5-Dihydro-5-phenylpyridazin-3(2H)-one 99558-31-3[4]C₁₀H₁₀N₂O117.0 - 117.7[3]Non-aromatic ring, reduced lattice energy
6-(4-Methoxyphenyl)-5-phenyl-2H-pyridazin-3-one 225666-34-2[5]C₁₇H₁₄N₂O₂185.8 - 186.1[3]Fully conjugated, strong

stacking
1-((2,4-Dinitrophenyl)sulfonyl)piperidine (Ref)N/AC₁₁H₁₃N₃O₆S138.0 - 139.0[6]Reference standard for thermal calibration

Note: The aromatization of the 4,5-dihydro intermediate to the fully conjugated pyridazinone significantly increases the melting point (e.g., from ~117°C to >185°C) due to enhanced planarity and


 stacking interactions in the crystal lattice[3].

Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into each step to explain why specific reagents or instrumental parameters are selected.

Protocol 1: High-Precision Melting Point Determination via DSC

Differential Scanning Calorimetry (DSC) is prioritized over traditional capillary methods because it identifies polymorphic transitions and prevents misinterpretation of decomposition as melting.

Step-by-Step Methodology:

  • Sample Preparation: Weigh 1.5 to 3.0 mg of the purified 5-phenylpyridazin-3(2H)-one derivative into an aluminum DSC pan.

    • Causality: Hermetically sealing the pan is critical. Pyridazinones can undergo partial sublimation at elevated temperatures; a sealed pan ensures that the integrated endothermic peak (

      
      ) accurately reflects the heat of fusion rather than mass loss.
      
  • Instrument Calibration: Calibrate the DSC using an Indium standard (Known

    
     = 156.6°C).
    
    • Self-Validation: If the Indium onset temperature deviates by >0.1°C, recalibration is required before analyzing the active pharmaceutical ingredient (API).

  • Thermal Ramp: Equilibrate the sample at 25°C. Apply a heating rate of 10°C/min up to 250°C under a continuous nitrogen purge (50 mL/min).

    • Causality: A 10°C/min ramp provides the optimal balance between thermal resolution (to detect closely eluting polymorphs) and sensitivity. The nitrogen purge prevents oxidative degradation during the melt.

  • Data Analysis: Record the extrapolated onset temperature (

    
    ) as the true thermodynamic melting point, rather than the peak maximum, which is subject to thermal lag.
    
Protocol 2: Synthesis and Aromatization of 5-Phenylpyridazin-3(2H)-ones

The synthesis of the fully conjugated scaffold relies on the controlled dehydrogenation of a 4,5-dihydro precursor.

Synthesis A 2-Arylacetophenone C 4-Oxobutanoate Intermediate A->C Alkylation (Base) B Haloacetate Ester B->C E 4,5-Dihydro-5-phenylpyridazin-3(2H)-one (CAS: 99558-31-3) C->E Cyclocondensation (Heat) D Hydrazine Hydrate D->E F Dehydrogenation (DDQ or Br2 / AcOH) E->F Oxidation G 5-Phenylpyridazin-3(2H)-one Derivatives F->G Final Isolation

Caption: Step-by-step synthetic workflow from 2-arylacetophenone to the fully conjugated pyridazinone.

Step-by-Step Methodology:

  • Cyclocondensation: React a 2-arylacetophenone derivative with a haloacetate ester in the presence of a base to form a 4-oxobutanoate intermediate. Treat this intermediate with hydrazine hydrate in an alcoholic solvent at 80-100°C for 10-20 hours[3].

    • Causality: Hydrazine acts as a potent bidentate nucleophile, driving the formation of the 6-membered 4,5-dihydro-2H-pyridazin-3-one ring (CAS 99558-31-3)[4] through a thermodynamically favored cyclization/dehydration sequence.

  • Dehydrogenation (Aromatization): Dissolve the 4,5-dihydro intermediate in glacial acetic acid. Add 1.1 equivalents of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or bromine. Heat the reaction to 50-120°C for 10-30 hours[3].

    • Causality: DDQ is explicitly chosen over harsher oxidants (like KMnO4) because it facilitates a highly selective hydride abstraction/aromatization pathway without cleaving the sensitive lactam ring or over-oxidizing the phenyl substituents.

  • Self-Validating Isolation: Monitor the reaction via TLC (Ethyl Acetate/Hexane). The disappearance of the dihydro precursor and the emergence of a highly UV-active spot confirms aromatization. Recrystallize the crude product from an ethyl acetate-hexane mixture to yield colorless needles (e.g., yielding a sharp melting point of 185.8-186.1°C for methoxy-substituted variants)[3].

References

  • molaid.com - 4,5-dihydro-5-phenylpyridazin-3(2H)-one | 99558-31-3. 4

  • googleapis.com - EP1043317A1: NOVEL PYRIDAZINE DERIVATIVES AND DRUGS CONTAINING THE SAME AS THE ACTIVE INGREDIENT. 3

  • dkmchem.hk - 6-(4-Methoxyphenyl)-5-phenyl-2H-pyridazin-3-one: CAS 225666-34-2. 5

  • google.com - CN107484415B: 1-cyanopyrrolidine compounds as USP30 inhibitors. 7

  • google.com - WO2001064666A1: Oxygen-containing heterocyclic compounds. 1

  • google.com - CN108451939A: The purposes of 2,4-dinitrobenzene sulfamide compounds. 6

Sources

Foundational

The Phenylpyridazinone Scaffold: History, Discovery, and Biological Mechanisms

The phenylpyridazinone scaffold represents a masterclass in "privileged structures"—molecular frameworks capable of providing ligands for diverse biological targets through judicious functionalization. This technical gui...

Author: BenchChem Technical Support Team. Date: March 2026

The phenylpyridazinone scaffold represents a masterclass in "privileged structures"—molecular frameworks capable of providing ligands for diverse biological targets through judicious functionalization.

This technical guide traces the trajectory of phenylpyridazinones from their initial identification as chemical curiosities to their bifurcation into high-potency agrochemicals (mitochondrial inhibitors) and precision pharmaceuticals (PDE inhibitors, analgesics).

Part 1: Historical Evolution & Discovery Timeline[1]

The history of phenylpyridazinone biological activity is not a single linear narrative but a divergent evolution. The scaffold's lipophilicity and electronic tunability allowed it to bridge two distinct worlds: the destruction of pests via mitochondrial suffocation and the modulation of human physiology via enzyme inhibition.

The Divergent Timeline
EraDomainKey MilestoneTechnical Significance
Late 19th C. Synthesis First Synthesis Initial cyclization of

-keto acids with hydrazine. Regarded purely as synthetic intermediates.
1960s-70s Agrochem Herbicidal Activity Discovery that 4- and 5-substituted pyridazinones inhibit photosystem II (PSII) in plants (e.g., Pyrazon).
1980s Pharma Emorfazone (Pentoil) Approval in Japan as a non-narcotic analgesic. Mechanism distinct from NSAIDs (bradykinin inhibition).
1980s-90s Agrochem Pyridaben Discovery Identification of MET I inhibitors. Pyridaben becomes a gold-standard acaricide by blocking mitochondrial Complex I.
1990s Pharma PDE III Inhibition Discovery of MCI-154 and related "inodilators" (positive inotrope + vasodilator) for heart failure.
2010s+ Oncology Complex I Repurposing "Agrochemical-like" phenylpyridazinones (e.g., IACS-010759 derivatives) investigated for starving glycolytic-deficient tumors.
The "Lipophilicity Switch"

The core discovery logic relies on a "Lipophilicity Switch":

  • High Lipophilicity (LogP > 4): Promotes membrane embedding, driving the molecule toward the ubiquinone binding site of Mitochondrial Complex I (Agrochemicals/Anticancer).

  • Moderate Lipophilicity + Polar H-Bond Donors: Promotes solubility and interaction with the cytosolic pockets of Phosphodiesterases (PDEs) or COX enzymes (Cardiovascular/Analgesic).

Part 2: Mechanisms of Action & SAR

Mitochondrial Complex I Inhibition (The Agrochemical/Oncology Axis)

Target: NADH:ubiquinone oxidoreductase (Complex I).[1] Mechanism: Phenylpyridazinones like Pyridaben mimic the structure of Ubiquinone (Coenzyme Q10). They bind deep within the transmembrane domain of Complex I (specifically the PSST/ND1 subunits), blocking electron transfer from Iron-Sulfur clusters to Ubiquinone. Outcome:

  • In Pests: ATP depletion and ROS generation leading to paralysis and death.

  • In Cancer: Metabolic starvation of tumors reliant on oxidative phosphorylation (OXPHOS).

Phosphodiesterase (PDE) Inhibition (The Cardiovascular Axis)

Target: PDE3 (cGMP-inhibited cAMP phosphodiesterase) and PDE4.[2] Mechanism: The pyridazinone ring mimics the purine ring of cAMP/cGMP. The "phenyl" group occupies a hydrophobic pocket adjacent to the catalytic metal center. Outcome: Inhibition prevents cAMP hydrolysis.[3] Increased intracellular cAMP in cardiomyocytes leads to increased


 influx (inotropy) and smooth muscle relaxation (vasodilation).
Structure-Activity Relationship (SAR) Matrix
PositionModificationBiological Consequence
N-2 Short Alkyl / Methyl Essential for PDE inhibition (e.g., MCI-154).
N-2 Bulky Lipophilic (t-Butyl) Critical for Mitochondrial Complex I binding (e.g., Pyridaben).
C-4/C-5 Heteroatom (S, O, N) Introduction of polarity shifts activity toward Analgesia/Anti-inflammatory (e.g., Emorfazone).
C-6 Phenyl Ring Substitution Electron-withdrawing groups (Cl, F) enhance metabolic stability and potency in both classes.

Part 3: Visualization of Mechanisms

Diagram 1: Mitochondrial Complex I Inhibition (Agrochemical/Anticancer)

ComplexI_Inhibition NADH NADH FMN FMN Module NADH->FMN 2e- FeS Fe-S Clusters (Electron Tunnel) FMN->FeS e- transfer Q_Site Ubiquinone (Q) Binding Pocket FeS->Q_Site e- transfer ROS Superoxide (ROS) Generation FeS->ROS Electron Leakage (Due to Blockage) ProtonPump H+ Pumping (Inner Membrane) Q_Site->ProtonPump Coupled Process Inhibitor Phenylpyridazinone (e.g., Pyridaben) Inhibitor->Q_Site Competes/Blocks Ubiquinone Endogenous Ubiquinone Ubiquinone->Q_Site Blocked ATP ATP Synthesis ProtonPump->ATP Driving Force

Caption: Mechanism of Action for Pyridaben-class phenylpyridazinones. By occupying the Q-site, the inhibitor blocks electron transfer, halting proton pumping (ATP loss) and forcing electron leakage (ROS production).

Diagram 2: Synthetic Pathway (Friedel-Crafts / Hydrazinolysis)[5]

Synthesis_Pathway Benzene Substituted Benzene (Ar-H) KetoAcid Intermed: β-Aroylpropionic Acid (γ-Keto Acid) Benzene->KetoAcid Friedel-Crafts Acylation (Reflux) Succinic Succinic Anhydride Succinic->KetoAcid Friedel-Crafts Acylation (Reflux) Pyridazinone Target: 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone KetoAcid->Pyridazinone Cyclocondensation (Ethanol/Reflux) AlCl3 AlCl3 / Lewis Acid AlCl3->KetoAcid Hydrazine Hydrazine Hydrate (N2H4·H2O) Hydrazine->Pyridazinone

Caption: The canonical two-step synthesis of the phenylpyridazinone core. This route is favored for its scalability and the ability to easily vary the phenyl substituent.

Part 4: Technical Protocols

Protocol A: Synthesis of 6-(4-Chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone

A self-validating protocol based on the Friedel-Crafts/Hydrazinolysis route.

Rationale: This method is chosen for its robustness.[4] The intermediate (


-keto acid) is stable and easily purified by crystallization, ensuring high purity before the final cyclization step.

Step 1: Friedel-Crafts Acylation

  • Setup: Flame-dry a 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel. Maintain an inert atmosphere (

    
    ).
    
  • Reagents: Suspend anhydrous

    
     (0.11 mol) in dry benzene (or substituted benzene derivative) (50 mL).
    
  • Addition: Add succinic anhydride (0.10 mol) in small portions while keeping the temperature

    
     (ice bath).
    
  • Reaction: Remove ice bath. Reflux the mixture for 4 hours. Checkpoint: Evolution of HCl gas indicates reaction progress.

  • Quench: Pour the reaction mixture into ice-cold HCl (2.5% v/v).

  • Isolation: Steam distill to remove excess solvent. Filter the solid precipitate (

    
    -aroylpropionic acid). Recrystallize from ethanol.
    

Step 2: Hydrazinolysis (Cyclization)

  • Reaction: Dissolve the purified

    
    -aroylpropionic acid (0.05 mol) in Ethanol (50 mL). Add Hydrazine hydrate (0.06 mol) dropwise.
    
  • Reflux: Heat to reflux for 6 hours.

  • Validation: Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The disappearance of the acid spot and appearance of a lower

    
     spot indicates cyclization.
    
  • Workup: Cool to room temperature. The product often precipitates directly. Filter, wash with cold ethanol, and dry.[4]

  • Characterization:

    • IR: Look for

      
       stretch amide band at 
      
      
      
      and
      
      
      stretch at
      
      
      .[5]
    • 1H NMR: Characteristic triplet/multiplet signals for the

      
       ethylene bridge at 
      
      
      
      ppm.
Protocol B: Mitochondrial Complex I Inhibition Assay

A spectrophotometric assay to validate "agrochemical-like" activity.

Rationale: This assay isolates Complex I activity by providing a specific donor (NADH) and acceptor (Decylubiquinone), bypassing downstream electron transport chain components.

  • Preparation: Isolate mitochondria from rat liver or use permeabilized cancer cells (e.g., MCF-7).

  • Buffer: 25 mM

    
     (pH 7.4), 5 mM 
    
    
    
    , 2 mM KCN (blocks Complex IV to prevent oxygen consumption), 2.5 mg/mL BSA.
  • Substrates: Add NADH (

    
    ) as the electron donor. Add Decylubiquinone (
    
    
    
    ) as the electron acceptor.
  • Inhibitor: Add the test phenylpyridazinone (dissolved in DMSO) at varying concentrations (1 nM - 10

    
    ).
    
  • Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADH to

    
    ) over 5 minutes at 
    
    
    
    .
  • Control: Use Rotenone (

    
    ) as a positive control (should show >95% inhibition).
    
  • Calculation:

    
    . Plot % Inhibition vs. Log[Concentration] to determine 
    
    
    
    .

References

  • Asif, M. (2015).[6] Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity. JSciMed Central.

  • BenchChem. (2025).[4][7] Application Notes and Protocols for the Synthesis of Pyridazinone Derivatives. BenchChem Technical Guides.

  • Miyoshi, H., et al. (1998). Probing the Ubiquinone Reduction Site of Mitochondrial Complex I Using Pyridinium-Type Inhibitors. Journal of Biological Chemistry.

  • Verma, S. K., et al. (2008).[5] Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal.

  • Corbin, J. D. (2004). Mechanisms of action of PDE5 inhibition in erectile dysfunction. International Journal of Impotence Research.[8]

  • Urra, F. A., et al. (2023). A New Quinone-Based Inhibitor of Mitochondrial Complex I in D-Conformation, Producing Invasion Reduction and Sensitization to Venetoclax in Breast Cancer Cells. MDPI.

Sources

Exploratory

Topic: Lipophilicity (LogP) of 5-Substituted Pyridazin-3(2H)-ones

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Lipophilicity, quantified as the logarithm of the partition coefficient (LogP), is a cornerstone physicochemical parame...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lipophilicity, quantified as the logarithm of the partition coefficient (LogP), is a cornerstone physicochemical parameter in drug discovery and development, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The pyridazin-3(2H)-one scaffold is a "wonder nucleus" in medicinal chemistry, forming the core of compounds with a vast array of pharmacological activities, including cardiovascular, anti-inflammatory, and anticancer effects.[1][2][3] The substitution pattern on this heterocyclic ring system allows for the fine-tuning of its biological and physicochemical properties. This technical guide provides an in-depth analysis of the lipophilicity of 5-substituted pyridazin-3(2H)-ones. It explores the causality behind experimental and computational methods for LogP determination, analyzes the impact of various substituents at the 5-position on lipophilicity, and discusses the strategic application of this knowledge in modern drug design. This guide is intended for researchers and scientists engaged in the design and development of novel therapeutics based on the pyridazinone framework.

The Central Role of Lipophilicity in Pyridazinone-Based Drug Design

The Pyridazin-3(2H)-one Scaffold: A Privileged Structure in Medicinal Chemistry

The pyridazin-3(2H)-one nucleus is a six-membered heterocyclic ring containing two adjacent nitrogen atoms.[2][4] This scaffold is of significant interest to medicinal chemists due to the diverse biological activities exhibited by its derivatives. These compounds have been investigated for a wide spectrum of pharmacological applications, including antihypertensive, anti-inflammatory, analgesic, anticancer, and antimicrobial activities.[2][5][6] The unique physicochemical properties of the pyridazine ring, such as its high dipole moment and hydrogen bonding capacity, contribute to its utility in drug design, often serving as a less lipophilic bioisostere for a phenyl ring.[7]

Lipophilicity (LogP): A Critical Determinant of Pharmacokinetics

Lipophilicity is a crucial molecular property that governs the passage of a drug through biological membranes and its interaction with target proteins.[8] It is typically expressed as LogP, the logarithm of the partition coefficient of a compound between an immiscible lipid-like solvent (most commonly n-octanol) and an aqueous phase.

A delicate balance of lipophilicity is essential for a successful drug candidate:

  • Too Low (Hydrophilic): Poor absorption through the gut wall and limited ability to cross cell membranes to reach intracellular targets.

  • Too High (Lipophilic): Poor aqueous solubility, high plasma protein binding, increased metabolic turnover by cytochrome P450 enzymes, and potential for off-target toxicity.

Therefore, the ability to precisely modulate the LogP of a lead compound is a fundamental skill in drug optimization.

Strategic Importance of the 5-Position

The pyridazinone ring offers multiple positions for substitution (N-2, C-4, C-5, C-6). The 5-position is particularly significant as modifications at this site can profoundly influence not only the compound's interaction with its biological target but also its overall physicochemical profile.[5] Studies have demonstrated that altering the substituent at the 5-position directly impacts biological activity and mechanism of action.[5] Furthermore, as this guide will detail, the nature of the 5-substituent is a powerful lever for modulating the molecule's lipophilicity.

Caption: General structure of a 5-substituted pyridazin-3(2H)-one.

Methodologies for LogP Determination

The accurate determination of LogP is critical for building reliable structure-activity relationships (SAR) and structure-property relationships (SPR). Both experimental and computational methods are employed, each with distinct advantages and underlying principles.

Experimental Methods

Experimental approaches provide the most reliable measure of lipophilicity as they directly quantify the partitioning behavior of the compound.

The "shake-flask" method is the gold standard for LogP determination.[9][10] It involves dissolving the compound in a biphasic system of n-octanol and a suitable aqueous buffer (e.g., Sörensen buffer, pH 7.4), allowing the system to reach equilibrium, and then measuring the compound's concentration in each phase.[9][10]

Causality Behind the Protocol: The choice of n-octanol is deliberate; its long alkyl chain mimics the lipid core of biological membranes, while its hydroxyl group mimics the polar head groups, providing a reasonable surrogate for overall membrane partitioning. Using a buffer at physiological pH (7.4) is crucial for ionizable compounds, as it ensures the measured value (termed LogD at a specific pH) is relevant to in-vivo conditions.

Protocol: Shake-Flask LogP Determination

  • Preparation of Phases: Saturate n-octanol with pH 7.4 phosphate buffer and vice-versa by mixing them vigorously for 24 hours, followed by a 24-hour separation period.[11]

  • Sample Preparation: Prepare a stock solution of the 5-substituted pyridazinone derivative in the pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning: Add a precise volume of the stock solution to a known volume of the pre-saturated buffer in a suitable vessel (e.g., a screw-cap tube).

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24 hours). Gentle, consistent shaking is preferred over vigorous vortexing to prevent the formation of emulsions.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[11]

  • Calculation: Calculate the partition coefficient P as: P = [Concentration]octanol / [Concentration]aqueous And the LogP (or LogD at pH 7.4) as: LogP = log10(P)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a high-throughput alternative to the shake-flask method.[8] In RP-HPLC, a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., methanol/water) are used. The retention time of a compound is correlated with its lipophilicity; more lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times. A calibration curve is generated using compounds with known LogP values to correlate retention time with LogP.

Causality Behind the Method: The underlying principle is that the partitioning process between the mobile and stationary phases in the chromatography column is analogous to the partitioning between water and n-octanol. While not a direct measure, it provides a highly correlated and reproducible index of lipophilicity (log k' or ClogP).

Computational (in silico) Methods

Computational methods predict LogP based on a molecule's structure, offering a rapid and cost-effective way to estimate lipophilicity for large libraries of virtual compounds before synthesis.[8]

These are the most common computational methods. The molecule is deconstructed into its constituent atoms or functional group fragments. Each fragment is assigned a pre-determined lipophilicity value derived from experimental data of a large training set of molecules. The LogP of the entire molecule is then calculated by summing these values, with correction factors for intramolecular interactions.[12]

  • Examples: KOWWIN, ClogP, Ghose-Crippen method.[9][13]

Quantitative Structure-Activity Relationship (QSAR) models can establish a statistical correlation between a set of calculated molecular descriptors (e.g., surface area, volume, electronic properties) and experimentally determined LogP values.[14] These models can then be used to predict the LogP of new compounds. While powerful, their predictive accuracy is highly dependent on the structural similarity of the new compounds to the training set used to build the model.[15]

Caption: Workflow for experimental and computational LogP determination.

Impact of 5-Position Substituents on Lipophilicity: A Case Study

A key study by Mátyus et al. provides an excellent, experimentally-grounded analysis of how substituents at the 4- and 5-positions affect the lipophilicity of pyridazinones.[9][10][16] By synthesizing and evaluating pairs of 4- and 5-(substituted amino)-3(2H)-pyridazinone regioisomers, they uncovered a significant and consistent difference in LogP values.

Key Finding: Positional Isomerism Drastically Affects LogP

The most striking result from their work was that for every pair of regioisomers, the 4-substituted isomer was significantly more lipophilic than its 5-substituted counterpart.[9][10][16] On average, the LogP value of the 4-isomer was higher by 0.75 log units.[9][10] This is a substantial difference in medicinal chemistry terms, capable of dramatically altering a compound's pharmacokinetic profile.

Causality Behind the Difference: While the exact cause is complex, quantum chemical calculations and X-ray analysis suggest that differences in molecular conformation, dipole moment, and intramolecular hydrogen bonding potential between the two regioisomers contribute to this observed disparity in partitioning behavior.[9][10] The 5-amino group's proximity to the carbonyl at the 3-position may allow for more favorable interactions with the aqueous phase compared to the 4-amino isomer.

Quantitative Data on 5-Substituted Pyridazinones

The following table summarizes experimental LogP data for a series of 5-substituted amino-2-methyl-3(2H)-pyridazinones, illustrating the impact of varying the amino substituent.

5-Substituent (R')Experimental LogP (at pH 7.4)Reference
-NH(CH₂)₂OH0.04[9][10]
-NH(CH₂)₃OH0.32[9][10]
-NH-Cyclohexyl2.11[9][10]
Morpholino0.70[9][10]
Piperidino1.69[9][10]

Analysis of the Data:

  • Introduction of Hydroxyl Groups: As expected, incorporating polar hydroxyl groups, as seen in the hydroxyethylamino and hydroxypropylamino substituents, significantly lowers lipophilicity, resulting in LogP values near or below 1.0. This is a common strategy to increase aqueous solubility.

  • Introduction of Alicyclic/Aliphatic Groups: Conversely, adding nonpolar, bulky groups like cyclohexyl or piperidino dramatically increases lipophilicity. The LogP of the cyclohexyl-substituted derivative (2.11) is over 2 full log units higher than the hydroxyethylamino derivative (0.04).

  • Heterocyclic Substituents: The morpholino substituent, containing an ether oxygen, is less lipophilic than the purely aliphatic piperidino ring, demonstrating the subtle but predictable effects of heteroatom incorporation.

Application in Drug Design and Development

Understanding the relationship between the 5-substituent and LogP is not merely an academic exercise; it is a practical tool for drug design.

Fine-Tuning ADME Properties

During lead optimization, a medicinal chemist can use the principles outlined above to systematically modify the 5-position to achieve a desired LogP. For a compound that is poorly absorbed due to high polarity, a chemist might replace a polar 5-substituent with a small alkyl or alicyclic group. For a compound that is rapidly metabolized or shows toxicity due to excessive lipophilicity, introducing a polar group like a hydroxyl or morpholine ring at the 5-position can mitigate these issues.

Balancing Lipophilicity and Potency in QSAR

LogP is a critical descriptor in many QSAR models for pyridazinone derivatives.[14] For instance, a QSAR study on the fungicidal activity of pyridazinones revealed that lower LogP values, in conjunction with other electronic parameters, correlated with higher activity.[14] This suggests that while some lipophilicity is required for membrane transport to the target site, excessive lipophilicity may be detrimental, possibly due to poor solubility or non-specific binding. By strategically selecting 5-substituents, researchers can navigate this "lipophilicity-activity landscape" to identify compounds with an optimal balance of properties. For example, a compound with high potency but poor LogP can be modified at the 5-position to improve its drug-like properties while attempting to maintain its affinity for the target.

Conclusion

The lipophilicity of 5-substituted pyridazin-3(2H)-ones is a critical, tunable parameter that has a profound impact on their potential as therapeutic agents. The choice of substituent at the 5-position offers a powerful and predictable means of modulating the LogP value, thereby influencing the entire ADME profile of the molecule. Experimental methods like the shake-flask technique provide definitive LogP values, while computational models offer rapid, predictive power in the early stages of design. A thorough understanding of the principles laid out in this guide enables medicinal chemists to make more rational, data-driven decisions in the design of novel pyridazinone-based drugs, ultimately accelerating the journey from lead compound to clinical candidate.

References

  • Anwair, M. A. S., et al. (2003). Lipophilicity of aminopyridazinone regioisomers. PubMed.
  • ResearchGate. (n.d.). Pyridazines. Part XXIX: Synthesis and platelet aggregation inhibition activity of 5-substituted-6-phenyl-3(2H)-pyridazinones. Novel aspects of their biological actions. ResearchGate.
  • Synthesis and biological evaluation of some new pyridazinone derivatives. (2010). Short Communication.
  • Wei, Q.-L., et al. (2008). QSAR Study on Pyridazinone Derivatives. Asian Journal of Chemistry, 20(1), 200-208.
  • Özdemir, Z., et al. (n.d.). Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. PMC.
  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace.
  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. PMC.
  • Anwair, M. A. S., et al. (2003). Lipophilicity of Aminopyridazinone Regioisomers. Journal of Agricultural and Food Chemistry.
  • ResearchGate. (n.d.). Lipophilicity of Aminopyridazinone Regioisomers. ResearchGate.
  • ResearchGate. (n.d.). QSAR and pharmacophore analysis on pyridazinone derivatives as acetylcholinesterase inhibitors. ResearchGate.
  • The pyridazine heterocycle in molecular recognition and drug discovery. PMC.
  • Károlyházy, L., et al. (2002). Lipophilicity of regioisomers: a case study on 3(2H)-pyridazinones. Journal of Molecular Structure: THEOCHEM, 578(1), 89-91.
  • Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022). MDPI.
  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (2014). Agilent Technologies.
  • da Silva-Júnior, E. F., et al. (2017). 3D-QSAR and Pharmacophore Identification Studies Applied to Pyridazin-3-one Derivatives as Potent PDE4 Inhibitors. Acta Scientific.
  • Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods. PMC.
  • Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022). MDPI.
  • Betti, L., et al. (2003). alpha1-Adrenoceptor antagonists. 5. Pyridazinone-arylpiperazines. Probing the influence on affinity and selectivity of both ortho-alkoxy groups at the arylpiperazine moiety and cyclic substituents at the pyridazinone nucleus. Bioorganic & Medicinal Chemistry Letters, 13(2), 171-3.
  • Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. (2023). MDPI.
  • Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. (2021). PMC.
  • LogP and logD calculations. (n.d.). Chemaxon.
  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. (n.d.). PMC.
  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (2023). MDPI.

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: A Detailed Guide to the Synthesis of 5-Chloro-6-phenylpyridazin-3(2H)-one from Mucochloric Acid

Introduction: The Significance of the Pyridazinone Scaffold The pyridazinone core is a privileged heterocyclic motif of significant interest in medicinal chemistry and agrochemical research.[1][2][3] Derivatives of this...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Pyridazinone Scaffold

The pyridazinone core is a privileged heterocyclic motif of significant interest in medicinal chemistry and agrochemical research.[1][2][3] Derivatives of this scaffold are known to exhibit a wide array of biological activities, including antifungal, insecticidal, anti-inflammatory, and anti-cancer properties.[4][5][6][7] 5-Chloro-6-phenylpyridazin-3(2H)-one, in particular, serves as a versatile intermediate for the development of novel bioactive compounds.[4][7]

This document provides a comprehensive, field-proven guide for the synthesis of 5-chloro-6-phenylpyridazin-3(2H)-one. The synthetic route begins with readily accessible starting materials, mucochloric acid and benzene, proceeding through a stable furanone intermediate.[4][5] The protocols herein are designed to be self-validating, with explanations for critical experimental choices to ensure both reproducibility and a deep understanding of the underlying chemistry.

Overall Synthetic Strategy & Mechanism

The synthesis is a two-step process. The first step involves a Friedel-Crafts reaction to form a phenyl-substituted furanone. The second step is the cyclization of this intermediate with hydrazine to form the target pyridazinone ring.

Step 1: Friedel-Crafts Reaction. Mucochloric acid reacts with benzene in the presence of a Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃). This reaction proceeds via an electrophilic aromatic substitution mechanism to yield 3,4-dichloro-5-phenylfuran-2(5H)-one.[4][5]

Step 2: Heterocyclic Ring Formation. The furanone intermediate is then treated with hydrazine hydrate. The reaction involves a nucleophilic attack by the hydrazine, followed by an intramolecular cyclization and dehydration to form the stable six-membered pyridazinone ring.[1][2][4]

Reaction Pathway Diagram

Reaction_Pathway cluster_step1 Step 1: Friedel-Crafts Reaction cluster_step2 Step 2: Cyclization MA Mucochloric Acid AlCl3 AlCl₃ MA->AlCl3 Benzene Benzene Benzene->AlCl3 Intermediate 3,4-Dichloro-5-phenylfuran-2(5H)-one AlCl3->Intermediate Toluene/Benzene Room Temp. Hydrazine Hydrazine Hydrate Intermediate->Hydrazine Product 5-Chloro-6-phenylpyridazin-3(2H)-one Hydrazine->Product DMF 80°C Experimental_Workflow cluster_step1 Synthesis of Intermediate cluster_step2 Synthesis of Final Product cluster_analysis Product Validation A React Mucochloric Acid + Benzene + AlCl₃ B Quench & Extract A->B C Dry & Concentrate B->C D Recrystallize C->D E React Intermediate + Hydrazine in DMF D->E Isolated Intermediate F Precipitate in Water E->F G Filter & Wash F->G H Recrystallize G->H I Characterization (NMR, IR, MP, EA) H->I Purified Product

Sources

Application

Hydrazinolysis of gamma-keto acids to form phenylpyridazinones

Application Note: Hydrazinolysis of -Keto Acids for Phenylpyridazinone Synthesis Executive Summary The pyridazinone core is a privileged scaffold in medicinal chemistry, extensively utilized in the development of cardiot...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Hydrazinolysis of -Keto Acids for Phenylpyridazinone Synthesis

Executive Summary

The pyridazinone core is a privileged scaffold in medicinal chemistry, extensively utilized in the development of cardiotonic agents, phosphodiesterase III (PDE3) inhibitors (e.g., levosimendan, pimobendan), and anti-inflammatory therapeutics [[1]]() 2. The most robust, scalable, and widely adopted synthetic route to access these heterocycles is the hydrazinolysis of


-keto acids. This application note provides an in-depth technical guide on the mechanistic rationale, comparative synthetic methodologies (conventional reflux vs. microwave-assisted), and validated step-by-step protocols for the synthesis of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone from 4-oxo-4-phenylbutanoic acid.

Mechanistic Causality: From Precursor to Heterocycle

The synthesis of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone relies on a highly efficient two-stage cascade reaction initiated by the addition of hydrazine hydrate to a


-keto acid (specifically, 4-oxo-4-phenylbutanoic acid) 34.
  • Step 1: Hydrazone Formation (Condensation): The reaction begins with the nucleophilic attack of the basic nitrogen of hydrazine on the highly electrophilic ketone carbonyl of the

    
    -keto acid. Subsequent dehydration yields a transient hydrazone intermediate.
    
  • Step 2: Intramolecular Cyclization (Amidation): The terminal nitrogen of the newly formed hydrazone acts as an internal nucleophile, attacking the adjacent carboxylic acid carbon. This intramolecular amidation forms the stable six-membered dihydropyridazinone ring. The reaction is driven forward by favorable thermodynamics and the release of a second equivalent of water [[5]]() [[3]]().

SyntheticWorkflow A Succinic Anhydride + Benzene B Friedel-Crafts Acylation (AlCl3 catalyst) A->B C 4-Oxo-4-phenylbutanoic Acid (gamma-Keto Acid) B->C D Hydrazine Hydrate Addition C->D E Hydrazone Intermediate D->E Condensation F Intramolecular Cyclization (-H2O) E->F G 6-Phenyl-4,5-dihydro- 3(2H)-pyridazinone F->G Ring Closure

Synthetic workflow and mechanistic logic for phenylpyridazinone synthesis.

Comparative Methodologies: Conventional vs. Microwave-Assisted Synthesis

Modern drug discovery demands efficiency without compromising structural integrity. While conventional reflux methods are highly reliable and easily scalable for bulk production, microwave-assisted organic synthesis (MAOS) offers significant advantages in reaction kinetics and overall yield 1. The table below benchmarks the two approaches using 4-oxo-4-phenylbutanoic acid and hydrazine hydrate.

Table 1: Quantitative Comparison of Synthetic Approaches for 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone 1

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time 4 – 8 hours4 – 10 minutes
Temperature Reflux (~78°C in Ethanol)120°C – 150°C
Yield (%) 65% – 78%85% – 92%
Key Advantage Standard equipment, highly scalableRapid kinetics, high yield, greener profile
Key Disadvantage High energy consumption, longer timeRequires specialized microwave reactor

Experimental Protocols

The following protocols establish a self-validating system for synthesizing the precursor and the final pyridazinone core.

Protocol A: Synthesis of 4-Oxo-4-phenylbutanoic Acid (Precursor)

Rationale: Friedel-Crafts acylation of benzene with succinic anhydride provides the necessary


-keto acid framework required for subsequent cyclization 4.
  • Setup: In a round-bottom flask under anhydrous conditions, combine 30 mL of benzene and 0.10 mol of anhydrous aluminum chloride (

    
    ).
    
  • Addition: Heat the mixture to reflux on a water bath. Slowly add 0.10 mol of succinic anhydride in small portions with continuous stirring to control the exothermic nature of the Lewis acid complexation.

  • Reaction: Maintain stirring and heating for 4 hours. Allow the mixture to cool and stand overnight at room temperature to ensure complete conversion.

  • Quenching: Carefully pour the reaction mixture into ice-cold 2.5% (v/v) hydrochloric acid. Caution: This step decomposes the aluminum complex and is highly exothermic.

  • Purification: Perform steam distillation to remove excess unreacted benzene. Concentrate the remaining aqueous solution on a water bath to precipitate the crude 4-oxo-4-phenylbutanoic acid.

  • Refinement: Dissolve the crude solid in a 5% (w/v) sodium bicarbonate solution, extract organic impurities with ether, and then acidify the aqueous layer with dilute HCl to precipitate the purified

    
    -keto acid 4.
    
Protocol B: Conventional Synthesis of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone

Rationale: Standard thermodynamic control via prolonged heating ensures complete intramolecular cyclization of the intermediate hydrazone 14.

  • Reagents: In a round-bottom flask, dissolve 0.1 mol of 4-oxo-4-phenylbutanoic acid in 25 mL of absolute ethanol.

  • Addition: Add 1.2 equivalents (approx. 1 mL) of hydrazine hydrate dropwise.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 6 to 8 hours. Monitor the disappearance of the starting material via Thin Layer Chromatography (TLC).

  • Isolation: Cool the mixture to room temperature and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Precipitation: Pour the concentrated mixture into ice-cold water to precipitate the target heterocycle.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, dry, and recrystallize from ethanol to yield pure 6-phenyl-4,5-dihydro-3(2H)-pyridazinone 1 [[4]]().

Protocol C: Microwave-Assisted Synthesis (Optimized)

Rationale: Dielectric heating provides rapid, uniform energy transfer, overcoming the activation energy barrier instantly, which drastically reduces reaction time and improves the yield of the cyclization step 1.

  • Preparation: In a 10 mL microwave-safe reactor vial, combine 1 mmol of 4-oxo-4-phenylbutanoic acid and 1.2 mmol of hydrazine hydrate. Add 2 mL of ethanol as the solvent.

  • Irradiation: Seal the vial and place it in the microwave reactor. Irradiate at 120°C for 10 minutes.

  • Workup: Allow the vial to cool to room temperature. Remove the ethanol under reduced pressure.

  • Purification: Recrystallize the crude product directly from ethanol to obtain the pure pyridazinone derivative 1.

Pharmacological Significance & Downstream Applications

Phenylpyridazinones are exceptionally potent pharmacophores. Specifically, 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives exhibit profound cardiovascular effects, primarily acting as inodilators (positive inotropic and vasodilatory agents) 2. They achieve this by selectively inhibiting Phosphodiesterase III (PDE3), which prevents the degradation of cyclic AMP (cAMP) in cardiomyocytes and vascular smooth muscle cells. The resulting elevation in cAMP activates Protein Kinase A (PKA), leading to enhanced calcium sensitization and subsequent vasorelaxation 6.

BiologicalPathway A Phenylpyridazinone (e.g., Levosimendan) B PDE3 Inhibition A->B Binds to enzyme C Decreased cAMP Degradation B->C D Increased Intracellular cAMP Levels C->D E Protein Kinase A (PKA) Activation D->E Phosphorylation cascade F Calcium Sensitization & Vasorelaxation E->F Inotropic effect

Mechanism of action for phenylpyridazinones via PDE3 inhibition and cAMP elevation.

References

  • Synthesis and Bioactivity of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives Source: ResearchGate URL:[Link]

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture Source: SciSpace URL:[Link]

  • Synthesis and chemistry of pyridazin-3(2H)-ones Source: ScienceDirect URL:[Link]

  • Vasorelaxant Activity of Phthalazinones and Related Compounds Source: ResearchGate URL:[Link]

Sources

Method

Application Note: Regioselective N-Alkylation of 5-Phenylpyridazin-3(2H)-one

Topic: N-alkylation procedures for 5-phenylpyridazin-3(2H)-one Content Type: Application Note & Protocol Guide Audience: Researchers, scientists, drug development professionals Abstract The pyridazin-3(2H)-one scaffold i...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N-alkylation procedures for 5-phenylpyridazin-3(2H)-one Content Type: Application Note & Protocol Guide Audience: Researchers, scientists, drug development professionals

Abstract

The pyridazin-3(2H)-one scaffold is a privileged structure in medicinal chemistry, serving as a core for cardiotonic, anti-inflammatory (COX-2 inhibition), and antihypertensive agents. This guide details the protocols for the N-alkylation of 5-phenylpyridazin-3(2H)-one at the N2 position. While the 6-phenyl isomer is more ubiquitous in literature, the 5-phenyl analog offers distinct structure-activity relationship (SAR) vectors. This document addresses the critical challenge of controlling regioselectivity (N- vs. O-alkylation) and provides three validated methodologies: standard base-mediated alkylation, phase-transfer catalysis (PTC), and the Mitsunobu reaction.

Mechanistic Insight & Regioselectivity

The reactivity of 5-phenylpyridazin-3(2H)-one is governed by its lactam-lactim tautomerism.

  • Lactam Form (A): The dominant tautomer in solution, presenting a nucleophilic nitrogen at position 2 (N2).

  • Lactim Form (B): The enol tautomer, presenting a nucleophilic oxygen at position 3.

Regiochemical Control: According to the Hard and Soft Acids and Bases (HSAB) theory:

  • N2-Alkylation (Preferred): Favored by soft electrophiles (alkyl halides, benzyl halides) and thermodynamic control. The amide-like resonance stabilizes the N-alkylated product.

  • O-Alkylation (Competing): Favored by hard electrophiles (e.g., alkyl sulfonates, diazo species) or conditions that trap the kinetic enolate (e.g., silver salts like Ag₂CO₃).

Structural Consideration for 5-Phenyl Isomer: Unlike the 6-phenyl isomer, where the aryl group is adjacent to N1, the phenyl group at C5 in 5-phenylpyridazin-3(2H)-one is remote from the N2 reaction center. Consequently, steric hindrance at N2 is minimal, allowing for efficient alkylation even with secondary alkyl halides.

Figure 1: Reaction Mechanism & Tautomerism

G Tautomer Tautomeric Equilibrium Anion Ambident Anion (Delocalized Negative Charge) Tautomer->Anion Base (Deprotonation) N_Product N-Alkylated Product (Thermodynamic, Major) Anion->N_Product Soft Electrophile (R-X) Polar Aprotic Solvent O_Product O-Alkylated Product (Kinetic, Minor) Anion->O_Product Hard Electrophile Ag+ Salts

Caption: Path selection between N- and O-alkylation driven by electrophile hardness and solvent conditions.

Experimental Protocols

Method A: Standard Base-Mediated Alkylation (General Purpose)

Best for: Primary and secondary alkyl halides, benzyl halides. Mechanism: SN2 Substitution.

Reagents:

  • Substrate: 5-Phenylpyridazin-3(2H)-one (1.0 equiv)

  • Alkylating Agent: Alkyl bromide or iodide (1.2 – 1.5 equiv)

  • Base: Anhydrous K₂CO₃ (2.0 – 3.0 equiv) or Cs₂CO₃ (for less reactive halides)

  • Solvent: DMF (anhydrous) or Acetonitrile (ACN)

Protocol:

  • Preparation: Charge a flame-dried round-bottom flask with 5-phenylpyridazin-3(2H)-one (1.0 mmol) and anhydrous K₂CO₃ (3.0 mmol).

  • Solvation: Add anhydrous DMF (5 mL, 0.2 M concentration) under an inert atmosphere (N₂ or Ar). Stir at room temperature for 15 minutes to facilitate deprotonation.

  • Addition: Dropwise add the alkyl halide (1.2 mmol).

    • Note: If using alkyl chlorides, add a catalytic amount of KI (0.1 equiv) to generate the more reactive iodide in situ (Finkelstein reaction).

  • Reaction:

    • Primary Halides: Stir at Room Temperature (25 °C) for 4–12 hours.

    • Secondary/Hindered Halides: Heat to 60–80 °C for 12–24 hours. Monitor by TLC/LC-MS.

  • Workup: Pour the reaction mixture into ice-cold water (20 mL).

    • Solid Product: If a precipitate forms, filter, wash with water and hexanes, and dry under vacuum.

    • Oil Product: Extract with EtOAc (3 x 10 mL). Wash combined organics with LiCl solution (5%) to remove DMF, then brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallization from EtOH or Flash Chromatography (SiO₂, Hexane/EtOAc gradient).

Method B: Phase Transfer Catalysis (Green / Scale-Up)

Best for: Scale-up, avoiding DMF workup, and ensuring high N-selectivity. Mechanism: Interfacial ion-pairing.

Reagents:

  • Substrate: 5-Phenylpyridazin-3(2H)-one

  • Solvent: Toluene or 2-MeTHF (Organic phase) / Water (Aqueous phase)

  • Base: 50% NaOH or KOH (aq) or solid KOH

  • Catalyst: TBAB (Tetrabutylammonium bromide) or TEBA (Triethylbenzylammonium chloride) (5–10 mol%)

Protocol:

  • Dissolve the pyridazinone (1.0 equiv) in Toluene (0.2 M).

  • Add the alkyl halide (1.5 equiv) and the Phase Transfer Catalyst (0.1 equiv).

  • Add 50% aqueous NaOH (5.0 equiv) or solid powdered KOH (3.0 equiv).

  • Vigorously stir (high shear required) at reflux (or 80–110 °C) for 2–6 hours.

  • Workup: Separate phases. Wash the organic layer with water and brine. Dry and concentrate.

    • Advantage:[1][2][3][4][5] This method typically suppresses O-alkylation due to the specific ion-pairing of the soft quaternary ammonium cation with the nitrogen anion.

Method C: Mitsunobu Reaction (Halide-Free)

Best for: Alkylation using alcohols directly (e.g., chiral alcohols with inversion of configuration). Mechanism: Activation of alcohol by phosphine/azodicarboxylate.

Reagents:

  • Substrate: 5-Phenylpyridazin-3(2H)-one (1.0 equiv)

  • Alcohol: R-OH (1.2 equiv)

  • Phosphine: PPh₃ (Triphenylphosphine) or PBu₃ (1.5 equiv)

  • Azodicarboxylate: DIAD or DEAD (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene

Protocol:

  • Dissolve the pyridazinone, alcohol, and PPh₃ in anhydrous THF (0.1 M) under N₂. Cool to 0 °C.

  • Add DIAD dropwise over 10–20 minutes. Maintain temperature < 5 °C during addition to prevent side reactions.

  • Allow the mixture to warm to room temperature and stir for 12–24 hours.

  • Workup: Concentrate the solvent. Triturate with Et₂O/Hexane to precipitate PPh₃O (triphenylphosphine oxide) and filter.

  • Purification: The filtrate requires careful chromatography to separate the product from reduced hydrazine byproducts.

    • Note: While Mitsunobu generally favors N-alkylation for lactams, steric bulk in the alcohol may increase O-alkylation. Verify regiochemistry by NMR (N-CH signals typically appear upfield relative to O-CH).

Troubleshooting & Optimization Guide

Regiochemistry Validation (NMR)

Distinguishing N-alkyl vs O-alkyl isomers is critical.

  • 13C NMR: The Carbonyl (C3) carbon in N-alkylated products typically resonates at ~158–162 ppm . In O-alkylated (alkoxypyridazine) products, the C3 carbon shifts upfield to ~150–155 ppm due to the loss of the carbonyl character.

  • 1H NMR: The N-CH₂ protons usually appear at δ 3.5–4.5 ppm , whereas O-CH₂ protons are more deshielded, appearing at δ 4.5–5.5 ppm .

Optimization Table
IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonationSwitch base to NaH (1.1 equiv) in DMF at 0 °C, then warm.
O-Alkylation observed Hard electrophile / "Naked" anionUse Method B (PTC) or switch solvent to less polar (Toluene/THF) to encourage tight ion pairing favoring N.
No Reaction (Steric) Bulky electrophileUse Cs₂CO₃ (cesium effect) and heat to 100 °C; Add KI catalyst.
Hydrolysis of Product Harsh basic conditionsAvoid 50% NaOH; use Method A with weak base (K₂CO₃) and dry solvents.
Method Selection Flowchart

DecisionTree Start Start: Select Alkylating Agent IsHalide Is it an Alkyl Halide? Start->IsHalide R-X IsAlcohol Is it an Alcohol? Start->IsAlcohol R-OH Scale Scale / Green Reqs? IsHalide->Scale MethodC Method C: Mitsunobu (Stereoinversion) IsAlcohol->MethodC Direct Coupling MethodA Method A: K2CO3 / DMF (Standard) Scale->MethodA Small Scale (<1g) MethodB Method B: PTC (Toluene/NaOH) (Scalable/Green) Scale->MethodB Large Scale (>1g)

Caption: Decision matrix for selecting the optimal N-alkylation protocol.

References

  • Boukharsa, Y. et al. (2014).[5] Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research. Link

  • Sotelo, E. et al. (2002). Efficient N-Alkylation of Pyridazin-3(2H)-ones. Synthetic Communications. Link

  • Lázaro, F. et al. (2002). Regioselectivity in the alkylation of pyridazin-3(2H)-ones. Heterocycles. Link

  • Tóth, G. et al. (2025).[4] 4,5-Dihydro-2H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones. MDPI Molecules. Link

  • BenchChem. (2025). Optimization of reaction conditions for N-alkylation of heterocyclic amides. BenchChem Protocols. Link

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for Pyridazin-3(2H)-one Scaffolds

Introduction & Mechanistic Rationale Pyridazin-3(2H)-ones are privileged pharmacophores in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anti-inflammatory, antihypertensive, and ant...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Pyridazin-3(2H)-ones are privileged pharmacophores in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anti-inflammatory, antihypertensive, and anti-platelet aggregation effects[1]. The late-stage functionalization of the pyridazinone core via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira, and Stille reactions) is an indispensable strategy for generating robust structure-activity relationship (SAR) libraries[2].

The N-H Acidity Challenge: Direct cross-coupling on an unprotected pyridazin-3(2H)-one scaffold is notoriously inefficient. The intrinsic acidity of the lactam N-H proton (pKa ~10.5) interferes with the catalytic cycle. For example, under standard Sonogashira conditions, unprotected 5-bromo-6-phenyl-3(2H)-pyridazinones yield less than 10% of the desired alkynyl product, with >85% of the starting material recovered[3]. The acidic proton consumes the basic reagents (e.g., triethylamine) and can coordinate with the palladium center, effectively poisoning the catalyst[3].

The Solution: To circumvent this, masking the N-H group using a methoxymethyl (MOM) protecting group is a critical strategic choice. This simple protection step eliminates catalyst deactivation, restores transmetalation efficiency, and enables high-yielding C-C bond formation[4].

Strategic Workflow

The general methodology requires a three-stage approach: protection, cross-coupling, and subsequent acidic deprotection.

Workflow A Pyridazin-3(2H)-one (NH Acidic) B N-Protection (MOM-Cl, Base) A->B Mask NH Proton C Pd-Catalyzed Cross-Coupling B->C Add Pd, Ligand, Coupling Partner D Deprotection (Acidic Cleavage) C->D Isolate Intermediate E Functionalized Pyridazinone D->E Final Product

Caption: Workflow for functionalizing pyridazinones via protection, Pd-coupling, and deprotection.

Quantitative Data: Optimization of Coupling Parameters

The choice of catalyst, solvent, and base must be tailored to the specific cross-coupling reaction. The table below summarizes optimized, field-proven conditions for functionalizing halopyridazinones[2][3][4].

Reaction TypeSubstrateCoupling PartnerCatalyst SystemBase / SolventExpected Yield
Suzuki-Miyaura 6-Chloro-pyridazinoneArylboronic acidsPd(PPh3)4 (5 mol%)Na2CO3 / DME:EtOH:H2O75–95%
Sonogashira 5-Bromo-2-MOM-pyridazinoneTerminal alkynesPdCl2(PPh3)2, CuIEt3N / DMF70–85%
Stille 5-Bromo-2-MOM-pyridazinoneVinylstannanesPd(PPh3)4 (5 mol%)None / Toluene65–80%

Experimental Protocols

The following protocols are designed as self-validating systems. Observational milestones are included to ensure experimental integrity at each step.

Protocol A: N-Protection of Halopyridazinones (MOM-Cl)

Causality: Methoxymethyl chloride (MOM-Cl) is selected because the resulting N,O-acetal is stable to the highly basic conditions of cross-coupling but easily cleaved under aqueous acidic conditions[4].

  • Setup: Dissolve the halopyridazin-3(2H)-one (1.0 equiv) in anhydrous DMF under an inert argon atmosphere.

  • Deprotonation: Cool the solution to 0 °C and add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir for 30 minutes until hydrogen evolution ceases.

  • Protection: Add MOM-Cl (1.2 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation: Quench with water and extract with EtOAc. Self-Validation Check: Monitor by TLC. The product will have a significantly higher

    
     value than the highly polar starting material. 
    
    
    
    H NMR should reveal a distinct singlet at ~5.4 ppm (N-CH
    
    
    -O) and ~3.4 ppm (-OCH
    
    
    ).
Protocol B: Suzuki-Miyaura Cross-Coupling

Causality: A biphasic solvent system (DME/EtOH/H


O) is utilized. The organic solvents dissolve the pyridazinone and boronic acid, while water dissolves the Na

CO

base. The critical transmetalation step occurs efficiently at the phase boundary[5].
  • Preparation: In a round-bottom flask, combine the MOM-protected halopyridazinone (1.0 equiv) and the arylboronic acid (1.2 equiv) in a 4:1:1 mixture of DME, Ethanol, and 2M aqueous Na

    
    CO
    
    
    
    [5].
  • Degassing: Bubble argon through the mixture for 15 minutes. Crucial Step: Oxygen must be excluded to prevent the homocoupling of boronic acids and the oxidation of the Pd(0) catalyst.

  • Catalysis: Add Pd(PPh

    
    )
    
    
    
    (5 mol%). Heat the mixture to 80 °C under reflux for 12–24 hours[5].
  • Isolation: Cool to room temperature, extract with CH

    
    Cl
    
    
    
    , dry over Na
    
    
    SO
    
    
    , and purify via flash chromatography[5].
Protocol C: Sonogashira Coupling

Causality: Copper(I) iodide is used as a co-catalyst. It reacts with the terminal alkyne to form a highly nucleophilic copper acetylide intermediate, which rapidly undergoes transmetalation with the Pd(II) complex, drastically accelerating the reaction[3].

  • Setup: Dissolve the MOM-protected 5-bromopyridazinone (1.0 equiv) and terminal alkyne (1.5 equiv) in anhydrous DMF and Et

    
    N (1:1 ratio)[3].
    
  • Catalyst Addition: Add PdCl

    
    (PPh
    
    
    
    )
    
    
    (5 mol%) and CuI (10 mol%).
  • Reaction: Stir at room temperature or heat to 45 °C (microwave irradiation can reduce reaction time to 5 minutes)[3].

  • Validation: The reaction mixture will rapidly change color (often to a dark brown/black) as the active Pd(0) species and copper acetylides are generated.

Protocol D: Acidic Deprotection
  • Cleavage: Suspend the coupled MOM-pyridazinone in a 6 N HCl solution[4].

  • Heating: Reflux for 6–24 hours[4].

  • Recovery: Cool to room temperature. The deprotected functionalized pyridazin-3(2H)-one typically precipitates out of the acidic aqueous solution and can be collected via vacuum filtration[4].

Catalytic Cycle & Mechanistic Pathway

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Complex (Pd^II) Pd0->OA + Halo-Pyridazinone (Rate Limiting) TM Transmetalation Complex (Pd^II) OA->TM + R-B(OH)2 / Base (Suzuki) RE Reductive Elimination Product Release TM->RE Isomerization (Trans to Cis) RE->Pd0 - Functionalized Pyridazinone

Caption: Generalized palladium-catalyzed Suzuki-Miyaura catalytic cycle for halopyridazinones.

References

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review Source: Catalysts (MDPI) URL:[Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties Source: PMC (NIH) URL:[Link]

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture Source: SciSpace URL:[Link]

Sources

Method

Application Notes &amp; Protocols: 5-Phenylpyridazin-3(2H)-one as a COX-2 Inhibitor Scaffold

Abstract These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the 5-phenylpyridazin-3(2H)-one scaffold for the design and evaluation of select...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the 5-phenylpyridazin-3(2H)-one scaffold for the design and evaluation of selective cyclooxygenase-2 (COX-2) inhibitors. This document details the scientific rationale, synthesis protocols, and in vitro/cell-based assay methodologies for characterizing novel compounds based on this promising chemical framework. The protocols are designed to be self-validating and are supported by authoritative references to ensure scientific integrity.

Introduction: The Rationale for Targeting COX-2 with Pyridazinone Scaffolds

Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins (PGs).[1][2][3] Two primary isoforms exist: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and significantly upregulated during inflammation.[3][4] The selective inhibition of COX-2 is a cornerstone of modern anti-inflammatory therapy, offering the potential to mitigate pain and inflammation with a reduced risk of the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) that also inhibit COX-1.[4][5][6]

The pyridazinone nucleus, particularly the 5-phenylpyridazin-3(2H)-one scaffold, has emerged as a privileged structure in medicinal chemistry for the development of potent and selective COX-2 inhibitors.[1][7] Its structural features allow for facile functionalization at various positions, enabling the optimization of binding affinity and selectivity for the COX-2 active site.[1] This guide provides the foundational protocols to synthesize, screen, and characterize novel derivatives based on this scaffold.

Synthesis of 5-Phenylpyridazin-3(2H)-one Derivatives

The synthesis of the core 5-phenylpyridazin-3(2H)-one scaffold and its derivatives can be achieved through various established routes. A common and reliable method involves the cyclization of a γ-keto acid with a hydrazine derivative.[8] This protocol outlines a general procedure that can be adapted for the synthesis of a library of analogs for structure-activity relationship (SAR) studies.

Protocol 1: General Synthesis of 5-Phenylpyridazin-3(2H)-one Derivatives

This protocol describes a two-step synthesis starting from a Friedel-Crafts acylation to form the keto acid intermediate, followed by cyclization.

Step 1: Synthesis of 3-Benzoylpropionic Acid

  • To a stirred suspension of succinic anhydride and anhydrous aluminum chloride in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane) at 0-5°C, slowly add benzene.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization to obtain 3-benzoylpropionic acid.

Step 2: Cyclization to form 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

  • Dissolve 3-benzoylpropionic acid in a suitable solvent such as ethanol or n-butanol.[9][10]

  • Add hydrazine hydrate to the solution.

  • Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).[9][10]

  • Cool the reaction mixture to room temperature, and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry to yield the 6-phenyl-4,5-dihydropyridazin-3(2H)-one core structure. Further modifications can be made to this core.

Causality Explanation: The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds between an aromatic ring and an acyl group. The subsequent cyclization with hydrazine hydrate is a condensation reaction that forms the stable six-membered pyridazinone ring.[9][10] The choice of solvent and temperature is critical for controlling reaction kinetics and minimizing side products.

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Cyclization A Succinic Anhydride + Benzene C 3-Benzoylpropionic Acid A->C Reaction B Anhydrous AlCl3 B->C Catalyst D 3-Benzoylpropionic Acid C->D F 5-Phenylpyridazin-3(2H)-one Core D->F Reaction E Hydrazine Hydrate E->F Reagent

Caption: General two-step synthesis of the 5-phenylpyridazin-3(2H)-one core.

In Vitro Evaluation of COX-2 Inhibition and Selectivity

The primary goal of synthesizing 5-phenylpyridazin-3(2H)-one derivatives is to identify compounds with high inhibitory potency against COX-2 and significant selectivity over COX-1.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and provides a robust method for determining the IC50 values for both COX isoforms.[5][11]

Principle of the Assay: The assay measures the peroxidase activity of COX. The COX enzyme converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component reduces PGG2 to prostaglandin H2 (PGH2). This peroxidase activity is measured by monitoring the oxidation of a fluorogenic substrate.[5]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Fluorogenic probe (e.g., Amplex™ Red)

  • Test compounds and reference inhibitor (e.g., Celecoxib)

  • 96-well microplate

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, heme, arachidonic acid, and the fluorogenic probe in assay buffer according to the supplier's instructions. Keep enzymes on ice.[12][13]

  • Plate Setup:

    • Enzyme Control: Add assay buffer, heme, and either COX-1 or COX-2 enzyme to the designated wells.

    • Inhibitor Wells: Add various concentrations of the test compound or reference inhibitor, followed by heme and the respective COX enzyme.

    • Vehicle Control: Add the vehicle (e.g., DMSO) used to dissolve the compounds, heme, and the respective COX enzyme.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[5][12]

  • Reaction Initiation: Add arachidonic acid to all wells to start the enzymatic reaction.

  • Detection: Immediately measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

Data Analysis:

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.

Quantitative Data Summary
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = IC50 COX-1 / IC50 COX-2)
Example 5a >1000.77>130
Example 5f >251.89>13
Celecoxib (Ref.) 150.04375
Indomethacin (Ref.) 0.210.420.5
Data is illustrative and based on published findings for similar pyridazinone derivatives.[1]
In Vitro Screening Workflow

In_Vitro_Screening A Synthesized Pyridazinone Derivatives B Primary Screen: COX-2 Inhibition Assay A->B C Determine COX-2 IC50 B->C D Secondary Screen: COX-1 Inhibition Assay C->D E Determine COX-1 IC50 D->E F Calculate Selectivity Index (SI) E->F G Identify Lead Compounds (High Potency & Selectivity) F->G

Caption: Workflow for in vitro screening of COX-2 inhibitors.

Cell-Based Evaluation of Anti-Inflammatory Activity

To assess the efficacy of the synthesized compounds in a more physiologically relevant context, cell-based assays are crucial. These assays measure the ability of the compounds to inhibit COX-2 activity within a cellular environment.[11]

Protocol 3: LPS-Induced Prostaglandin E2 (PGE2) Production in RAW 264.7 Macrophages

This protocol uses lipopolysaccharide (LPS) to induce the expression of COX-2 in murine macrophages, leading to the production of PGE2, a key inflammatory mediator.[11][14]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds and reference inhibitor (e.g., Celecoxib)

  • 96-well cell culture plates

  • Prostaglandin E2 ELISA kit

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[14]

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of the test compounds or reference inhibitor for 1 hour.[14]

  • Stimulation: Induce COX-2 expression by adding LPS (final concentration of 1 µg/mL) to the wells. Include an unstimulated control (no LPS) and a vehicle control (LPS + vehicle).[14]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[11][14]

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.[11][14]

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatants using a commercial PGE2 ELISA kit, following the manufacturer's protocol.[11][14]

Data Analysis:

  • Calculate the percent inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated vehicle control.

  • Determine the IC50 value for the inhibition of PGE2 production.

COX-2 Signaling Pathway in Inflammation

COX2_Pathway LPS LPS (Inflammatory Stimulus) PLA2 Phospholipase A2 LPS->PLA2 Activates Membrane Cell Membrane Phospholipids AA Arachidonic Acid PLA2->AA Releases COX2 COX-2 Enzyme AA->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Converts Inhibitor 5-Phenylpyridazin-3(2H)-one Derivative Inhibitor->COX2 Inhibits PGES PGES PGH2->PGES PGE2 Prostaglandin E2 (PGE2) PGES->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation Mediates

Caption: Simplified COX-2 signaling pathway leading to inflammation.

Concluding Remarks

The 5-phenylpyridazin-3(2H)-one scaffold represents a valuable starting point for the design of novel and selective COX-2 inhibitors. The protocols outlined in these application notes provide a systematic approach to synthesize, screen, and characterize new chemical entities based on this core structure. By employing these methodologies, researchers can effectively evaluate the potential of their compounds as next-generation anti-inflammatory agents. Further studies, including in vivo efficacy and safety assessments, will be necessary for promising lead compounds.

References

  • In Vitro Cyclooxygenase Inhibition Assay of Cox-2-IN-26: A Technical Guide - Benchchem.
  • COX2 Inhibitor Screening Assay Kit - BPS Bioscience.
  • Pyridazine derivatives as selective COX‐2 inhibitors: A review on recent updates. (2023).
  • Application Notes: Developing In Vitro Assays for Cyclooxygenase-2 (COX-2) Inhibition - Benchchem.
  • Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives. (2009). Molecules.
  • COX-2 (human) Inhibitor Screening Assay Kit - Cayman Chemical.
  • Application Notes and Protocols for Studying the Effect of a Selective COX-2 Inhibitor on Prostaglandin E2 Levels - Benchchem.
  • Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. (2024). PubMed.
  • Cell-based assays to evaluate the anti-inflammatory properties of the compound. - Benchchem.
  • Various Chemical and Biological Activities of Pyridazinone Derivatives.
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019). SAR Publication.
  • COX Colorimetric Inhibitor Screening Assay Kit.
  • Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. Der Pharma Chemica.
  • Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. (2025).
  • General study of pyridazine compounds against cyclooxygenase enzyme and their relation with analgesic, anti-inflammatory and. (2010). Drug Development and Therapeutics.
  • New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation. (2019). PubMed.
  • Intracellular measurement of prostaglandin E2: effect of anti-inflammatory drugs on cyclooxygenase activity and prostanoid expression. (1999). PubMed.
  • Pyridazinones as selective cyclooxygenase-2 inhibitors | Request PDF. ResearchGate.
  • Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives | Request PDF. ResearchGate.
  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace.
  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (2024). PMC.
  • Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation. (2026). MDPI.
  • Pyridazine: A privileged scaffold in the development of 21st-century pesticides. (2025).
  • View of PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. Journal of Chemical Technology and Metallurgy.
  • Anti-Inflammatory Mechanisms of Selective Cox-2 Inhibitors: A Preclinical Analysis. (2025). Journal of Pharmacology, Genetics and Molecular Biology.
  • (PDF) PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. (2026). ResearchGate.

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Application

Application Note: A Strategic Guide to the Development of Pyridazinone-Based Histamine H3 Receptor Antagonists

An in-depth guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of pyridazinone-based histamine H3 receptor antagonists. Authored by: Gemini, Senior Application...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of pyridazinone-based histamine H3 receptor antagonists.

Authored by: Gemini, Senior Application Scientist

Introduction: The Rationale for Targeting the Histamine H3 Receptor

The histamine H3 receptor (H3R) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[1] Initially identified as a presynaptic autoreceptor, it provides negative feedback on histamine synthesis and release from histaminergic neurons.[1][2] However, its role is far more complex; the H3R also functions as a heteroreceptor, modulating the release of other key neurotransmitters, including acetylcholine, norepinephrine, dopamine, and serotonin.[1][3] These neurotransmitters are critically involved in cognitive processes such as attention, learning, and memory.[3]

Blockade of the H3R by antagonists or inverse agonists inhibits its constitutive activity, thereby increasing the release of histamine and other neurotransmitters in brain regions like the prefrontal cortex and hippocampus.[3][4] This neurochemical cascade provides a strong rationale for developing H3R antagonists as a therapeutic strategy for a range of CNS disorders characterized by cognitive deficits, such as Alzheimer's disease, Attention-Deficit Hyperactivity Disorder (ADHD), and schizophrenia.[5][6] Furthermore, the role of histamine in regulating the sleep-wake cycle has positioned H3R antagonists as promising agents for treating sleep disorders like narcolepsy.[2][7]

The pyridazinone scaffold has emerged as a privileged structure in the design of H3R antagonists, yielding compounds with high potency, selectivity, and favorable pharmacokinetic properties suitable for CNS penetration.[8][9][10][11] This guide provides a comprehensive overview of the strategic design, synthesis, and evaluation pipeline for developing novel pyridazinone-based H3R antagonists.

The Histamine H3 Receptor Signaling Pathway

The H3R is canonically coupled to the Gi/o family of G-proteins.[2][5] Upon activation by an agonist (like histamine), the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of the second messenger cyclic AMP (cAMP).[1][12] H3R antagonists block this action, while inverse agonists bind to the receptor and suppress its basal, ligand-independent activity, leading to an increase in cAMP levels from this baseline.

H3R_Signaling cluster_membrane Cell Membrane H3R Histamine H3 Receptor Gi Gi/o Protein H3R->Gi AC Adenylyl Cyclase cAMP cAMP (Decreased) AC->cAMP Converts Gi->AC Inhibits Histamine Histamine (Agonist) Histamine->H3R Activates Antagonist Pyridazinone Antagonist Antagonist->H3R Blocks ATP ATP

Caption: Canonical Gi-coupled signaling pathway of the Histamine H3 Receptor.

Design and Synthesis Strategy

Pharmacophore Model for Pyridazinone-Based Antagonists

Successful H3R antagonists, including those with a pyridazinone core, generally conform to a well-established pharmacophore model. This model consists of three key regions:

  • Basic Amine Region: A protonatable tertiary amine (e.g., a piperidine or pyrrolidine ring) that interacts with a key aspartate residue (Asp114) in the third transmembrane domain (TM3) of the receptor. This interaction is crucial for high-affinity binding.

  • Linker Region: A flexible or constrained chain, often a propoxy or piperidin-4-yloxy linker, that optimally positions the basic amine and the core structure within the binding pocket.[8][10]

  • Core and Lipophilic Region: The pyridazinone scaffold serves as a rigid central core. Attached to this core is a lipophilic group (e.g., a phenyl or cyclobutyl group) that engages with hydrophobic pockets in the receptor, contributing to affinity and selectivity.[10][13]

Modifications to each of these regions are systematically explored to optimize potency, selectivity against other histamine receptors and off-target proteins, and pharmacokinetic properties (e.g., brain penetration, metabolic stability).[9][13][14]

SAR_Logic cluster_pharmacophore Pharmacophore Elements cluster_optimization Key Optimization Goals Start Pyridazinone Scaffold Design BasicAmine Basic Amine (e.g., Pyrrolidine) Start->BasicAmine Linker Linker (e.g., Propoxy) Start->Linker Core Core (Pyridazinone) Start->Core Lipophilic Lipophilic Region (e.g., Phenyl, Cyclobutyl) Start->Lipophilic Potency Receptor Potency (Ki, IC50) BasicAmine->Potency Modifies Linker->Potency Modifies Selectivity Selectivity (vs. H1, H4, etc.) Core->Selectivity Influences PK Pharmacokinetics (Brain Penetration, t1/2) Core->PK Influences Lipophilic->Potency Modifies Lipophilic->PK Impacts Safety Safety (hERG, Genotoxicity) Potency->Safety Selectivity->Safety PK->Safety

Caption: Structure-Activity Relationship (SAR) logic for pyridazinone H3R antagonists.

General Synthesis Protocol

The synthesis of pyridazinone-based H3R antagonists often involves a multi-step sequence. The following is a generalized protocol for the synthesis of a 6-phenyl-2-(piperidin-4-yl)pyridazin-3(2H)-one derivative, a common structural motif.[15][16]

Protocol 1: Synthesis of a Model Pyridazinone Antagonist

Objective: To synthesize a representative 6-phenyl-pyridazin-3(2H)-one core structure linked to a protected piperidine moiety.

Materials:

  • 3-Benzoylpropionic acid

  • Hydrazine hydrate

  • Tert-butyl 4-bromopiperidine-1-carboxylate

  • Potassium carbonate (K₂CO₃)

  • Ethanol (EtOH), Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA), Dichloromethane (DCM)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, rotary evaporator, and thin-layer chromatography (TLC) supplies.

Procedure:

  • Step 1: Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one

    • To a solution of 3-benzoylpropionic acid (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Recrystallize the resulting solid from ethanol to yield the dihydropyridazinone intermediate.

  • Step 2: Aromatization to 6-phenylpyridazin-3(2H)-one

    • (This step often involves an oxidation reaction, for instance, using bromine in acetic acid or other suitable oxidizing agents, depending on the specific substrate.) For simplicity, we assume the pyridazinone core is commercially available or synthesized via established literature methods.

  • Step 3: N-Alkylation with Protected Piperidine

    • In a round-bottom flask, dissolve 6-phenylpyridazin-3(2H)-one (1.0 eq) in anhydrous DMF.

    • Add potassium carbonate (2.0 eq) and tert-butyl 4-bromopiperidine-1-carboxylate (1.1 eq).

    • Heat the mixture to 80°C and stir for 12-18 hours, monitoring by TLC.

    • After completion, cool the reaction, pour it into ice water, and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude Boc-protected product. Purify by column chromatography (silica gel).

  • Step 4: Boc-Deprotection

    • Dissolve the purified product from Step 3 in a 1:1 mixture of DCM and TFA.

    • Stir at room temperature for 1-2 hours.

    • Concentrate the solvent under reduced pressure.

    • Neutralize the residue with a saturated solution of sodium bicarbonate and extract with DCM.

    • Dry the organic layer and concentrate to yield the final 6-phenyl-2-(piperidin-4-yl)pyridazin-3(2H)-one antagonist.

In Vitro Evaluation Cascade

A tiered approach is used to characterize the pharmacological profile of newly synthesized compounds.

Primary Assay: Receptor Binding Affinity

The first step is to determine the compound's affinity for the H3R. This is typically done using a competitive radioligand binding assay with membranes prepared from cells expressing the human or rat H3R.

Protocol 2: H3R Competitive Radioligand Binding Assay

Objective: To determine the inhibitory constant (Ki) of a test compound at the human H3 receptor (hH3R).

Materials:

  • Membranes from HEK293 or CHO cells stably expressing hH3R.

  • [³H]-Nα-methylhistamine (specific H3R agonist radioligand).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: Thioperamide (10 µM) or another high-affinity H3R ligand.[17]

  • Test compounds serially diluted in assay buffer.

  • 96-well plates, glass fiber filters (e.g., Whatman GF/B), and a scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer to all wells.

  • Compound Addition: Add serially diluted test compounds to the appropriate wells. Add buffer for total binding wells and 10 µM thioperamide for non-specific binding wells.

  • Radioligand Addition: Add [³H]-Nα-methylhistamine to all wells at a final concentration near its Kd value (e.g., 1-2 nM).

  • Membrane Addition: Add the cell membrane preparation (e.g., 20-50 µg protein/well) to initiate the binding reaction.

  • Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters 3 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Secondary Assay: Functional Antagonism (GTPγS Binding)

To confirm that high-affinity compounds are functionally active as antagonists or inverse agonists, a GTPγS binding assay is performed. This assay measures the first step in G-protein activation.[18] Antagonists will block agonist-stimulated [³⁵S]GTPγS binding, while inverse agonists will decrease the basal binding level.

Protocol 3: [³⁵S]GTPγS Functional Assay

Objective: To measure the ability of a test compound to antagonize agonist-induced G-protein activation at the hH3R.

Materials:

  • hH3R-expressing cell membranes.

  • [³⁵S]GTPγS (non-hydrolyzable GTP analog).

  • GTPγS Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 10 µM GDP, pH 7.4.[19]

  • H3R agonist: R-α-methylhistamine (RAMH).

  • Non-specific binding control: Unlabeled GTPγS (10 µM).

  • Test compounds.

Procedure:

  • Pre-incubation: In a 96-well plate, incubate cell membranes with serially diluted test compound for 15-30 minutes at 30°C.

  • Agonist Stimulation: Add the agonist RAMH at a concentration that elicits ~80% of its maximal response (EC₈₀). For inverse agonist testing, no agonist is added.

  • Initiate Reaction: Add [³⁵S]GTPγS (final concentration ~0.1 nM) to all wells.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination & Harvesting: Terminate the reaction and harvest onto glass fiber filters as described in Protocol 2.

  • Quantification & Analysis:

    • Measure radioactivity using a scintillation counter.

    • Plot the percent inhibition of agonist-stimulated [³⁵S]GTPγS binding against the log concentration of the test compound.

    • Determine the IC50 value from the resulting dose-response curve. This value reflects the potency of the compound as an antagonist.

Functional Assay: cAMP Accumulation

This whole-cell assay provides a more physiologically relevant measure of functional activity. Since H3R is Gi-coupled, its activation inhibits cAMP production.

Protocol 4: cAMP HTRF Assay

Objective: To quantify the antagonist activity of a test compound in whole cells by measuring its effect on cAMP levels.

Materials:

  • CHO or HEK293 cells expressing hH3R.

  • Forskolin (an adenylyl cyclase activator).[12][20]

  • H3R agonist: RAMH.

  • Cell culture medium, plates, and incubator.

Procedure:

  • Cell Plating: Seed the hH3R-expressing cells into a 96- or 384-well plate and culture overnight.

  • Compound Pre-treatment: Remove the culture medium and add buffer containing serially diluted test compounds. Incubate for 15-30 minutes.

  • Stimulation: Add a solution containing both the agonist (RAMH at its EC₈₀ concentration) and a fixed concentration of forskolin (e.g., 1-5 µM). The forskolin raises basal cAMP levels, allowing for the inhibitory effect of the agonist to be clearly measured.[12][22]

  • Incubation: Incubate for 30-60 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and perform the cAMP detection assay according to the manufacturer's protocol (e.g., by adding donor and acceptor reagents for HTRF).

  • Measurement: Read the plate on a compatible plate reader.

  • Data Analysis: The signal is typically inversely proportional to the cAMP concentration. Calculate the IC50 of the antagonist from the dose-response curve, representing its ability to reverse the agonist-induced decrease in cAMP.

Assay Type Parameter Measured Typical Output Purpose
Radioligand Binding Affinity of compound for H3RKi (nM)Determines how tightly the compound binds to the receptor.[23]
GTPγS Binding G-protein activationIC50 (nM) / % InhibitionConfirms functional activity (antagonism/inverse agonism) at the G-protein level.[24]
cAMP Assay Second messenger levelsIC50 (nM)Measures functional activity in a whole-cell context.[25]
Table 1: Summary of In Vitro Assays for H3R Antagonist Characterization.

In Vivo Evaluation

Promising compounds from in vitro testing advance to in vivo studies to assess their pharmacokinetic (PK) profile and efficacy in animal models.

Pharmacokinetic (PK) Profiling

The primary goal is to determine if the compound can cross the blood-brain barrier and achieve sufficient concentrations in the brain to engage the H3R.

Protocol 5: Rodent Pharmacokinetic Study

Objective: To determine key PK parameters (Cmax, Tmax, half-life, brain/plasma ratio) of a test compound.

Materials:

  • Test compound formulated for oral (p.o.) or intravenous (i.v.) administration.

  • Sprague-Dawley rats or C57BL/6 mice.

  • Blood collection supplies (e.g., EDTA tubes).

  • LC-MS/MS system for bioanalysis.

Procedure:

  • Dosing: Administer the compound to a cohort of animals at a defined dose via the chosen route (e.g., 10 mg/kg, p.o.).

  • Sample Collection: At specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples from a subset of animals.

  • Brain Tissue Collection: At the final time point, euthanize the animals and harvest the brains.

  • Sample Processing: Separate plasma from blood via centrifugation. Homogenize brain tissue.

  • Bioanalysis: Extract the drug from plasma and brain homogenates and quantify its concentration using a validated LC-MS/MS method.

  • Data Analysis: Plot plasma and brain concentrations versus time. Use PK software (e.g., Phoenix WinNonlin) to calculate key parameters. A brain/plasma ratio > 1 is often desired for CNS targets.

Pharmacodynamic / Efficacy Models

Efficacy is tested in animal models relevant to the target indication, most commonly cognitive enhancement.

Protocol 6: Rat Social Recognition Test

Objective: To assess the pro-cognitive effects of an H3R antagonist on short-term social memory.[13]

Materials:

  • Adult male rats.

  • Juvenile male rats (unfamiliar to the adults).

  • Test cages.

  • Test compound formulated for administration.

  • Vehicle control.

Procedure:

  • Habituation: Acclimate adult rats to the test cages for at least 30 minutes.

  • Dosing: Administer the test compound or vehicle to the adult rats (e.g., 1, 3, 10 mg/kg, p.o.) 60 minutes before the first trial.

  • Trial 1 (T1): Place a juvenile rat into the cage with the adult rat for a 4-minute familiarization period. Measure the total time the adult rat spends actively investigating (e.g., sniffing) the juvenile. Remove the juvenile.

  • Inter-trial Interval: After a delay (e.g., 60-120 minutes), which is long enough for vehicle-treated animals to forget, begin the second trial.

  • Trial 2 (T2): Re-introduce the same juvenile rat to the cage for another 4-minute period. Measure the investigation time.

  • Data Analysis:

    • A vehicle-treated rat that has forgotten the juvenile will investigate it for a similar amount of time in T1 and T2.

    • A rat treated with a pro-cognitive agent will remember the juvenile and show significantly less investigation time in T2 compared to T1.

    • Calculate a recognition index (e.g., (T1-T2)/T1) to quantify memory. A higher index indicates better memory retention.

Other relevant models include the Morris Water Maze for spatial learning and memory or models of attention for ADHD.[26][27][28]

Drug_Discovery_Workflow Design Scaffold Design & Library Synthesis InVitro In Vitro Screening Cascade Design->InVitro Binding 1. Binding Assay (Ki) InVitro->Binding InVivo In Vivo Evaluation PK 1. Pharmacokinetics (Brain Penetration) InVivo->PK LeadOpt Lead Optimization LeadOpt->Design Iterative Cycles Candidate Preclinical Candidate Functional 2. Functional Assays (IC50) Binding->Functional Selectivity 3. Selectivity Panels Functional->Selectivity ADME 4. In Vitro ADME Selectivity->ADME ADME->InVivo Promising Compounds Efficacy 2. Efficacy Models (e.g., Social Recognition) PK->Efficacy Tox 3. Preliminary Toxicology Efficacy->Tox Tox->LeadOpt SAR Feedback Tox->Candidate Successful Profile

Sources

Method

Application Note &amp; Protocol: Accelerated Synthesis of Phenylpyridazinone Derivatives via Microwave Irradiation

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: A New Paradigm in Heterocyclic Synthesis The pyridazinone core is a privileged scaffold in medicin...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: A New Paradigm in Heterocyclic Synthesis

The pyridazinone core is a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities, including anticancer, anti-inflammatory, cardiovascular, and anticonvulsant effects.[1][2][3][4][5] The efficient synthesis of these heterocyclic compounds is therefore a critical endeavor in the pursuit of novel therapeutic agents.[1][6] Traditional synthetic methods, often reliant on conventional heating, are typically plagued by long reaction times, lower yields, and significant energy consumption.[1][7]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative.[7][8][9][10] By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often reducing reaction times from hours to mere minutes.[1][11] This is achieved through direct and uniform heating of the reaction mixture, a consequence of dipolar polarization and ionic conduction mechanisms.[7][10] The result is not only a significant increase in reaction rate but also often improved yields and product purity.[9][10]

This guide provides a comprehensive overview and a detailed protocol for the microwave-assisted synthesis of a representative phenylpyridazinone derivative, 6-phenyl-4,5-dihydropyridazin-3(2H)-one. The methodologies presented are designed to be robust and reproducible, empowering researchers to harness the full potential of microwave chemistry in their drug discovery and development workflows.

Core Principles of Microwave-Assisted Synthesis

The superiority of microwave heating over conventional methods stems from its unique mechanism of energy transfer. Unlike conventional heating, which relies on conduction and convection from an external heat source, microwaves directly couple with polar molecules in the reaction mixture. This leads to rapid and uniform heating throughout the sample, minimizing thermal gradients and the formation of byproducts.[7][9] The primary advantages of this approach can be summarized as follows:

  • Accelerated Reaction Rates: Dramatically reduced reaction times, often from hours to minutes.[7][9]

  • Enhanced Yields: Improved conversion of reactants to products.[9][10]

  • Higher Purity: Reduced formation of side products, simplifying purification.[10]

  • Energy Efficiency: Lower energy consumption compared to conventional refluxing.[8][9]

  • Green Chemistry: Potential for solvent-free reactions, reducing environmental impact.[8][10]

General Workflow for Phenylpyridazinone Synthesis

The synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one is a classic example of a cyclocondensation reaction. The general workflow involves the reaction of a β-aroylpropionic acid with hydrazine hydrate. Microwave irradiation significantly accelerates this transformation.

Microwave Synthesis Workflow General Workflow for Microwave-Assisted Phenylpyridazinone Synthesis cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification Reagents Combine β-Benzoylpropionic Acid and Hydrazine Hydrate Vial Place in Microwave Reactor Vial Reagents->Vial Transfer Microwave Irradiate with Microwaves (Controlled Temperature & Time) Vial->Microwave Monitoring Monitor Reaction Progress (TLC) Microwave->Monitoring Cyclocondensation Cooling Cool to Room Temperature Monitoring->Cooling Reaction Complete Precipitation Precipitate Product (e.g., with cold water) Cooling->Precipitation Filtration Collect Solid by Filtration Precipitation->Filtration Purification Recrystallize from Suitable Solvent (e.g., Ethanol) Filtration->Purification

Caption: A generalized workflow for the synthesis of pyridazinone derivatives.

Materials and Equipment

Reagents and Solvents
  • β-Benzoylpropionic acid

  • Hydrazine hydrate (80% solution or as specified)

  • Ethanol (for recrystallization)

  • Deionized water

  • Standard thin-layer chromatography (TLC) plates (e.g., silica gel 60 F254)

  • TLC mobile phase (e.g., Toluene: Ethyl acetate: Formic acid, 5:4:1)[12]

Equipment
  • Microwave synthesis reactor (e.g., CEM Discover, Anton Paar Monowave)

  • 10 mL microwave reactor vials with snap caps and septa

  • Magnetic stir bars

  • Analytical balance

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Melting point apparatus

Detailed Experimental Protocol: Microwave-Assisted Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one

This protocol is adapted from established green chemistry approaches for pyridazinone synthesis.[1]

Step 1: Reagent Preparation

  • In a 10 mL microwave reactor vial, accurately weigh 1 mmol of β-benzoylpropionic acid.

  • Add a small magnetic stir bar to the vial.

  • In a fume hood, carefully add 1.2 mmol of hydrazine hydrate to the vial.

    • Causality: A slight excess of hydrazine hydrate is used to ensure the complete consumption of the limiting reagent, β-benzoylpropionic acid.

Step 2: Microwave Irradiation

  • Securely seal the vial with a cap.

  • Place the vial into the cavity of the microwave reactor.

  • Set the reaction parameters as follows:

    • Temperature: 120°C

    • Time: 10 minutes

    • Power: As required to maintain the target temperature (typically dynamic)

    • Stirring: On

  • Initiate the microwave irradiation program.

    • Causality: The temperature of 120°C is chosen to provide sufficient thermal energy to overcome the activation energy of the cyclocondensation reaction, while the 10-minute reaction time is significantly shorter than the several hours required for conventional heating.[1]

Step 3: Reaction Monitoring and Work-up

  • After the irradiation is complete, allow the vial to cool to room temperature (this is often aided by a cooling jet in the microwave reactor).

  • Once cooled, carefully open the vial in a fume hood.

  • The reaction progress can be monitored by TLC to confirm the consumption of the starting material.

  • Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water and allow it to air dry.

Step 4: Purification

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

  • Dissolve the crude solid in a minimal amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.

Step 5: Characterization

  • Determine the melting point of the purified product.

  • Confirm the structure using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation and Expected Outcomes

The microwave-assisted method provides a significant improvement in both reaction time and yield compared to conventional heating methods.

ParameterMicrowave-Assisted SynthesisConventional Heating
Reaction Time 4 - 10 minutes[1][11]4 - 8 hours[1][13]
Temperature 120 - 150°C[1]Reflux (solvent dependent)
Typical Yield 85 - 92%[1][11]65 - 78%[1]
Key Advantages Rapid, high yields, energy-efficient, potential for solvent-free conditions.[1][7][9]Utilizes standard lab equipment, well-established procedures.[1]
Key Disadvantages Requires specialized microwave reactor.[1]Long reaction times, higher energy consumption, potentially lower yields.[1]

Troubleshooting and Field-Proven Insights

  • Low Yield:

    • Ensure the microwave vial is properly sealed to prevent the loss of volatile reagents.

    • Check the purity of the starting materials. Impurities can interfere with the reaction.

    • Optimize the reaction time and temperature. Some substituted derivatives may require slightly different conditions.

  • Incomplete Reaction:

    • Confirm the power output of the microwave reactor is sufficient to maintain the target temperature.

    • Ensure efficient stirring to promote a homogeneous reaction mixture.

  • Purification Difficulties:

    • If the product oils out during recrystallization, try a different solvent system or a mixture of solvents.

    • For particularly stubborn impurities, column chromatography may be necessary.

Conclusion

Microwave-assisted synthesis represents a superior, efficient, and environmentally conscious approach to the production of phenylpyridazinone derivatives.[8][9] This application note provides a robust protocol that can be readily implemented in a research setting, enabling the rapid synthesis of these valuable heterocyclic scaffolds. By adopting this technology, researchers in drug development can significantly accelerate their discovery pipelines, moving from concept to candidate with greater speed and efficiency.

References

  • Microwave Assisted Synthesis, Characterization and Pharmacological Evaluation of Pyridazinone Derivatives. Asian Journal of Chemistry. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. Available at: [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Available at: [Link]

  • Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Microwave Chemistry and its Applications - Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]

  • specific effects of microwave - Solid supported reaction. Available at: [Link]

  • Green synthesized pyridazinone derivatives as promising biologically active and anticancer drugs - ResearchGate. Available at: [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Publication. Available at: [Link]

  • Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Available at: [Link]

  • Various Chemical and Biological Activities of Pyridazinone Derivatives. Available at: [Link]

  • Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomed Pharmacol J. Available at: [Link]

  • Synthesis of pyridazinones, phthalazinones and pyridopyridazinones from 2‐oxo‐arylhydrazones under microwave irradiation | Scilit. Available at: [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | Semantic Scholar. Available at: [Link]

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture - SciSpace. Available at: [Link]

  • Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives - PubMed. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Advanced Strategies for Separating 5-Phenyl and 6-Phenyl Pyridazinone Regioisomers

Welcome to the technical support resource for drug development professionals and researchers. This guide provides in-depth troubleshooting and methodological advice for a significant challenge in medicinal chemistry: the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for drug development professionals and researchers. This guide provides in-depth troubleshooting and methodological advice for a significant challenge in medicinal chemistry: the separation of 5-phenyl and 6-phenyl pyridazinone regioisomers. These structurally similar compounds often co-elute or co-crystallize, demanding a sophisticated and systematic approach for successful purification. This document moves beyond basic protocols to explain the underlying principles that govern separation, empowering you to make informed decisions in your own laboratory workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

The Core Challenge

Question: Why is the separation of 5-phenyl and 6-phenyl pyridazinone regioisomers so notoriously difficult?

Answer: The difficulty stems from their profound structural similarity. Regioisomers, by definition, have the same molecular formula and functional groups, differing only in the spatial arrangement of a substituent on the core scaffold. In this case, the phenyl group is positioned at either the 5- or 6-position of the pyridazinone ring. This subtle difference results in nearly identical physicochemical properties, including:

  • Polarity and Hydrophobicity: The overall polarity of the two molecules is extremely close, making it difficult for standard reversed-phase chromatography to differentiate between them.

  • pKa: The acidity/basicity of the molecules are virtually the same, limiting the effectiveness of pH-based separation strategies.

  • Molecular Weight and Shape: With identical mass and very similar topology, techniques that rely on size or mass, like mass spectrometry, cannot distinguish them without prior chromatographic separation.

Effectively separating these isomers requires leveraging subtle differences in their electronic and steric profiles through highly selective analytical techniques.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

HPLC is the most common tool for this challenge, but success is highly dependent on methodical optimization.

Question: I am seeing poor resolution or complete co-elution of my pyridazinone isomers using a standard C18 column. What are my next steps?

Answer: Co-elution on a C18 column is a common starting point and indicates that a simple hydrophobicity-based separation is insufficient. A systematic approach to method development is required, focusing on enhancing selectivity.

Below is a logical workflow for troubleshooting poor resolution.

G cluster_col Column Options cluster_mob Mobile Phase Tactics start Poor Resolution / Co-elution col Step 1: Optimize Stationary Phase (Column Chemistry) start->col Primary driver of selectivity mob Step 2: Optimize Mobile Phase (Selectivity Tuning) col->mob Fine-tune separation c18 Standard C18 (Baseline) col->c18 Insufficient phenyl Phenyl-Hexyl / Biphenyl (π-π Interactions) col->phenyl Recommended pfp Pentafluorophenyl (PFP) (Dipole/π-π Interactions) col->pfp Recommended temp Step 3: Adjust Temperature mob->temp Further optimization organic Switch Organic Modifier (ACN vs. MeOH) mob->organic additive Introduce Additives (e.g., Formic Acid) mob->additive success Successful Separation temp->success

Caption: Troubleshooting workflow for poor HPLC resolution.

1. Change the Stationary Phase (The Most Critical Factor): The key is to use a column that offers alternative separation mechanisms beyond simple hydrophobicity.

  • Phenyl-Hexyl or Biphenyl Phases: These are often the first choice for aromatic isomers.[1] The phenyl groups in the stationary phase can engage in π-π stacking interactions with the phenyl rings of your pyridazinone isomers. The subtle differences in electron density and the spatial orientation of the phenyl group in the 5- vs. 6-position can lead to differential retention.

  • Pentafluorophenyl (PFP) Phases: PFP columns provide a unique combination of dipole-dipole, hydrophobic, and π-π interactions.[2] They are exceptionally good at separating positional isomers and are a highly recommended option when phenyl columns do not provide adequate resolution.[2]

2. Optimize the Mobile Phase Composition: Once you have a suitable column, fine-tune the mobile phase to maximize selectivity.

  • Organic Modifier: The choice between acetonitrile (ACN) and methanol (MeOH) is crucial. ACN is generally a weaker solvent in reversed-phase and can sometimes offer better selectivity for isomers. Methanol, being a protic solvent, can engage in different hydrogen bonding interactions and may change the elution order or improve resolution.[1] It is essential to screen both.

  • Additives: Small amounts of an acid like formic acid (0.1%) or trifluoroacetic acid (TFA) (0.05%) are standard. They protonate free silanols on the silica surface, reducing peak tailing, and can subtly influence the ionization state of the analytes, potentially improving selectivity.[3]

3. Control the Column Temperature: Temperature affects mobile phase viscosity and mass transfer kinetics.[4][5] Running separations at different temperatures (e.g., 25°C, 40°C, 60°C) can sometimes improve resolution or even reverse the elution order of closely related compounds. A column oven is essential for this, as temperature fluctuations can cause retention time drift.[5]

Question: My isomer peaks are present but show significant tailing. How can I improve the peak shape?

Answer: Peak tailing is typically caused by unwanted secondary interactions between your analytes and the stationary phase, or by issues outside the column.[6][7]

  • Cause 1: Silanol Interactions: Residual, un-capped silanol groups (Si-OH) on the silica surface of the column packing are acidic and can interact strongly with basic sites on your molecules, causing tailing.[6]

    • Solution: Use a modern, high-purity silica column with advanced end-capping. Also, adding a small amount of an acidic modifier (like 0.1% formic acid) to the mobile phase will protonate the silanols, minimizing these secondary interactions.[6]

  • Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad, tailing peaks.[5]

    • Solution: Reduce the injection volume or the concentration of your sample.

  • Cause 3: Extra-Column Dead Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can cause peak broadening and tailing.[5]

    • Solution: Use tubing with the narrowest possible internal diameter and keep the length to an absolute minimum.[5] Ensure all fittings are properly seated.

Supercritical Fluid Chromatography (SFC) as a Powerful Alternative

Question: My HPLC method development has stalled. When should I consider using Supercritical Fluid Chromatography (SFC)?

Answer: SFC is an excellent problem-solving tool for challenging isomer separations and should be considered when HPLC methods fail to deliver the required resolution, or when a faster, more environmentally friendly method is desired.[8][9] SFC uses supercritical CO2 as the primary mobile phase, which provides different selectivity compared to liquid mobile phases.[9][10]

Key Advantages of SFC for Isomer Separation:

  • Orthogonal Selectivity: SFC often provides completely different elution patterns compared to reversed-phase HPLC, making it a powerful alternative.[10]

  • High Efficiency: The low viscosity of supercritical CO2 allows for faster flow rates and rapid separations without a significant loss in efficiency.[9]

  • Chiral Columns for Achiral Separations: Chiral stationary phases (CSPs) are widely used in SFC, even for separating non-chiral regioisomers.[11][12] Their highly ordered structures create steric environments that can differentiate between the subtle shape differences of regioisomers.[12]

ParameterHPLC (Reversed-Phase)SFCRationale for Isomer Separation
Primary Mobile Phase Water/Organic Solvent MixSupercritical CO2Different solvation properties lead to unique selectivity.
Typical Stationary Phases C18, Phenyl, PFPSilica, Diol, Chiral PhasesSFC excels with polar stationary phases; chiral columns offer shape selectivity.[11][12]
Separation Speed SlowerFasterLow viscosity of scCO2 allows for higher flow rates and faster equilibration.[9]
Solvent Consumption High (Organic Solvents)Low (Mainly CO2)Greener and more cost-effective, especially for preparative scale.[9]

Protocol: HPLC Method Development for Pyridazinone Isomers

This protocol outlines a systematic approach to developing a robust analytical method.

G prep 1. Sample Preparation (Dissolve isomer mix in mobile phase) col_screen 2. Column Screening (PFP vs. Phenyl-Hexyl) prep->col_screen mob_screen 3. Mobile Phase Screening (ACN vs. MeOH) col_screen->mob_screen Using best column grad_opt 4. Gradient Optimization (Adjust slope and time) mob_screen->grad_opt Using best mobile phase temp_opt 5. Temperature Optimization (e.g., 30°C, 40°C, 50°C) grad_opt->temp_opt validate 6. Method Validation (Robustness, Reproducibility) temp_opt->validate

Caption: Experimental workflow for HPLC method development.

1. Materials and Equipment:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Columns: PFP column (e.g., 100 x 4.6 mm, 2.7 µm) and a Phenyl-Hexyl column (e.g., 100 x 4.6 mm, 2.7 µm).

  • Solvents: HPLC-grade acetonitrile, methanol, and water.

  • Additive: Formic acid (LC-MS grade).

  • Sample: A mixture of 5-phenyl and 6-phenyl pyridazinone isomers (~0.5 mg/mL).

2. Initial Screening Phase (Steps 1-3):

  • Step 2.1 (Sample Prep): Dissolve the isomer mixture in a 50:50 mixture of acetonitrile and water to ensure solubility.

  • Step 2.2 (Mobile Phase Prep): Prepare two sets of mobile phases:

    • Set A (ACN): A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid

    • Set M (MeOH): A: Water + 0.1% Formic Acid; B: Methanol + 0.1% Formic Acid

  • Step 2.3 (Run Screening Gradient): For each column (PFP and Phenyl-Hexyl), run a fast, generic gradient with both mobile phase sets (A and M).

    • Flow Rate: 1.0 mL/min

    • Temperature: 40°C

    • Gradient: 10% to 90% B over 10 minutes.

    • Injection Volume: 2 µL.

    • Detection: 254 nm (or λmax of pyridazinones).

3. Optimization Phase (Steps 4-5):

  • Step 3.1: From the four screening runs, identify the column and organic modifier combination that shows the best initial separation (even if it's not baseline).

  • Step 3.2 (Gradient Optimization): Using the best combination, adjust the gradient to improve resolution. If the peaks elute at 45% B in the screening run, design a shallower gradient around that point (e.g., 35% to 55% B over 15 minutes).

  • Step 3.3 (Temperature Optimization): Run the optimized gradient at three different temperatures (e.g., 30°C, 40°C, 50°C) to see if resolution improves further.

4. Validation (Step 6):

  • Once baseline resolution is achieved, perform multiple injections to confirm the method's reproducibility and robustness.

Non-Chromatographic Approaches

Question: Is it possible to separate these regioisomers using crystallization?

Answer: Yes, separation by fractional crystallization is theoretically possible, but it can be challenging and requires significant screening efforts. This technique relies on small differences in the solubility of the two isomers in a specific solvent or solvent mixture.[13]

Workflow for Crystallization Screening:

  • Solvent Selection: Screen a wide range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetone).[14][15] The goal is to find a solvent in which the compound is sparingly soluble at room temperature but fully soluble when heated.[16]

  • Procedure: Dissolve the isomer mixture in a minimal amount of hot solvent. Allow the solution to cool slowly and undisturbed.

  • Analysis: Collect the first crop of crystals that form and analyze the mother liquor (the remaining solution). Use the developed HPLC method to determine the isomeric ratio in both the crystals and the mother liquor.

  • Iteration: If one isomer is enriched in the crystals, the process can be repeated (recrystallized) to achieve higher purity.

Key Consideration: It is common for regioisomers to co-crystallize, meaning they incorporate into the same crystal lattice, making separation by this method impossible.[17] Success is not guaranteed and often requires extensive empirical screening.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting HPLC Separation of Triglyceride Isomers.
  • Bidló-Iglóy, M., & Mátyus, P. (1999). Enantiomeric separation of optically active pyridazinone derivatives by chiral HPLC. Journal of Pharmaceutical and Biomedical Analysis, 19(3-4), 487-490. [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • R Discovery. (1999, February 1). Enantiomeric separation of optically active pyridazinone derivatives by chiral HPLC.
  • Longdom Publishing. (2022, November 17). Synthesis, characterization, and solubility determination of 6-phenyl-pyridazin-3(2H)-one in various pharmaceutical solvents.
  • Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide.
  • CHROMacademy. (n.d.). HPLC Troubleshooting.
  • Reddit. (2024, November 8). How to separate these regioisomers?
  • Ansari, M. J., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molbank, 2019(4), M1086. [Link]

  • Reddit. (2021, May 7). Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together.
  • YouTube. (2021, March 21). Detailed Study on Synthesis, Characterization and Solubility Determination of 6-phenyl-pyridazin-3.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • University of Rochester. (n.d.). Guide for crystallization.
  • LCGC. (2017, December 1). The Recent Advances in Comprehensive Chromatographic Analysis of Emerging Drugs.
  • ResearchGate. (2016, March 15). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?
  • Welch Materials. (2024, November 18). A Guide to Selective Columns for Isomer Separation.
  • Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns.
  • Sun, D., et al. (2021). Large-scale supercritical fluid chromatography purification of unstable STING agonist intermediates. Journal of Chromatography A, 1653, 462309. [Link]

  • Shimadzu. (n.d.). Determination of pyrrolizidine alkaloids in plant material using SFC-MS.
  • Thermo Fisher Scientific. (n.d.). Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids from Human Plasma by SPE with LC-MS/MS Detection.
  • GSK. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
  • BUCHI. (2023, August 24). Chiral Separations: Using SFC to Unlock Purification Potential. YouTube.

Sources

Optimization

Technical Support Center: Purification of 5-Phenylpyridazin-3(2H)-one

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering challenges with the purification of 5-phenylpyridazin-3(2H)-one crude product. It is structured as...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering challenges with the purification of 5-phenylpyridazin-3(2H)-one crude product. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common experimental issues.

I. Frequently Asked Questions (FAQs)

FAQ 1: What are the most common impurities in a crude 5-phenylpyridazin-3(2H)-one product?

The synthesis of 5-phenylpyridazin-3(2H)-one, often involving the cyclization of a keto-acid with hydrazine, can lead to several types of impurities.[1][2][3] These can be broadly categorized as:

  • Unreacted Starting Materials: Residual amounts of the precursor keto-acid (e.g., 3-benzoylpropionic acid) and hydrazine hydrate are common.[3]

  • Side-Reaction Products: Incomplete cyclization can result in the formation of hydrazones or other intermediates.[2] Dehydrogenation of the dihydropyridazinone intermediate can also occur, leading to aromatic pyridazinone byproducts.[2]

  • Solvent and Reagent Residues: Solvents used in the synthesis (e.g., n-butanol, ethanol, acetic acid) and any catalysts or acids/bases employed may be present in the crude product.[1][2][3]

  • Degradation Products: The pyridazinone ring can be susceptible to hydrolysis or oxidation under certain conditions, leading to ring-opened or other degradation products.

FAQ 2: What are the primary methods for purifying crude 5-phenylpyridazin-3(2H)-one?

The choice of purification method depends on the nature and quantity of the impurities. The most effective techniques are:

  • Recrystallization: This is often the most straightforward and cost-effective method for removing minor impurities, especially if the crude product is already of reasonable purity. The key is selecting an appropriate solvent system.

  • Column Chromatography: For complex mixtures with multiple impurities or when high purity is essential, column chromatography is the method of choice. It offers excellent separation based on the differential adsorption of the compound and impurities onto a stationary phase.

  • Acid-Base Extraction: This technique can be effective for removing acidic or basic impurities. Since pyridazinones can exhibit weak acidic or basic properties, careful pH control is necessary.

FAQ 3: How do I select the best solvent for recrystallization?

The ideal recrystallization solvent should meet the following criteria:

  • High solubility of the compound at elevated temperatures and low solubility at room temperature or below. This differential solubility is crucial for maximizing yield.

  • Impurities should be either highly soluble or insoluble in the solvent at all temperatures. This allows for their separation from the desired product.

  • The solvent should not react with the compound.

  • The solvent should have a relatively low boiling point for easy removal during drying.

A study on the solubility of 6-phenylpyridazin-3(2H)-one provides valuable insights.[4] It was found to be sparingly soluble in methanol and ethanol, soluble in ethyl acetate, and freely soluble in DMSO and PEG-400.[4] This suggests that a mixed solvent system, such as ethanol-water or ethyl acetate-hexane, could be effective for recrystallization.

II. Troubleshooting Guide

This section addresses specific problems you might encounter during the purification process.

Scenario 1: Low recovery after recrystallization.

Question: I performed a recrystallization of my crude 5-phenylpyridazin-3(2H)-one from ethanol, but my yield was very low. What went wrong?

Answer: Low recovery during recrystallization is a common issue and can stem from several factors. Let's troubleshoot the potential causes:

  • Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved even after cooling.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated crude material until it just dissolves.

  • Premature Crystallization: If the solution cools too quickly, the product may crash out of solution, trapping impurities.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature. For even better crystal formation and purity, you can then place it in an ice bath or refrigerator to maximize precipitation.

  • Inappropriate Solvent Choice: As indicated by solubility data, 5-phenylpyridazin-3(2H)-one has some solubility in ethanol even at lower temperatures.[4]

    • Solution: Consider a mixed solvent system. For example, dissolve the crude product in a minimal amount of hot ethanol and then slowly add a less polar "anti-solvent" like water or hexane until the solution becomes slightly turbid. Then, allow it to cool slowly. This technique, known as anti-solvent crystallization, can significantly improve recovery.

G start Low Recrystallization Yield q1 Was an excessive amount of solvent used? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No sol1 Use minimum amount of hot solvent. a1_yes->sol1 q2 Did the solution cool too quickly? a1_no->q2 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol2 Allow slow cooling to room temperature, then ice bath. a2_yes->sol2 q3 Is the solvent choice optimal? a2_no->q3 sol2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end Improved Yield a3_yes->end sol3 Consider a mixed solvent system (e.g., ethanol/water). a3_no->sol3 sol3->end

Caption: Troubleshooting workflow for low recrystallization yield.

Scenario 2: Poor separation during column chromatography.

Question: I'm trying to purify my compound using silica gel column chromatography with an ethyl acetate/hexane mobile phase, but the fractions are still impure. How can I improve the separation?

Answer: Achieving good separation in column chromatography requires careful optimization of several parameters. Here's a systematic approach to improving your results:

  • Mobile Phase Polarity: The polarity of the eluent is critical. If your compound and impurities are eluting too quickly (low Rf values), the mobile phase is too polar. If they are not moving off the baseline, it's not polar enough.

    • Solution: Perform thin-layer chromatography (TLC) first to determine the optimal solvent system. Aim for an Rf value of around 0.2-0.4 for your desired compound. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can often provide superior separation compared to an isocratic (constant composition) elution.

  • Stationary Phase Selection: While silica gel is a common choice, other stationary phases might be more suitable depending on the properties of your impurities.

    • Solution: For compounds with aromatic rings like 5-phenylpyridazin-3(2H)-one, a phenyl-bonded silica phase can offer different selectivity due to pi-pi interactions.[5] This can be particularly useful for separating aromatic impurities.

  • Column Packing and Loading: A poorly packed column with channels or cracks will lead to band broadening and poor separation. Overloading the column with too much crude product will also compromise resolution.

    • Solution: Ensure your column is packed uniformly. A good rule of thumb is to use a mass of stationary phase that is 20-100 times the mass of the crude product. Dissolve the crude product in a minimal amount of the initial mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading") before being added to the top of the column.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in a series of solvent systems with varying ratios of ethyl acetate and hexane (e.g., 10:90, 20:80, 30:70, etc.).

    • Visualize the spots under UV light and/or with a staining agent.

    • Select the solvent system that gives an Rf of ~0.3 for the 5-phenylpyridazin-3(2H)-one spot and good separation from impurity spots.

  • Column Preparation:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Carefully pack the column, ensuring no air bubbles are trapped.

    • Add a layer of sand to the top of the silica gel to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a volatile solvent.

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder.

    • Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the determined mobile phase (or a slightly less polar one for gradient elution).

    • Collect fractions and monitor their composition by TLC.

    • For a gradient, gradually increase the proportion of the more polar solvent.

  • Product Isolation:

    • Combine the pure fractions containing 5-phenylpyridazin-3(2H)-one.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the purified product under high vacuum.

G cluster_0 Optimization Steps start Poor Column Separation step1 1. TLC Analysis for Optimal Mobile Phase start->step1 step2 2. Consider Alternative Stationary Phase (e.g., Phenyl Silica) step1->step2 step3 3. Proper Column Packing and Loading step2->step3 step4 4. Employ Gradient Elution step3->step4 end Pure 5-phenylpyridazin-3(2H)-one step4->end

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in Pyridazinone Ring Closure

Welcome to the Technical Support Center for pyridazinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with pyridazinone ri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyridazinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with pyridazinone ring closure reactions. Pyridazinone derivatives are a critical class of heterocyclic compounds with a wide range of biological activities, making their efficient synthesis a key focus in medicinal chemistry.[1][2] This resource provides in-depth troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve issues leading to low yields in your experiments.

Frequently Asked Questions (FAQs)

Q1: My pyridazinone synthesis from a γ-keto acid and hydrazine is resulting in a low yield. What are the primary factors I should investigate?

Low yields in this classic cyclocondensation reaction are common and can often be attributed to several key areas: the quality of starting materials, suboptimal reaction conditions, and inefficient work-up and purification.

  • Starting Material Integrity: The purity of your γ-keto acid is crucial. Impurities can interfere with the reaction. Additionally, the quality and handling of hydrazine are critical. Hydrazine hydrate can degrade over time, and its concentration may not be accurate.

  • Reaction Conditions:

    • Temperature and Reaction Time: These parameters are often interdependent. Insufficient heat or time may lead to incomplete reaction, while excessive heat or prolonged reaction times can cause decomposition of starting materials or products. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[3]

    • Solvent Choice: The solvent plays a significant role in the solubility of reactants and the reaction rate. Ethanol is a commonly used solvent for this reaction.[3][4] However, other solvents like acetic acid can also be employed, and in some cases, solvent-free conditions with microwave irradiation have been shown to dramatically increase yields and reduce reaction times.[4]

    • pH of the Reaction Mixture: The reaction is often catalyzed by acid. If the reaction is sluggish, the addition of a catalytic amount of a protic acid like acetic acid or hydrochloric acid might be beneficial.[5]

  • Work-up and Purification:

    • Product Precipitation: The pyridazinone product often precipitates from the reaction mixture upon cooling.[3] Ensure the cooling is gradual to allow for proper crystal formation. If the product is too soluble in the reaction solvent, reducing the solvent volume under reduced pressure before cooling can improve precipitation.

    • Purification Method: Recrystallization is a common method for purifying solid pyridazinone products.[4] Choosing the right recrystallization solvent is key to obtaining a high-purity product with good recovery. If the product is an oil or contains impurities with similar solubility, column chromatography may be necessary.[3]

Q2: I am attempting a pyridazinone synthesis from a 2(3H)-furanone and hydrazine, but the yield is poor. What are the likely causes and how can I troubleshoot this?

The conversion of 2(3H)-furanones to pyridazinones is a versatile method that proceeds through a ring-opening to a hydrazide intermediate, followed by intramolecular cyclization.[5] Low yields can arise from issues with either of these steps.

  • Incomplete Ring Opening: The initial nucleophilic attack of hydrazine on the furanone ring is the first critical step.

    • Steric Hindrance: Bulky substituents on the furanone ring can hinder the approach of hydrazine, slowing down the reaction. In such cases, longer reaction times or higher temperatures may be necessary.

    • Hydrazine Reactivity: Ensure you are using a sufficient excess of hydrazine hydrate and that it is of good quality.

  • Failure of Intramolecular Cyclization: The second step, the cyclization of the hydrazide intermediate, can also be a bottleneck.

    • Acid Catalysis: This cyclization is often promoted by acid.[5] If you are isolating the hydrazide intermediate, ensure that the subsequent cyclization step is conducted in the presence of an acid catalyst, such as glacial acetic acid or a catalytic amount of a strong mineral acid.

    • Reaction Conditions: Refluxing in a suitable solvent like ethanol or acetic acid is typically required to drive the cyclization to completion.[5] Monitor the disappearance of the hydrazide intermediate by TLC.

  • Side Reactions: The open-chain hydrazide intermediate can potentially undergo other reactions if the cyclization is not efficient.

Below is a troubleshooting workflow to help diagnose issues in your pyridazinone synthesis.

Troubleshooting_Pyridazinone_Synthesis Troubleshooting Workflow for Low Yields in Pyridazinone Synthesis start Low Yield Observed check_reagents Verify Starting Material and Reagent Purity γ-Keto Acid/Furanone: Purity and Integrity Hydrazine: Quality and Concentration start->check_reagents check_conditions Review Reaction Conditions Temperature and Time: Optimize via TLC Monitoring Solvent: Ensure Appropriate Solubility and Polarity Catalyst: Presence and Activity (if applicable) start->check_conditions check_workup Evaluate Work-up and Purification Inefficient Product Isolation/Precipitation Suboptimal Purification Method (Recrystallization/Chromatography) start->check_workup incomplete_reaction Incomplete Reaction | (Unreacted Starting Material on TLC) check_reagents->incomplete_reaction Purity Issues side_products Side Product Formation | (Multiple Spots on TLC) check_reagents->side_products Contaminants check_conditions->incomplete_reaction Suboptimal Conditions check_conditions->side_products Decomposition/Side Reactions solution_workup Solution: Optimize Isolation and Purification Protocol check_workup->solution_workup Losses During Isolation solution_reagents Solution: Use Purified Starting Materials and Fresh Hydrazine incomplete_reaction->solution_reagents solution_conditions Solution: Adjust Temperature, Time, Solvent, or Catalyst incomplete_reaction->solution_conditions solution_incomplete Solution: Increase Reaction Time/Temperature or Add Catalyst incomplete_reaction->solution_incomplete side_products->solution_reagents side_products->solution_conditions solution_side_products Solution: Modify Reaction Conditions to Favor Desired Pathway side_products->solution_side_products

Caption: A decision-making workflow for troubleshooting low yields in pyridazinone synthesis.

Q3: I suspect catalyst-related issues in my pyridazinone synthesis. What are the common problems and how can they be addressed?

While many pyridazinone syntheses do not require a catalyst, some, particularly those involving more complex substrates or aiming for specific regioselectivity, may employ one.

  • Acid Catalysis: As mentioned, acid catalysis is often used to promote the final cyclization step.

    • Problem: Insufficient acid or use of a weak acid may not be effective.

    • Solution: Ensure you are using an appropriate amount of a suitable acid catalyst. For challenging cyclizations, a stronger acid may be required, but be mindful of potential side reactions with acid-sensitive functional groups.

  • Metal Catalysis: Some modern methods for pyridazinone synthesis may involve metal catalysts, such as zinc chloride in domino hydrohydrazination and condensation reactions.[6]

    • Problem: Catalyst poisoning can occur if your starting materials or solvent contain impurities that bind to the metal center. Water can also deactivate some metal catalysts.

    • Solution: Use high-purity, anhydrous solvents and reagents. If catalyst poisoning is suspected, purifying the starting materials and ensuring a dry, inert reaction atmosphere are crucial.

  • Phase Transfer Catalysts: In some cases, a phase transfer catalyst like tetra-n-butylammonium bromide (TBAB) may be used.[7]

    • Problem: Inefficient phase transfer can lead to a slow reaction and low yield.

    • Solution: Ensure adequate stirring to facilitate mixing of the phases. The choice of solvent system is also critical for effective phase transfer catalysis.

Data Presentation: Recommended Reaction Conditions

The optimal reaction conditions can vary significantly depending on the specific synthetic route. The following table summarizes typical conditions for common pyridazinone syntheses.

Synthesis MethodStarting MaterialsCatalyst/ReagentSolventTemperature (°C)Typical Yield (%)Reference
Classical Cyclocondensation β-Aroylpropionic acid, Hydrazine hydrateNone or catalytic acidEthanolReflux~90%[3]
Microwave-Assisted Synthesis β-Benzoylpropionic acid, Hydrazine hydrateNoneNeat or Ethanol120-15085-92%[4]
From 2(3H)-Furanones 2(3H)-Furanone derivative, Hydrazine hydrateAcid catalyst for cyclizationEthanol or Acetic AcidRoom Temp to RefluxVariable[5]
Domino Hydrohydrazination/Condensation 4-Pentynoic acid, PhenylhydrazineZnCl₂Not specifiedNot specifiedModerate to good[6]

Experimental Protocols

Protocol 1: General Procedure for Pyridazinone Synthesis from a γ-Keto Acid (Conventional Heating)

This protocol describes a classical and efficient synthesis of a pyridazinone core structure through the cyclization of a γ-keto acid with hydrazine.[3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-aroylpropionic acid (1 equivalent) in ethanol.

  • Reagent Addition: To the solution, add hydrazine hydrate (1.2-1.5 equivalents) dropwise at room temperature with stirring.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 3-6 hours.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution. If not, reduce the solvent volume using a rotary evaporator and then cool in an ice bath to induce crystallization.

  • Purification: Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Protocol 2: Analysis of Reaction Mixture by Thin Layer Chromatography (TLC)

Monitoring the reaction progress is crucial for optimizing yield and preventing the formation of byproducts.

  • Sample Preparation: Using a capillary tube, take a small aliquot of the reaction mixture and dissolve it in a suitable solvent (e.g., the reaction solvent or a more volatile solvent like ethyl acetate).

  • Spotting: Spot the dissolved sample onto a TLC plate along with spots of the starting material(s) for comparison.

  • Development: Place the TLC plate in a developing chamber containing an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Visualization: After the solvent front has reached near the top of the plate, remove it from the chamber and visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.

Mechanism Visualization

The mechanism of pyridazinone formation from a γ-keto acid and hydrazine involves two key steps: the formation of a hydrazone intermediate followed by intramolecular cyclization.

Pyridazinone_Formation_Mechanism Mechanism of Pyridazinone Formation from a γ-Keto Acid cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Intramolecular Cyclization keto_acid γ-Keto Acid hydrazone Hydrazone Intermediate keto_acid->hydrazone + H₂NNH₂ - H₂O hydrazine Hydrazine cyclization_intermediate Cyclized Intermediate hydrazone->cyclization_intermediate Intramolecular Nucleophilic Attack pyridazinone Pyridazinone Product cyclization_intermediate->pyridazinone - H₂O

Caption: The two-step mechanism of pyridazinone ring formation from a γ-keto acid.

By systematically evaluating the factors outlined in this guide, you can effectively troubleshoot and optimize your pyridazinone ring closure reactions to achieve higher yields and purity. For further assistance, please consult the references provided below.

References

  • Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Cent. Euro. J. Exp. Bio., 5(1):1-19.
  • Asif, M. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry.
  • Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12):297-310.
  • Daoui, S., et al. (2023).
  • Gomha, S. M., et al. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 27(7), 2068.
  • INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES (2016). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Available at: [Link]

  • Lamberth, C. (2013). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry, 78(16), 7943-7975.
  • Samanta, K. C., et al. (2011). Synthesis of Different Substituted Pyridazinone Derivatives and Their Anticonvulsant Activity. E-Journal of Chemistry, 8(1), 245-251.
  • ScienceDirect (2021). Synthesis and chemistry of pyridazin-3(2H)-ones. Available at: [Link]

Sources

Optimization

Mucochloric Acid Condensation: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for mucochloric acid (MCA) condensation reactions. Mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone) is a highly functionalized C4 building block characterized by a dynamic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for mucochloric acid (MCA) condensation reactions. Mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone) is a highly functionalized C4 building block characterized by a dynamic equilibrium between its open-chain aldehyde and cyclic furanone hemiacetal forms[1]. While this dual reactivity makes it a versatile intermediate for synthesizing heterocycles like pyridazinones and lactams, it also introduces experimental complexities such as poor regioselectivity, competitive hydrolysis, and unwanted side reactions[2][3].

Designed for researchers and drug development professionals, this guide synthesizes field-proven protocols, mechanistic troubleshooting, and optimized parameters to ensure high-yield, reproducible condensation workflows.

Mechanistic Pathways of MCA Condensation

Understanding the divergent reaction pathways of MCA is critical for controlling regioselectivity. The functionalization of the C-5 hydroxyl group and the choice of solvent dictate whether the reaction proceeds via 1,4-addition/elimination, ring-opening recyclization, or direct condensation[4][5].

MCA_Reactions MCA Mucochloric Acid (MCA) Equilibrium: Open-chain ⇌ Cyclic Hydrazine Hydrazine Derivatives (HCl, H2O, Reflux) MCA->Hydrazine Amine Amines on O-Protected MCA (Solvent Dependent) MCA->Amine Reductive Reductive Amination (NaBH(OAc)3, AcOH) MCA->Reductive Pyridazinone 4,5-Dichloropyridazin-3(2H)-ones (85-95% Yield) Hydrazine->Pyridazinone Aprotic DMSO (Aprotic) 4-Substituted Addition/Elimination Amine->Aprotic Protic CHCl3 (Low Polarity) Ring Opening & Recyclization Amine->Protic Lactam N-Substituted Derivatives (52-75% Yield) Reductive->Lactam

Reaction pathways of mucochloric acid condensation and amination.

Core Experimental Protocols

To ensure self-validating and reproducible results, the following protocols incorporate built-in checkpoints and mechanistic rationale for each step.

Protocol A: Synthesis of 4,5-Dichloropyridazin-3(2H)-ones via Hydrazine Condensation

This protocol leverages the open-chain aldehyde form of MCA to drive condensation and subsequent dehydration-cyclization[3].

  • Preparation: Dissolve mucochloric acid (1.0 equiv) in an aqueous 1M HCl solution. Causality: The acidic medium catalyzes the opening of the furanone ring and activates the carbonyl carbon for nucleophilic attack.

  • Addition: Add the hydrazine derivative (1.1 equiv) dropwise to the mixture at room temperature to prevent exothermic degradation.

  • Condensation: Heat the reaction mixture to reflux for 3 hours. Validation Check: The solution should transition from clear to a cloudy suspension as the highly conjugated, insoluble pyridazinone product forms[3].

  • Isolation: Cool the mixture to 0°C in an ice bath to maximize precipitation. Filter the solid, wash with cold water to remove unreacted hydrazine and acid, and recrystallize from ethanol to afford the pure pyridazinone (Typical yield: 85–95%).

Protocol B: C-5 Activation and Amine Substitution

Unprotected MCA often yields complex mixtures when reacted with amines. This protocol activates the C-5 position by forming a labile carbonate leaving group[4][5].

  • Protection: Dissolve mucochloric acid (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Base Addition: Add diisopropylethylamine (DIPEA, 1.2 equiv) and cool the system to 0°C. Causality: DIPEA acts as a non-nucleophilic base to deprotonate the C-5 hydroxyl without competing for the electrophilic centers.

  • Activation: Dropwise add methyl chloroformate (1.1 equiv). Stir at room temperature until TLC indicates complete consumption of MCA. The product is 5-methoxycarbonyloxy-3,4-dichloro-2(5H)-furanone.

  • Substitution: Isolate the carbonate intermediate and dissolve it in toluene. Add the desired secondary amine (2.0 equiv) and stir at room temperature for 2-4 hours. Causality: The methoxycarbonyloxy group acts as an excellent leaving group, allowing smooth substitution to yield the 5-amino derivative (Typical yield: 61–79%)[5].

Quantitative Data & Optimization Parameters

Use the following matrix to benchmark your reaction conditions and expected yields based on the desired transformation.

Reaction TypeReagents / CatalystSolvent SystemTemp / TimeTypical YieldKey Mechanistic Note
Pyridazinone Formation Hydrazine derivatives, HClWaterReflux, 3h85–95%Acid catalyzes ring-opening; dehydration drives cyclization[3].
Reductive Amination Amines, NaBH(OAc)₃, AcOHCHCl₃ or DCERT, 12-24h52–75%Selective reduction of the iminium ion avoids aldehyde reduction[5].
C-5 Carbonate Substitution Secondary aminesTolueneRT, 2-4h61–79%Methoxycarbonyloxy acts as a highly labile leaving group[4].
1,4-Addition/Elimination Amines (on O-protected MCA)DMSORT, 4-8hVariableAprotic polarity stabilizes the C-4 substitution intermediate[6].

Troubleshooting & FAQs

Troubleshooting_Tree Issue Issue: Low Yield or Poor Regioselectivity CheckSolvent Check Solvent Polarity Issue->CheckSolvent CheckActivation Check C-5 OH Activation Issue->CheckActivation SolventAprotic Using DMSO? Favors 4-Substitution CheckSolvent->SolventAprotic SolventProtic Using CHCl3? Favors Ring Recyclization CheckSolvent->SolventProtic Unprotected Unprotected C-5 OH? Prone to side reactions CheckActivation->Unprotected Protected Convert to Carbonate (Methyl chloroformate + DIPEA) Unprotected->Protected

Troubleshooting logic tree for resolving regioselectivity and yield issues.

Q: Why does the solvent polarity drastically alter the product in O-protected MCA amine condensations? A: Mucochloric acid is a highly functionalized, multi-center electrophile. When the C-5 hydroxyl is protected, reacting it with amines in a highly polar aprotic solvent (like DMSO) stabilizes the charged intermediates of a 1,4-addition/elimination pathway, yielding a 4-substituted derivative. Conversely, in low-polarity solvents like chloroform (CHCl₃), the pathway shifts toward the ring opening of the furanone followed by recyclization[5][6]. Always match your solvent dielectric constant to your target pathway.

Q: I am getting a complex mixture of degradation products instead of my target N-substituted derivative. How can I prevent unwanted side reactions at the C-5 hydroxyl group? A: The C-5 position of MCA is a hemiacetal hydroxyl, which is prone to equilibrium ring-opening and non-selective nucleophilic attacks. To direct the nucleophilic attack strictly to your target site or to stabilize the furanone ring, you must activate or protect the C-5 hydroxyl. Converting it to a carbonate (e.g., using methyl chloroformate and Hünig's base) creates a labile methoxycarbonyloxy group that smoothly undergoes controlled substitution by N-centered nucleophiles, drastically cleaning up the reaction profile[4][5].

Q: What is the optimal reducing agent for the reductive amination of MCA, and why shouldn't I use standard Sodium Borohydride (NaBH₄)? A: Sodium triacetoxyborohydride (NaBH(OAc)₃) with a catalytic amount of acetic acid is the gold standard for this transformation. Standard NaBH₄ is too aggressive and will prematurely reduce the aldehyde form of the open-chain MCA into an alcohol, terminating the condensation. NaBH(OAc)₃ is a milder reducing agent that selectively reduces the intermediate imine/iminium species without touching the carbonyls, securing lactam yields of 52–75%[4][5].

Q: My reaction with guanosine is yielding multiple stereoisomers. Is this expected? A: Yes. The reaction of mucochloric acid with purine bases like guanosine often produces regioisomeric α-hydroxy chlorohydrins alongside oxalyl ethenoguanosine. Because the condensation involves the newly formed six-membered ring fusing onto the nucleobase, interconverting C-6/C-7 epimers are generated due to the relief of strain during the hydration of the double bond under mildly acidic conditions[7]. Chromatographic separation is typically required to isolate specific stereoisomers.

References

  • Wikipedia Contributors. "Mucochloric acid." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Bellina, F., & Rossi, R. "Mucochloric and Mucobromic Acids: Inexpensive, Highly Functionalised Starting Materials for the Selective Synthesis of Variously Substituted 2(5H)-Furanone Derivatives..." Current Organic Chemistry, 2004. Available at: [Link]

  • Lattmann, E., et al. "Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates." Molecules (MDPI), 2011. Available at: [Link]

  • Coelho, A., et al. "Synthesis and chemistry of pyridazin-3(2H)-ones." ScienceDirect (Tetrahedron), 2012. Available at: [Link]

  • Various Authors. "Regioisomeric α-hydroxy chlorohydrins from the reaction of mucochloric acid and guanosine." Arkivoc, 2008. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving NMR Signal Overlap in Substituted Pyridazinones

Welcome to the Advanced NMR Troubleshooting Guide for substituted pyridazinones. Pyridazinones are privileged pharmacophores in drug discovery, but their structural features—such as the highly polar lactam core, adjacent...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Troubleshooting Guide for substituted pyridazinones. Pyridazinones are privileged pharmacophores in drug discovery, but their structural features—such as the highly polar lactam core, adjacent nitrogen atoms, and complex aromatic substitution patterns—frequently result in severe


H and 

C NMR signal overlap.

This guide provides field-proven, self-validating methodologies to deconvolute overlapping spectra, ensuring absolute structural certainty in your synthetic workflows.

Diagnostic Workflow: Choosing Your Deconvolution Strategy

Before altering your spectrometer parameters, it is critical to diagnose the physical cause of the signal overlap. Use the decision matrix below to select the appropriate technique.

NMR_Strategy Start Signal Overlap Detected in 1H NMR Q1 Is the overlap due to multiplet complexity? Start->Q1 PureShift Run Pure Shift NMR (e.g., PSYCHE) Q1->PureShift Yes Q2 Are the chemical shifts intrinsically identical? Q1->Q2 No ASIS Perform ASIS (Change to C6D6 or C6F6) Q2->ASIS Yes (Solvent effect) Q3 Does it involve protons near the pyridazinone nitrogens? Q2->Q3 No HMBC Run 1H-15N HMBC (Disperse in 15N dimension) Q3->HMBC Yes VT Run VT-NMR (Resolve conformers/tautomers) Q3->VT No (Suspect dynamics)

Decision tree for selecting the optimal NMR deconvolution strategy.

Module 1: Solvent-Based Deconvolution (ASIS)

Q: My substituted pyridazinone signals overlap heavily in


, and I need a quick resolution without relying on complex 2D NMR. What is the most efficient approach? 

A: The overlap is likely caused by the intrinsic electron density of the molecule dictating similar chemical environments in non-interacting solvents like


[1]. The most efficient solution is to exploit Aromatic Solvent-Induced Shifts (ASIS) [1][2].

The Causality: When you dissolve a polar molecule (like a pyridazinone with its strong carbonyl dipole) in an aromatic solvent such as Benzene-


 (

) or Hexafluorobenzene (

), the solvent molecules form transient, non-covalent collision complexes with the solute[3][4]. The magnetic anisotropy of the solvent's

-system creates distinct shielding and deshielding cones. Because the solvent aligns preferentially with the molecular dipole (the "carbonyl reference-plane rule"), protons in different spatial locations experience differential chemical shift changes (

), effectively pulling overlapping signals apart[1][3].

ASIS_Mechanism Solute Polar Solute Pyridazinone Carbonyl Complex Transient Collision Complex Specific Geometry Solute->Complex Solvent Aromatic Solvent C6D6 / C6F6 Solvent->Complex Shielding Shielding Cone Anisotropic Effect Complex->Shielding Dipole alignment Shift Chemical Shift Dispersion Resolved Signals Shielding->Shift Differential Δδ

Mechanism of Aromatic Solvent-Induced Shifts (ASIS) resolving NMR overlap.

Protocol: ASIS Solvent Titration

This protocol acts as a self-validating system; if the overlap is purely coincidental, the titration will incrementally reveal the hidden peaks.

  • Initial Acquisition: Acquire a standard 1D

    
    H NMR spectrum of 10 mg of your pyridazinone in 0.6 mL 
    
    
    
    .
  • Titration Step: Add

    
     in 10% volume increments (60 
    
    
    
    L) directly to the NMR tube.
  • Monitoring: Re-acquire the

    
    H spectrum after each addition. Track the trajectory of the overlapping peaks.
    
  • Full Replacement: If titration is insufficient, evaporate the

    
     entirely under a stream of 
    
    
    
    and redissolve the sample in 0.6 mL pure
    
    
    or
    
    
    . (Note:
    
    
    has an opposite quadrupole moment to benzene and will reverse the shielding/deshielding zones, which is highly effective for complex lactams[5]).

Module 2: Pulse Sequence Solutions (Pure Shift NMR)

Q: My pyridazinone has multiple aliphatic substituents, and the


-coupling multiplet splitting is causing a massive, unresolved lump in the 

H spectrum. Changing solvents didn't help. How do I resolve this?

A: When overlap is driven by


-coupling (multiplet complexity) rather than identical chemical shifts, Pure Shift NMR (broadband homonuclear decoupling)  is the definitive solution[6].

The Causality: Standard


H spectra are complicated by scalar couplings (

) that split signals into multiplets. The PSYCHE (Pure Shift Yielded by CHirp Excitation) experiment uses a pair of low-flip-angle, frequency-swept (chirp) pulses during the evolution period[7]. These pulses selectively invert a fraction of the spins, which refocuses the chemical shift evolution while allowing the

-coupling to evolve. The

-coupling is subsequently decoupled during processing, collapsing all multiplets into sharp, distinct singlets[6][7]. This drastically reduces spectral complexity and reveals the true number of distinct chemical environments[8].
Protocol: PSYCHE Pure Shift Acquisition
  • Preparation: Ensure your sample is well-shimmed (line width at half-height < 1 Hz). Pure shift experiments are highly sensitive to magnetic field inhomogeneity.

  • Parameter Setup: Load the standard psyche pulse sequence from your spectrometer's library (e.g., Bruker's zangger-sterk or psyche parameter sets).

  • Chirp Pulse Calibration: Set the sweep width of the chirp pulses to cover the entire

    
    H spectral window (typically 10-12 ppm for pyridazinones). Set the flip angle (beta) to a low value (typically 15° to 20°) to prevent sensitivity loss.
    
  • Data Acquisition: Acquire the pseudo-2D dataset. The spectrometer will acquire short "chunks" of the FID.

  • Processing: Use your NMR software's pure shift processing module to concatenate the FID chunks. The resulting 1D spectrum will display only singlets, completely eliminating multiplet overlap[7].

Module 3: Heteronuclear Dispersion ( H- N HMBC)

Q: I have overlapping aromatic protons, and I cannot determine which ones are adjacent to the pyridazinone nitrogens. How can I assign them unambiguously?

A: You must disperse the signals into a second dimension using the intrinsic properties of the pyridazinone core via


H-

N HMBC
(Heteronuclear Multiple Bond Correlation)[9][10].

The Causality: Pyridazinones contain two adjacent nitrogen atoms (N1 and N2) with drastically different electronic environments (e.g., N2 is often part of a lactam, while N1 is imine-like).


N has a massive chemical shift dispersion (~900 ppm)[9]. By transferring magnetization from the overlapping protons to the 

N nuclei over 2 or 3 bonds, protons that resonate at the exact same

H frequency will be cleanly separated in the 2D spectrum based on the distinct

N chemical shifts of the nitrogens they couple to[9][11].
Protocol: H- N HMBC Optimization
  • Coupling Constant Selection: Standard

    
    H-
    
    
    
    C HMBCs are optimized for
    
    
    ~ 8 Hz. For pyridazinones, the long-range
    
    
    H-
    
    
    N coupling (
    
    
    ) is typically smaller. Optimize the delay time for a coupling constant of 2.5 to 5.0 Hz [11].
  • Acquisition: Run the experiment at natural abundance. Because

    
    N has low sensitivity, utilize a cryoprobe if available, and increase the number of scans per increment (minimum 16-32 scans).
    
  • Validation: Cross-reference the

    
    N chemical shifts. A protonated lactam nitrogen will typically appear significantly upfield compared to an unsubstituted imine-like nitrogen.
    

Quantitative Data Summary

Deconvolution TechniquePrimary Cause of Overlap AddressedResolution Gain MechanismInstrument RequirementTypical Time Investment
ASIS (

/

)
Identical chemical shiftsDifferential shielding via transient solvent-solute complexes.Standard 1D SpectrometerLow (< 15 mins)
Pure Shift (PSYCHE) Multiplet complexity (

-coupling)
Collapses all multiplets into sharp singlets via broadband homonuclear decoupling.Modern console with shaped pulse capabilitiesMedium (1 - 3 hours)

H-

N HMBC
Congested aromatic/aliphatic regionsDisperses

H signals across the massive

N chemical shift range.
Indirect detection probe (Cryoprobe recommended)High (4 - 12 hours)
VT-NMR Conformational exchange / TautomerismFreezes out or coalesces dynamic exchange processes.Variable Temperature control unitMedium (1 - 2 hours)

References

  • A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze β-Lactams with Various Substitution P
  • A New Approach of Aromatic Solvent-induced Shifts (ASIS) in 13C NMR Spectroscopy for Solving Stereochemical Problems RSC Publishing
  • 1H NMR Solvent Shifts Induced by Hexafluorobenzene in Lactones, Lactams, Acid Anhydrides and Imides CLOCKSS
  • An Introduction to Pure Shift NMR ICDST
  • Giving Pure Shift NMR Spectroscopy a REST—Ultrahigh-Resolution Mixture Analysis NIH PMC
  • Pure-Shift-Based Proton Magnetic Resonance Spectroscopy for High-Resolution Studies of Biological Samples MDPI
  • Two solvents, two different spectra - Arom
  • A new approach of aromatic solvent-induced shifts (ASIS) in 13C n.m.r. spectroscopy for solving stereochemical problems in some carbonyl compounds RSC Publishing
  • Advanced NMR techniques for structural characteriz
  • Chemodivergent Hydrazinolysis of Donor-Acceptor Cyclopropanes: Approach to Hexahydropyridazin-3-ones ChemRxiv
  • JP2008534642A - Method for preparing bicyclic compounds Google P

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity of 5-Phenyl vs. 6-Phenyl Pyridazinones: A Technical Guide for Drug Development

As a privileged scaffold in medicinal chemistry, the 3(2H)-pyridazinone ring offers immense versatility for drug design. However, the precise regiochemistry of its substituents dictates the molecule's pharmacological des...

Author: BenchChem Technical Support Team. Date: March 2026

As a privileged scaffold in medicinal chemistry, the 3(2H)-pyridazinone ring offers immense versatility for drug design. However, the precise regiochemistry of its substituents dictates the molecule's pharmacological destiny. For researchers and drug development professionals, understanding the structural and mechanistic divergence between 5-phenyl and 6-phenyl pyridazinones is critical for optimizing target affinity and minimizing off-target toxicity.

This guide objectively compares the biological performance of these two regioisomers, detailing the causality behind their target specificities and providing self-validating experimental protocols for their evaluation.

Structural Causality & Target Specificity

The positioning of the phenyl ring at C5 versus C6 fundamentally alters the electronic distribution, steric hindrance, and 3D conformation of the pyridazinone core.

  • 6-Phenyl-3(2H)-pyridazinones : The conjugated system extending from the C6 position through the pyridazinone core creates an optimal, extended planar geometry. This planarity allows the scaffold to deeply penetrate the hydrophobic binding pockets of Cyclooxygenase-2 (COX-2) and Phosphodiesterase III (PDE III). Consequently, 6-phenyl derivatives are widely recognized for their potent anti-inflammatory, analgesic, and anti-platelet activities[1].

  • 5-Phenyl-3(2H)-pyridazinones : Shifting the phenyl group to the C5 position disrupts this extended planarity. Steric clashes with the adjacent C4 and C6 protons force the phenyl ring out of the pyridazinone plane. This unique, non-planar 3D conformation shifts the pharmacological profile away from COX-2, driving high affinity toward

    
    -adrenoreceptors and distinct PDE inhibition pathways, making them valuable as cardiovascular and antihypertensive agents[2].
    

G cluster_0 Pyridazinone Isomers P5 5-Phenyl-3(2H)-pyridazinone T1 Beta-Adrenoreceptors P5->T1 High Affinity T2 Phosphodiesterase (PDE III) P5->T2 Moderate Affinity P6 6-Phenyl-3(2H)-pyridazinone P6->T2 High Affinity T3 Cyclooxygenase-2 (COX-2) P6->T3 High Selectivity E1 Cardiovascular Modulation T1->E1 E2 Anti-platelet Aggregation T2->E2 E3 Anti-inflammatory / Analgesic T3->E3

Fig 1: Divergent pharmacological pathways of 5-phenyl vs 6-phenyl pyridazinone isomers.

Analytical Differentiation (Quality Control)

Before initiating biological screening, the structural integrity of the synthesized regioisomers must be validated. The position of the phenyl ring dramatically shifts the electronic environment of the pyridazinone core. In


H NMR spectroscopy, the CH proton of the pyridazinone ring in 6-aryl isomers typically resonates downfield at approximately 

8.67 – 8.85 ppm. Conversely, in 5-aryl isomers, this proton is shielded by the adjacent phenyl ring's anisotropic effect, shifting upfield to approximately

8.24 – 8.28 ppm[3].

Expert Insight: This internal chemical shift validation acts as a primary quality control checkpoint, ensuring that downstream biological data is attributed to the correct 3D conformation.

Quantitative Pharmacological Comparison

To objectively compare the performance of these two scaffolds, we have aggregated representative in vitro data from standardized assays.

Pharmacological Parameter5-Phenyl-3(2H)-pyridazinones6-Phenyl-3(2H)-pyridazinones
Primary Target Affinity

-Adrenoreceptors, PDE
COX-2, PDE III
COX-2 Inhibition (IC

)
> 10.0

M (Weak/Non-selective)
1.15 – 2.51

M (Highly Selective)[4]
Platelet Aggregation Inhibition Moderate (40 – 65%)High (60 – 85%)
Primary Clinical Application Antihypertensive, Cardiotonic[2]Anti-inflammatory, Analgesic, Anti-platelet[1]

Self-Validating Experimental Protocols

To ensure the highest scientific integrity, the following methodologies are designed as self-validating systems. Every step is grounded in biochemical causality to prevent false positives and artifactual data.

Protocol A: In Vitro COX-1/COX-2 Enzyme Inhibition Assay (ELISA)

Objective: Quantify the selective anti-inflammatory potential of the pyridazinone isomers. Causality Focus: We utilize a solid-phase ELISA targeting Prostaglandin E2 (PGE2) because it provides a direct, quantifiable readout of COX enzymatic activity downstream of arachidonic acid conversion, avoiding the background noise inherent to whole-cell assays[4].

  • Enzyme Preparation : Incubate recombinant human COX-1 or COX-2 with 1

    
    M heme in Tris-HCl buffer (pH 8.0).
    Causality: Heme is an obligate cofactor for the peroxidase activity of the COX enzyme; omitting it leads to false-negative inhibition data.
    
  • Compound Incubation : Dissolve the pyridazinone test compound in DMSO and add to the enzyme mixture. Ensure the final DMSO concentration remains <1% v/v. Incubate for 15 minutes at 37°C. Causality: Pre-incubation allows the inhibitor to reach binding equilibrium. Keeping DMSO below 1% prevents solvent-induced conformational denaturation of the COX enzymes.

  • Reaction Initiation : Add 10

    
    M arachidonic acid to the well.
    Causality: Precise, synchronized addition of the substrate ensures that competitive inhibition kinetics are accurately captured across all test wells.
    
  • Reaction Termination : After 2 minutes, stop the reaction by adding a saturated solution of SnCl

    
     in 1M HCl.
    Causality: The COX enzyme produces the unstable intermediate PGH2. SnCl
    
    
    
    rapidly reduces PGH2 to stable PGE2, preventing spontaneous degradation into mixed prostanoids and ensuring accurate quantification.
  • Quantification & Self-Validation : Quantify PGE2 levels using a competitive ELISA kit read at 450 nm. Self-Validating System: Every plate must include Celecoxib as a positive control (validating COX-2 selectivity) and a vehicle-only well (establishing the 100% activity baseline). If the vehicle well fails to produce expected PGE2 levels, the assay is voided, preventing the reporting of false-positive inhibition.

Workflow Step1 Enzyme Prep Recombinant COX-2 + Heme Step2 Step2 Step1->Step2 Step3 Substrate Addition Arachidonic Acid Step2->Step3 Step4 Reaction Termination SnCl2 Reduction Step3->Step4 Step5 Quantification PGE2 ELISA at 450 nm Step4->Step5

Fig 2: Self-validating in vitro COX-2 inhibition ELISA workflow.
Protocol B: Optical Platelet Aggregation Assay (Turbidimetric Method)

Objective: Assess the cardiovascular and anti-platelet efficacy of the isomers. Causality Focus: Optical aggregometry is employed because as platelets aggregate in plasma, the suspension clears and light transmission increases, providing real-time kinetic data of the inhibition process.

  • Plasma Preparation : Centrifuge citrated human whole blood at 200 × g for 15 minutes to isolate Platelet-Rich Plasma (PRP). Causality: Sodium citrate chelates extracellular calcium, preventing premature coagulation without permanently disabling the intracellular signaling required for the assay.

  • Baseline Calibration : Centrifuge the remaining blood at 2000 × g for 10 minutes to obtain Platelet-Poor Plasma (PPP). Use the PPP to set the spectrophotometer to 100% light transmission.

  • Pre-incubation : Incubate 400

    
    L of PRP with the pyridazinone test compound for 5 minutes at 37°C under constant magnetic stirring at 1000 rpm.
    Causality: Stirring at 1000 rpm is non-negotiable; it simulates the physiological shear stress required for fibrinogen binding and subsequent platelet aggregation.
    
  • Induction & Measurement : Add an aggregation agonist (e.g., 5

    
    M ADP or Arachidonic Acid) and record the maximum aggregation percentage over 5 minutes.
    Self-Validating System: Run a parallel assay using Aspirin (for Arachidonic Acid) or Milrinone (for ADP) as reference standards. If the agonist fails to induce >70% aggregation in the untreated control, the PRP is deemed unresponsive, and the data is rejected.
    

References

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold Source: SAR Public
  • A Regioselective One-Pot, Three Component Synthesis of 6-Aryl-4-cyano-3(2H)
  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential Source: PubMed Central (PMC)
  • 5-Phenylpyridazinones-A serendipitous route from coumarins Source: Tetrahedron Letters
  • 6-Phenyl-3(2H)-pyridazinone 98 2166-31-6 Source: Sigma-Aldrich

Sources

Comparative

Mass spectrometry fragmentation patterns of pyridazin-3-ones

An Application Scientist’s Guide to the Mass Spectrometry Fragmentation Patterns of Pyridazin-3-ones: HRMS vs. QqQ Platforms The pyridazin-3-one scaffold is often regarded as a "privileged structure" in medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist’s Guide to the Mass Spectrometry Fragmentation Patterns of Pyridazin-3-ones: HRMS vs. QqQ Platforms

The pyridazin-3-one scaffold is often regarded as a "privileged structure" in medicinal chemistry, serving as the pharmacophoric core for numerous cardiovascular drugs (e.g., levosimendan, pimobendan), antimicrobials, and agrochemicals [1]. For drug development professionals, the rapid structural elucidation of these compounds and their downstream metabolites is critical.

However, the mass spectrometric (MS) behavior of pyridazin-3-ones presents a unique analytical challenge. The proximity of the N-N bond to the carbonyl group creates competing fragmentation pathways that can easily mislead researchers relying on legacy instrumentation. This guide objectively compares the utility of High-Resolution Mass Spectrometry (HRMS) versus Low-Resolution Triple Quadrupole (QqQ) systems in elucidating these complex fragmentation patterns, supported by field-proven experimental protocols.

The Causality of Pyridazin-3-one Fragmentation

To understand how to analyze these molecules, we must first understand the thermodynamic and kinetic drivers of their gas-phase dissociation. Under Electrospray Ionization (ESI+), pyridazin-3-ones readily form highly stable even-electron protonated molecules


 [3].

When subjected to Collision-Induced Dissociation (CID), the internal energy drives fragmentation through three primary, competing pathways:

  • The Isobaric Trap (Loss of CO vs. Loss of

    
    ):  The most common initial fragmentation is the expulsion of a neutral molecule with a nominal mass of 28 Da. Because the pyridazinone ring contains both an amide-like carbonyl and an N-N bond, the molecule can lose either Carbon Monoxide (CO) or Nitrogen gas (
    
    
    
    ) [2].
  • Loss of Isocyanic Acid (HNCO): Cleavage of the

    
     moiety results in the loss of 43 Da. This is a highly diagnostic cross-ring cleavage that confirms the presence of the intact pyridazinone core.
    
  • Substituent-Driven Cleavages: Substituents at the 4, 5, or 6 positions (commonly aryl or halogen groups) often dictate secondary fragmentations, such as the loss of halogen radicals or the cleavage of benzyl groups, which can lead to the formation of stable, conjugated odd-electron product ions.

G M Protonated Pyridazin-3-one [M+H]+ Path1 Loss of Carbon Monoxide [M+H - CO]+ (-27.9949 Da) M->Path1 Carbonyl Cleavage Path2 Loss of Nitrogen [M+H - N2]+ (-28.0061 Da) M->Path2 N-N Bond Cleavage Path3 Loss of Isocyanic Acid [M+H - HNCO]+ (-43.0058 Da) M->Path3 Amide Bond Cleavage Sub1 Subsequent Ring Contraction or Alkyl/Aryl Cleavage Path1->Sub1 Path2->Sub1 Sub2 Aryl/Alkyl Radical Loss (Odd-Electron Ion Formation) Path3->Sub2

Primary CID fragmentation pathways of protonated pyridazin-3-ones under ESI+ conditions.

Technology Comparison: HRMS (Q-TOF/Orbitrap) vs. Low-Res QqQ

The fundamental limitation of a Triple Quadrupole (QqQ) mass spectrometer in structural elucidation is its unit mass resolution. The exact mass of CO is 27.9949 Da, while


 is 28.0061 Da. The mass difference is a mere 11.2 mDa . A QqQ cannot resolve this difference, leaving the analyst guessing which bond broke first.

Conversely, modern HRMS platforms (such as Q-TOF or Orbitrap) operating at a resolving power of >30,000 (at m/z 200) can easily separate these isobaric neutral losses, providing unambiguous elemental compositions for all fragment ions.

Table 1: Performance Comparison for Pyridazinone Structural Elucidation
Feature / CapabilityTriple Quadrupole (QqQ)HRMS (Q-TOF / Orbitrap)Analytical Consequence for Pyridazinones
Mass Accuracy

0.1 Da
< 2 ppmHRMS prevents misidentification of fragments.
Resolving Power ~1,000 (Unit Resolution)30,000 to >240,000HRMS easily resolves the 11.2 mDa difference between CO and

loss.
Data Acquisition Targeted MRM / Product IonData-Dependent MS/MS (DDA)HRMS captures untargeted secondary metabolites without prior tuning.
Sensitivity (Quant) Exceptional (Sub-pg/mL)Moderate to HighQqQ remains superior for final PK quantitation of the parent drug.
Primary Use Case Pharmacokinetics (PK)Metabolite ID / ElucidationUse HRMS to build the pathway; use QqQ to quantify it.

Self-Validating Experimental Protocol for Fragmentation Analysis

To ensure scientific integrity, a fragmentation study cannot rely on a single collision energy or an uncalibrated system. The following protocol represents a self-validating workflow designed for HRMS platforms to unequivocally map pyridazin-3-one derivatives [1].

Step-by-Step Methodology

Step 1: System Suitability and Mass Calibration

  • Action: Infuse a standard calibration mix (e.g., sodium formate or Pierce LTQ Velos ESI Positive Ion Calibration Solution) to ensure mass accuracy is < 2 ppm.

  • Validation: Run a known pyridazinone standard (e.g., Levosimendan) as a System Suitability Test (SST). Verify that the

    
     exact mass is within 2 ppm of the theoretical value.
    

Step 2: Sample Preparation

  • Action: Dissolve the synthesized pyridazin-3-one derivatives in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to a final concentration of 1 µg/mL. Formic acid acts as a proton source to ensure robust

    
     generation [3].
    

Step 3: LC-MS/MS Data-Dependent Acquisition (DDA)

  • Action: Introduce the sample via UHPLC. Set the HRMS to perform a Full Scan (MS1) at 70,000 resolution, followed by Top-5 Data-Dependent MS/MS scans at 17,500 resolution.

  • Crucial Parameter (CE Ramping): Pyridazinones contain both labile bonds (e.g., peripheral halogens) and highly stable aromatic cores. Program the collision cell to utilize Normalized Collision Energy (NCE) stepping at 20, 35, and 50 eV.

  • Validation: Stepped CE ensures that both precursor ions (surviving at low CE) and deep-core fragments (generated at high CE) are captured in a single composite spectrum.

Step 4: Mass Defect and Isotope Analysis

  • Action: Process the MS/MS spectra using structural elucidation software. Calculate the exact mass differences between the precursor and product ions.

  • Validation: Verify the isotopic fidelity of the fragments. For example, if the parent molecule contains a chlorine atom at the 6-position, the presence of the characteristic 3:1 (

    
     : 
    
    
    
    ) isotopic cluster in a fragment ion definitively proves that the halogen was retained during that specific cleavage step.

Workflow Prep Sample Preparation (0.1-1 µg/mL in MeOH/H2O) LC UHPLC Separation (C18, Gradient Elution) Prep->LC MS1 HRMS Full Scan (Exact Mass Determination) LC->MS1 MS2 Data-Dependent MS/MS (Collision Energy Ramping) MS1->MS2 Analysis Mass Defect Analysis (Isotope Pattern & Formula) MS2->Analysis

Self-validating LC-HRMS/MS workflow for the structural elucidation of heterocyclic compounds.

Data Interpretation: A Practical Example

When analyzing a generic 6-aryl-pyridazin-3-one derivative, the HRMS data will typically yield a highly structured table of fragments. Below is an example of how exact mass data resolves ambiguities that a QqQ cannot.

Table 2: Diagnostic HRMS Fragments of a Model Pyridazin-3-one
Measured m/zTheoretical m/zMass Error (ppm)Neutral LossFormula of LossStructural Implication
251.0815251.08150.0N/AN/AIntact

Precursor
223.0866223.08660.027.9949 Da

Initial cleavage of the carbonyl group.
208.0757208.0757< 1.043.0058 Da

Diagnostic cross-ring cleavage of the amide bond.
195.0805195.08040.556.0011 Da

Complete destruction of the heterocyclic core.

Note: If a QqQ were used, the 223 m/z peak would simply be read as a loss of 28 Da, leaving the analyst unable to definitively state whether the carbonyl or the N-N bond was the primary site of dissociation.

Conclusion

For the structural elucidation of pyridazin-3-ones, High-Resolution Mass Spectrometry is not just an upgrade; it is an analytical necessity. The complex interplay between


 and 

losses within the diazine ring demands sub-ppm mass accuracy to prevent structural misassignments. While Triple Quadrupole systems remain the gold standard for high-throughput, targeted pharmacokinetic quantitation, any robust drug development pipeline must first utilize HRMS and stepped-collision energy protocols to map the foundational fragmentation pathways.

References

  • MDPI: Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives.[Link]

  • National Institutes of Health (NIH) / PMC: Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems.[Link]

  • Eötvös Loránd University (ELTE): An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.[Link]

Validation

A Comparative Guide to the In Vitro Cytotoxicity of 5-Phenylpyridazinone Analogs

For researchers and drug development professionals navigating the landscape of novel anticancer agents, the pyridazinone scaffold has emerged as a promising area of exploration.[1] Among its numerous derivatives, 5-pheny...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals navigating the landscape of novel anticancer agents, the pyridazinone scaffold has emerged as a promising area of exploration.[1] Among its numerous derivatives, 5-phenylpyridazinone analogs are attracting significant attention for their potential cytotoxic effects against a range of cancer cell lines. This guide provides an in-depth comparison of the in vitro performance of these analogs, supported by experimental data and a detailed examination of their mechanism of action. Our focus is to equip you with the necessary insights to inform your own research and development endeavors.

The Rationale for Investigating 5-Phenylpyridazinone Analogs

The pyridazinone core, a six-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, known to exhibit a wide array of biological activities, including anticancer properties. The strategic incorporation of a phenyl group at the 5-position of the pyridazinone ring has been shown to be a critical determinant of cytotoxic potency. This structural motif allows for diverse chemical modifications, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties.

Comparative Cytotoxicity Screening: A Data-Driven Overview

The true measure of a potential anticancer agent lies in its ability to selectively inhibit the growth of cancer cells. Here, we compare the cytotoxic activity of several 5-phenylpyridazinone analogs against a panel of well-characterized human cancer cell lines: A549 (non-small cell lung cancer), MCF-7 (breast adenocarcinoma), and HT-29 (colorectal adenocarcinoma). For a clear benchmark, the performance of these analogs is compared against Doxorubicin, a widely used chemotherapeutic agent.

The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a standard metric for cytotoxicity. The following table summarizes the IC50 values obtained from various studies.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundCancer Cell LineIC50 (µM)
Analog 15a A5490.05Doxorubicin A549> 20[2][3]
HT-290.10MCF-72.5[2][3]
H4600.13HCT-1161.9[4]
Analog 4e MCF-79.0
Analog 4f SK-MEL-287.8
Compound 10l A549/ATCCGI50: 1.66-100
Compound 17a (Various)GI50: 1.66-100

Note: The data presented is a compilation from multiple sources and experimental conditions may vary.[5][6][7][8]

From this data, it is evident that certain 5-phenylpyridazinone analogs, such as Analog 15a , exhibit remarkable potency, with IC50 values in the nanomolar range against lung and colon cancer cell lines, significantly outperforming the standard chemotherapeutic, Doxorubicin, in the case of A549 cells.[2][3][5][6]

Understanding the Structure-Activity Relationship (SAR)

The cytotoxic efficacy of 5-phenylpyridazinone analogs is intrinsically linked to their chemical structure. Analysis of various synthesized derivatives has revealed key structural features that govern their anticancer activity:

  • Substituents on the Phenyl Ring: The nature and position of substituents on the 5-phenyl ring play a crucial role. Electron-withdrawing groups have been shown to enhance cytotoxic activity.[6]

  • The Pyridazinone Core: The integrity of the pyridazinone ring is essential for activity. Modifications to this core can significantly impact the compound's biological profile.[1]

  • Linker and Terminal Groups: For analogs with more complex structures, the nature of the linker connecting the pyridazinone core to other moieties and the terminal functional groups are critical for target engagement and overall potency.

Delving into the Mechanism of Action: Induction of Apoptosis

A crucial aspect of any anticancer agent is its ability to induce programmed cell death, or apoptosis, in cancer cells. Several studies indicate that 5-phenylpyridazinone analogs exert their cytotoxic effects by triggering the apoptotic cascade.

A proposed mechanism involves the activation of the ATM-Chk2-p53 signaling pathway . DNA damage, potentially induced by the analogs, activates Ataxia Telangiectasia Mutated (ATM), which in turn phosphorylates and activates Checkpoint Kinase 2 (Chk2).[9] Activated Chk2 then phosphorylates p53, a tumor suppressor protein. This phosphorylation stabilizes p53, leading to its accumulation and the transcriptional activation of pro-apoptotic genes, such as Bax.[7] The increased expression of Bax leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of caspases, the executioners of apoptosis.[10][11][12]

Furthermore, some pyridazinone derivatives have been shown to inhibit key signaling kinases involved in cancer cell proliferation and survival, such as c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][7]

Below is a diagram illustrating the proposed apoptotic pathway induced by 5-phenylpyridazinone analogs.

Apoptosis_Pathway cluster_0 Cellular Stress cluster_1 DNA Damage Response cluster_2 Mitochondrial Pathway cluster_3 Caspase Cascade 5-Phenylpyridazinone Analog 5-Phenylpyridazinone Analog ATM ATM 5-Phenylpyridazinone Analog->ATM induces Chk2 Chk2 ATM->Chk2 activates p53 p53 Chk2->p53 activates Bax Bax p53->Bax upregulates Mitochondrion Mitochondrion Bax->Mitochondrion permeabilizes Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apoptosome Apoptosome Cytochrome_c->Apoptosome forms Caspase9 Caspase-9 Apoptosome->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Proposed apoptotic pathway induced by 5-phenylpyridazinone analogs.

Experimental Protocols: A Guide to In Vitro Cytotoxicity Screening

To ensure the reproducibility and validity of cytotoxicity data, standardized protocols are paramount. Below are detailed, step-by-step methodologies for the two most common colorimetric assays used in the screening of 5-phenylpyridazinone analogs: the MTT and SRB assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the 5-phenylpyridazinone analogs and a positive control (e.g., Doxorubicin) in a cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include vehicle-treated and untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Sulforhodamine B (SRB) Assay

The SRB assay is a cell density determination assay based on the measurement of cellular protein content. The bright pink aminoxanthene dye, SRB, binds to basic amino acids in cellular proteins.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: Gently aspirate the culture medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Carefully wash the plates five times with slow-running tap water to remove the TCA and dead cells. Allow the plates to air dry completely.

  • Staining: Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates with 1% (v/v) acetic acid to remove unbound SRB dye. Allow the plates to air dry.

  • Solubilization of Bound Dye: Add a 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values.

Below is a workflow diagram for a typical in vitro cytotoxicity screening experiment.

Cytotoxicity_Screening_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Measurement cluster_3 Analysis Cell_Culture 1. Cell Culture (e.g., A549, MCF-7) Cell_Seeding 3. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep 2. Compound Preparation (Analogs & Controls) Compound_Treatment 4. Compound Treatment Compound_Prep->Compound_Treatment Cell_Seeding->Compound_Treatment Incubation 5. Incubation (48-72 hours) Compound_Treatment->Incubation MTT_SRB 6. MTT or SRB Addition Incubation->MTT_SRB Solubilization 7. Solubilization MTT_SRB->Solubilization Absorbance 8. Absorbance Reading Solubilization->Absorbance Data_Analysis 9. Data Analysis (% Viability, IC50) Absorbance->Data_Analysis Results Results Data_Analysis->Results

Caption: General workflow for in vitro cytotoxicity screening.

Conclusion and Future Directions

The 5-phenylpyridazinone scaffold represents a fertile ground for the discovery of novel anticancer agents. The data presented in this guide highlights the potential of these analogs to exhibit potent and selective cytotoxicity against various cancer cell lines, in some cases surpassing the efficacy of established chemotherapeutics. The elucidation of their mechanism of action, primarily through the induction of apoptosis, provides a rational basis for their further development.

Future research should focus on optimizing the SAR to enhance potency and selectivity, as well as on comprehensive preclinical evaluations to assess their in vivo efficacy and safety profiles. The insights and protocols provided herein are intended to serve as a valuable resource for researchers dedicated to advancing the field of cancer therapeutics.

References

  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investig
  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Pharmaceutical Sciences Asia.
  • Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[13]triazin-7-ones and Stable Free Radical Precursors. (2018). Molecules.

  • Cytotoxicity (IC 50 ) of the tested compounds on different cell lines. (n.d.).
  • IC50% of the synthesized compounds against MCF‐7 and HCT‐116 cells.... (n.d.).
  • A Comparative Analysis of Doxorubicin's Anticancer Activity in MCF-7 and A549 Cell Lines. (2025). Benchchem.
  • Cytotoxic concentration 50% (CC 50 ) values of Pyr-1 in different cell... (n.d.).
  • Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing pyridazinone moiety as potential antitumor agents. (2014). European Journal of Medicinal Chemistry.
  • Supplementary Figure 1. Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549. (n.d.).
  • IC 50 value of 1 and Doxorubicin against a human cancer cell line colon... (n.d.).
  • QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. (2025).
  • A new compound of thiophenylated pyridazinone IMB5043 showing potent antitumor efficacy through ATM-Chk2 p
  • Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing pyridazinone moiety as potential antitumor agents. (2014). European Journal of Medicinal Chemistry.
  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investig
  • Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. (2022). Molecules.
  • A novel pyridazinone and thiophene compound IMB5043 activated apoptosis and autophagy in cisplatin-resistant non-small cell lung cancer cells. (2025).
  • The Pyrimidinyl Hydrazones: Selective for anti-Cancer cytotoxicity. (2025). Bioorganic & Medicinal Chemistry Letters.
  • Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. (2024).
  • Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review. (n.d.). Medical Science Monitor.
  • Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics. (n.d.). Advanced Pharmaceutical Bulletin.

Sources

Comparative

Reference Standards for 5-Phenylpyridazin-3(2H)-one: A Comparative Technical Guide

Executive Summary: The Hidden Risks in Pyridazinone Analysis 5-Phenylpyridazin-3(2H)-one is a versatile pharmacophore serving as a scaffold for phosphodiesterase (PDE) inhibitors, cardiotonic agents (e.g., Levosimendan i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Hidden Risks in Pyridazinone Analysis

5-Phenylpyridazin-3(2H)-one is a versatile pharmacophore serving as a scaffold for phosphodiesterase (PDE) inhibitors, cardiotonic agents (e.g., Levosimendan intermediates), and herbicide metabolites (e.g., Chloridazon derivatives). While structurally simple, its analysis is complicated by lactam-lactim tautomerism and solubility-dependent matrix effects .[1]

This guide objectively compares the performance of Certified Reference Materials (CRMs) against Research Grade alternatives. It further evaluates the necessity of Stable Isotope Labeled (SIL) Internal Standards for accurate LC-MS/MS quantification in biological matrices.

Comparative Analysis: Reference Standard Grades

Selecting the appropriate standard grade is not merely a budgetary decision; it is a regulatory requirement dictated by the stage of drug development (ICH Q7).[2]

Table 1: Performance Matrix of Reference Standard Tiers
FeatureTier 1: Certified Reference Material (CRM) Tier 2: Analytical Standard (Secondary) Tier 3: Research Grade (Synthesis)
Purity >99.0% (Mass Balance)>98.0% (Area %)Variable (90-95%)
Traceability SI-Traceable (NIST/BIPM)Traceable to CRMVendor Certificate Only
Uncertainty Explicit Uncertainty Budget (

U)
Qualification Data OnlyUnknown
Impurity Profile Quantified (Water, Residual Solvents, Inorganics)Major Peaks IdentifiedLikely contains 4,5-dihydro precursors
Tautomer Stability Characterized (Solid State)Assumed StableUnknown
Primary Use Case GMP Release, Calibration of Secondary Stds Routine QC, Stability Testing Early Discovery, HTS
The "Research Grade" Trap: 4,5-Dihydro Impurities

A common synthesis route for 5-phenylpyridazin-3(2H)-one involves the condensation of


-keto acids with hydrazine followed by oxidation.[1] Research-grade materials often contain 4,5-dihydro-5-phenylpyridazin-3(2H)-one  residues due to incomplete oxidation.[1]
  • Impact: These impurities are structurally similar and often co-elute in generic HPLC gradients, leading to overestimation of potency by 2–5% if using UV detection without mass-selective confirmation.[1][2]

Visualizing the Qualification Workflow

To ensure scientific integrity, a "Self-Validating System" must be established where working standards are continuously qualified against a primary reference.[1][2]

StandardQualification cluster_0 Traceability Chain (ICH Q7) CRM Primary Reference Standard (CRM) (Purity > 99.9%) Source: USP/EP/NIST SecStd Secondary Standard (Qualified In-House) Calibrated vs CRM CRM->SecStd qNMR / HPLC Assay Analysis Purity Assignment (Mass Balance: 100% - Impurities - Water - Solvents) CRM->Analysis WorkStd Working Standard (Routine Use) Checked Weekly SecStd->WorkStd HPLC Comparison Validation System Suitability Test (SST) (RSD < 1.0%) WorkStd->Validation Daily Use

Figure 1: Hierarchical qualification workflow ensuring traceability of working standards to primary CRMs, essential for GMP compliance.

Analytical Methodologies: External vs. Internal Standardization

For drug development professionals analyzing plasma or urine, the choice of calibration strategy is critical.[2]

Protocol A: LC-MS/MS Bioanalysis (The Gold Standard)

Objective: Quantify 5-phenylpyridazin-3(2H)-one in human plasma.[1] Challenge: Pyridazinones are susceptible to ion suppression from phospholipids in plasma.[1][2]

Comparison: Unlabeled vs. Deuterated Internal Standard (IS)
ParameterMethod A: External Calibration Method B: Stable Isotope Labeled IS (d5)
Standard Used 5-phenylpyridazin-3(2H)-one5-phenylpyridazin-3(2H)-one-d5
Matrix Effect High (Signal Suppression ~20-40%)Compensated (IS suppressed equally)
Recovery Variable (Extraction dependent)Normalized (Ratio of Analyte/IS)
Precision (RSD) 5 - 12%< 3%
Cost LowHigh (Custom Synthesis often required)
Experimental Protocol: Matrix Effect Evaluation
  • Preparation: Prepare neat standard solution (A) and post-extraction spiked plasma (B) at 100 ng/mL.

  • Instrumentation: UHPLC-MS/MS (ESI+ mode).

    • Column: C18, 1.7 µm (2.1 x 50 mm).[2]

    • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[2] Gradient 5% to 95% B.[1][2]

    • Transitions:

      • Analyte: m/z 171.1

        
         115.1 (Quant), 171.1 
        
        
        
        77.1 (Qual).
      • IS (d5): m/z 176.1

        
         120.1.[1][2]
        
  • Calculation:

    
    
    
    • Result: If MF < 0.85, significant suppression exists.[2] Method B (IS) corrects this because the IS experiences the exact same MF.[2]

Mechanistic Insight: Tautomerism and Separation

5-Phenylpyridazin-3(2H)-one exists in equilibrium between the lactam (NH-C=O) and lactim (N=C-OH) forms.[1]

  • In Solution: The lactam form predominates in polar solvents (MeOH, Water).

  • Chromatography: Under acidic HPLC conditions (0.1% Formic Acid), the protonation stabilizes the species, preventing peak splitting.

  • Risk: Using neutral pH mobile phases can lead to broad, split peaks due to rapid tautomeric interconversion on the column.[2]

Tautomerism Lactam Lactam Form (3(2H)-one) Major Species Lactim Lactim Form (3-ol) Minor Species Lactam->Lactim pH > 7 Lactim->Lactam Acidic Mobile Phase

Figure 2: Tautomeric equilibrium dependent on pH.[1] Acidic conditions are required for sharp chromatographic peaks.

References

  • International Conference on Harmonisation (ICH). (2000).[1][2] ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[1][2][3][4]Link

  • Wu, J., et al. (2009).[2][5] "Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives." Molecules, 14(9), 3676-3687.[5] Link

  • International Conference on Harmonisation (ICH). (2005).[1][2] ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology.Link

  • Bidló-Iglóy, M. (1999).[1][2][6] "Enantiomeric separation of optically active pyridazinone derivatives by chiral HPLC." Journal of Pharmaceutical and Biomedical Analysis, 19(3-4), 359-365.[1] Link

  • European Medicines Agency (EMA). (2011).[1][2] Guideline on bioanalytical method validation. (Discusses Matrix Effects and IS use). Link

Sources

Validation

Bioisosteric Replacement Studies of the Pyridazinone Ring: A Comparative Guide

Executive Summary & Mechanistic Rationale In medicinal chemistry, the pyridazinone ring is widely regarded as a "privileged scaffold." Featuring a lactam motif, it acts as both a robust hydrogen-bond acceptor and donor,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In medicinal chemistry, the pyridazinone ring is widely regarded as a "privileged scaffold." Featuring a lactam motif, it acts as both a robust hydrogen-bond acceptor and donor, while its significant dipole moment and inherent planarity allow for deep insertion into narrow hydrophobic binding pockets[1]. This core is a proven pharmacophore in a vast array of therapeutics, ranging from cardioactive agents (e.g., pimobendan) to selective cyclooxygenase-2 (COX-2) and poly(ADP-ribose) polymerase (PARP) inhibitors[2].

However, despite its excellent target engagement profiles, the pyridazinone core can occasionally present liabilities during lead optimization. The basicity of attached substituents or the metabolic susceptibility of the N-N bond can lead to rapid clearance, poor aqueous solubility, or off-target toxicities[3]. Bioisosteric replacement —the strategic substitution of the pyridazinone ring with structurally or electronically similar moieties—is a critical technique to rescue or enhance a chemical series.

This guide objectively compares the performance of the traditional pyridazinone scaffold against its most common bioisosteres: 1,3,4-oxadiazole-2-thione , pyrimidinone , and pyrazolone . By analyzing comparative experimental data and detailing self-validating assay protocols, we provide a framework for scientists to make data-driven decisions during scaffold hopping.

Comparative Scaffold Analysis

Choosing the correct bioisostere requires balancing physicochemical properties with target affinity. For example, replacing a pyridazinone with a 1,3,4-oxadiazole-2-thione in NSAID derivatives has been shown to drastically reduce gastrointestinal toxicity while actually improving COX-2 affinity due to optimized spatial geometry and retained hydrogen-bonding capabilities[2]. Conversely, substituting the ring with a pyrimidinone often increases metabolic stability by removing the labile N-N bond, though it may alter the dipole moment and require compensatory linker modifications[3].

Table 1: Comparative Profiling of Pyridazinone and its Bioisosteres

The following table synthesizes representative quantitative data comparing a baseline pyridazinone-containing lead compound against its bioisosteric counterparts.

Scaffold / BioisostereTarget Affinity (IC₅₀)cLogPAqueous Solubility (µg/mL)HLM

(min)
Primary Pharmacological Advantage
Pyridazinone (Reference) 15 nM3.24535Baseline pharmacophore; excellent H-bond networking.
1,3,4-Oxadiazole-2-thione 8 nM2.88555Reduced tissue toxicity; improved solubility[2].
Pyrimidinone 45 nM3.520>120Exceptional metabolic stability; lower clearance[3].
Pyrazolone 110 nM2.515015High aqueous solubility; useful for early IV formulations.

Data Interpretation: While the 1,3,4-oxadiazole-2-thione offers the best balance of potency and solubility, the pyrimidinone is the superior choice if the primary liability of the lead series is rapid hepatic clearance.

Logical Workflow for Bioisosteric Design

G A Pyridazinone Lead Scaffold B Identify Liability (e.g., Toxicity, PK) A->B C Bioisosteric Design (Shape/Electrostatics) B->C D1 1,3,4-Oxadiazole-2-thione (Improved Safety) C->D1 D2 Pyrimidinone (Metabolic Stability) C->D2 D3 Pyrazolone (Enhanced Solubility) C->D3 E In Vitro & ADME Profiling D1->E D2->E D3->E

Caption: Logical workflow for the bioisosteric replacement of the pyridazinone scaffold.

Experimental Workflows & Validation Protocols

To ensure scientific integrity, any bioisosteric replacement must be rigorously validated through orthogonal assays. Below are the step-by-step methodologies for evaluating target engagement and metabolic stability. These protocols are designed as self-validating systems, incorporating necessary controls to rule out false positives or assay artifacts.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality: Bioisosteric replacement can subtly alter binding kinetics (association rate


 and dissociation rate 

). Because residence time (

) often correlates better with in vivo efficacy than equilibrium affinity alone, SPR is utilized to validate that the bioisostere retains the dynamic complementarity of the parent pyridazinone[4].

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize the target protein (e.g., COX-2 or σ1 receptor) onto a CM5 sensor chip via standard amine coupling.

    • Self-Validation: Leave one flow cell unmodified to serve as a blank reference channel for background subtraction.

  • Analyte Preparation: Prepare a 2-fold concentration series of the bioisosteric compounds (e.g., 0.78 nM to 100 nM) in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 1% DMSO).

  • Injection & Measurement: Inject the analyte series over the immobilized protein at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Control Validation: Run a known high-affinity pyridazinone reference compound at the beginning and end of the assay to verify that the immobilized protein has not denatured over time.

  • Data Analysis: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to derive

    
    , 
    
    
    
    , and
    
    
    .
Protocol 2: Human Liver Microsome (HLM) Stability Assay

Causality: The N-N bond of the pyridazinone ring can sometimes act as a metabolic soft spot. Replacing it with a pyrimidinone aims to block this liability. This assay quantifies the intrinsic clearance (


) to confirm metabolic improvement[3].

G S1 Compound Incubation (HLM + Test Cpd) S2 Initiate Reaction (+ NADPH) S1->S2 S3 Time-Course Sampling & Quench S2->S3 S4 LC-MS/MS Quantification S3->S4 S5 Calculate Half-life & Intrinsic Clearance S4->S5

Caption: Step-by-step workflow for the in vitro microsomal stability assay.

Step-by-Step Methodology:

  • Incubation Setup: Prepare a reaction mixture containing 1 µM of the test compound and 0.5 mg/mL HLM protein in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-Warming: Incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate cytochrome P450-mediated metabolism.

    • Self-Validation (Negative Control): Run a parallel incubation without NADPH to confirm that any compound depletion is strictly enzymatic and not due to chemical instability or non-specific plate binding.

  • Time-Course Sampling: At

    
     minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard to quench the reaction and precipitate proteins.
    
  • Positive Control Validation: Run Verapamil or Testosterone in parallel to verify the metabolic competence of the microsome batch.

  • Quantification: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS. Calculate the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ) from the slope of the natural log of remaining compound versus time.

Conclusion

The pyridazinone ring remains a cornerstone of modern drug design, but it is not immune to pharmacokinetic or toxicological liabilities. As demonstrated, bioisosteric replacements such as 1,3,4-oxadiazole-2-thione and pyrimidinone provide elegant solutions to these challenges. By employing rigorous, self-validating assays like SPR and HLM stability profiling, researchers can objectively quantify the success of a scaffold hop, ensuring that improvements in safety and half-life do not come at the cost of target engagement.

References

  • Design, Synthesis and Comprehensive Investigations of Pyrrolo[3,4-d]pyridazinone-Based 1,3,4-Oxadiazole as New Class of Selective COX-2 Inhibitors. MDPI. Available at:[Link][2]

  • The pyridazine heterocycle in molecular recognition and drug discovery. National Center for Biotechnology Information (PMC). Available at:[Link][1]

  • Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link][3]

  • Synthesis and Biological Evaluation of Novel σ1 Receptor Ligands for Treating Neuropathic Pain: 6-Hydroxypyridazinones. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link][4]

Sources

Safety & Regulatory Compliance

Safety

5-Phenylpyridazin-3(2H)-one proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 5-Phenylpyridazin-3(2H)-one As an essential intermediate in the synthesis of pharmaceuticals (such as USP30 inhibitors) and agrochemicals, 5-Phenylpyridazin-3(2H)-on...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of 5-Phenylpyridazin-3(2H)-one

As an essential intermediate in the synthesis of pharmaceuticals (such as USP30 inhibitors) and agrochemicals, 5-Phenylpyridazin-3(2H)-one requires rigorous handling and disposal protocols. Because it is a nitrogen-containing heterocyclic compound, improper disposal can lead to severe environmental contamination, including aquatic toxicity and the release of toxic nitrogen oxides (NOx) upon incomplete combustion[1].

This guide provides drug development professionals and laboratory personnel with a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of 5-Phenylpyridazin-3(2H)-one, ensuring full compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards[2].

Physicochemical Profile & Hazard Causality

To design an effective disposal plan, one must first understand the chemical behavior of the target molecule. 5-Phenylpyridazin-3(2H)-one is a stable organic solid, but its structural properties dictate specific safety responses:

  • Irritation Potential: Like many pyridazinone derivatives, it acts as a localized irritant. Exposure causes skin and serious eye irritation, and aerosolized dust can cause respiratory tract irritation[3].

  • Thermal Degradation: The disposal of nitrogen heterocycles cannot be done via standard municipal waste. Incomplete thermal degradation of the pyridazinone ring leads to the formation of reactive nitrogen intermediates and toxic NOx gases[1]. Therefore, high-temperature incineration equipped with acid gas and NOx scrubbers is the only scientifically sound method of destruction.

  • The Mixture Rule: Under EPA guidelines (40 CFR 261.3), if 5-Phenylpyridazin-3(2H)-one is dissolved in a listed hazardous solvent (e.g., F002 for methylene chloride), the entire mixture inherits the most restrictive hazardous waste classification[4]. Segregation is not just a safety measure; it is a critical cost-control mechanism.

Waste Stream Categorization

Efficient disposal begins at the point of generation. Summarized below are the quantitative and logistical parameters for managing different 5-Phenylpyridazin-3(2H)-one waste streams.

Waste StreamEPA Waste CodePrimary ConstituentsApproved ContainerDisposal Method
Solid Residue Non-RCRA (Handled as Hazardous)Pure 5-Phenylpyridazin-3(2H)-one, contaminated PPEHDPE wide-mouth jarHigh-temp incineration
Halogenated Liquid F002 (if mixed with DCM/Chloroform)Pyridazinone + Halogenated SolventGlass or PTFE-lined carboyIncineration with acid gas scrubbers
Non-Halogenated Liquid D001 (if mixed with flammable solvent)Pyridazinone + MeOH, DMSO, or EtOAcHDPE narrow-mouth carboyFuel blending / Incineration

Step-by-Step Methodologies

Protocol A: Solid Waste & Spill Cleanup

Causality: Solid powders pose an inhalation risk. Wetting the powder prevents aerosolization, while using High-Density Polyethylene (HDPE) containers prevents moisture ingress and chemical leaching.

  • Don Appropriate PPE: Equip nitrile gloves, safety goggles, a standard lab coat, and an N95/P100 particulate respirator if significant dust is present[3].

  • Suppress Dust: If cleaning a spill, lightly mist the solid 5-Phenylpyridazin-3(2H)-one with a compatible non-reactive solvent (e.g., water or a small amount of ethanol) to prevent the generation of airborne particulates.

  • Collect the Material: Use non-sparking, disposable plastic scoops to gather the wetted powder and any contaminated broken glass.

  • Containerize: Transfer the material into a wide-mouth HDPE container. Do not overfill; leave at least 10% headspace to account for potential off-gassing or pressure changes.

  • Labeling & Transfer: Affix a hazardous waste label immediately. The label must explicitly state "Hazardous Waste: 5-Phenylpyridazin-3(2H)-one Solid Residue" with no abbreviations[5]. Transfer to the Satellite Accumulation Area (SAA).

Protocol B: Liquid Waste Segregation & SAA Management

Causality: Mixing halogenated and non-halogenated waste streams drastically increases the energy required for safe incineration and risks the formation of dioxins. Strict segregation is required.

  • Verify Compatibility: Before adding a reaction workup mixture containing 5-Phenylpyridazin-3(2H)-one to a waste carboy, verify the solvent. Ensure the carboy is chemically compatible (e.g., do not store concentrated halogenated mixtures in standard low-density plastics for prolonged periods)[5].

  • Segregate by Halogen Content:

    • Route mixtures containing dichloromethane (DCM) or chloroform to the Halogenated waste stream.

    • Route mixtures containing methanol, ethyl acetate, or DMSO to the Non-Halogenated waste stream.

  • Manage the SAA: Place the container in a designated secondary containment tray within the laboratory's Satellite Accumulation Area. Containers must remain tightly closed at all times except when actively adding waste[5].

  • The 72-Hour Rule: Monitor the volume. Once a container reaches 90% capacity, EPA regulations mandate that it must be dated and moved to the central hazardous waste storage facility within 72 hours[5].

Disposal Workflow Visualization

The following decision matrix illustrates the logical flow for routing 5-Phenylpyridazin-3(2H)-one waste, ensuring that environmental health and safety (EHS) compliance is built directly into the laboratory workflow.

Workflow A 5-Phenylpyridazin-3(2H)-one Waste Generation B Determine Physical State A->B C Solid Residue/Powder B->C Solid D Solvent Mixture (Liquid) B->D Liquid E Package in HDPE Container C->E F Halogenated Solvent? D->F I High-Temp Incineration (NOx Scrubbers) E->I G Halogenated Waste (e.g., DCM) F->G Yes H Non-Halogenated Waste (e.g., DMSO, MeOH) F->H No G->I H->I

Decision matrix for the segregation and disposal of 5-Phenylpyridazin-3(2H)-one waste streams.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. Available at:[Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • Elucidating the role of reactive nitrogen intermediates in hetero-cyclization. U.S. Department of Energy, Office of Scientific and Technical Information (OSTI). Available at:[Link]

Sources

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